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  • Product: 1,4-Dithiane-2-carbonitrile
  • CAS: 175136-94-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2-carbonitrile

Executive Summary This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic compound of interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,4-dithiane scaffold is a significant motif in various bioactive molecules, and the introduction of a carbonitrile group at the 2-position offers a versatile handle for further synthetic transformations. This document details a robust synthetic methodology, explains the underlying reaction mechanism, and presents a multi-technique approach for rigorous structural characterization and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the 1,4-Dithiane Scaffold

The 1,4-dithiane ring system is a prevalent structural motif in a variety of natural products and synthetic molecules with diverse biological activities. Organosulfur compounds, in general, play a crucial role in biochemistry and pharmacology.[1] The presence of two sulfur atoms in the dithiane ring imparts specific physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions.[2] These characteristics make dithiane derivatives valuable as intermediates in organic synthesis and as core components of new therapeutic agents.

1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4, Molecular Formula: C₅H₇NS₂) is a derivative that combines the stable dithiane ring with a reactive nitrile functional group.[3] The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups, making this molecule a valuable building block for creating libraries of novel compounds for drug discovery.

Synthesis Methodology: A Guided Approach

The synthesis of 1,4-Dithiane-2-carbonitrile is most effectively achieved through a nucleophilic substitution reaction involving the formation of two thioether linkages. This approach is reliable and utilizes readily available starting materials.

Principle of the Synthesis

The core of the synthesis involves the reaction of a dithiol nucleophile, 1,2-ethanedithiol, with a suitable three-carbon electrophile bearing two leaving groups and a nitrile functionality. A logical and commonly employed electrophile for this transformation is 2,3-dibromopropionitrile. The reaction proceeds via a double SN2 mechanism, facilitated by a mild base to deprotonate the thiol groups, leading to the formation of the six-membered dithiane ring.

Mechanistic Insights

The reaction mechanism is a classic example of bimolecular nucleophilic substitution.

  • Deprotonation: A mild base, such as potassium carbonate, deprotonates one of the thiol groups of 1,2-ethanedithiol, generating a highly nucleophilic thiolate anion. Thiols are more acidic than alcohols, allowing for the use of weaker bases.[1]

  • First SN2 Attack: The thiolate anion attacks one of the electrophilic carbons of 2,3-dibromopropionitrile, displacing a bromide ion and forming the first C-S bond.

  • Intramolecular Deprotonation & Cyclization: The second thiol group is then deprotonated by the base. The resulting thiolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon bearing a bromide ion. This cyclization step forms the stable 1,4-dithiane ring.

The choice of a mild base is critical to prevent side reactions such as elimination, which can be promoted by stronger bases. The intramolecular nature of the second substitution is kinetically favored, leading to a high yield of the desired cyclic product.

Detailed Experimental Protocol

Caution: This procedure should be performed in a well-ventilated fume hood. Organosulfur compounds are often associated with strong, unpleasant odors.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Materials:

  • 1,2-Ethanedithiol

  • 2,3-Dibromopropionitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetonitrile.

  • Add 1,2-ethanedithiol (1.0 equivalent) to the stirring suspension.

  • Slowly add a solution of 2,3-dibromopropionitrile (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1,4-Dithiane-2-carbonitrile as a pure compound.

Structural Characterization and Validation

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized 1,4-Dithiane-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

1H NMR Spectroscopy:

  • Predicted Chemical Shifts: The proton spectrum is expected to show complex multiplets in the aliphatic region.

    • The proton at the C2 position (α to the nitrile and a sulfur atom) would be the most downfield, likely appearing as a triplet or doublet of doublets around 3.6-3.8 ppm .

    • The protons on the carbons of the ethanedithiol backbone (C5 and C6) would likely appear as a complex multiplet between 2.8-3.2 ppm .

    • The protons on C3 would also be in the aliphatic sulfide region, likely between 2.9-3.3 ppm .

  • Interpretation: The integration of these signals should correspond to the number of protons at each position (1H for C2, 2H for C3, and 4H for C5/C6). The splitting patterns will provide information about the connectivity of the protons. For comparison, the protons in the parent 1,4-dithiane ring appear as a singlet at approximately 2.85 ppm in CDCl₃.[4]

13C NMR Spectroscopy:

  • Predicted Chemical Shifts:

    • The nitrile carbon (C≡N) is expected to appear in the characteristic region for nitriles, around 117-120 ppm .[5]

    • The carbon at C2, attached to both a sulfur atom and the nitrile group, would be around 35-40 ppm .

    • The remaining three aliphatic carbons (C3, C5, C6) within the dithiane ring are expected to resonate in the range of 28-35 ppm . For comparison, the carbons in the parent 1,4-dithiane appear at approximately 29.14 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Key Absorption Bands:

    • C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹ , which is highly characteristic of a saturated nitrile functional group.[6]

    • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ region.

    • C-S Stretch: C-S stretching vibrations are typically weak and appear in the fingerprint region, which can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (145.25 g/mol ).[3]

  • Fragmentation Pattern: The fragmentation of dithianes is often characterized by α-cleavage at the C-S bonds.[7] Key expected fragments for 1,4-Dithiane-2-carbonitrile would include:

    • Loss of the nitrile group (•CN, 26 Da) resulting in a fragment at m/z 119.

    • Cleavage of the ring to produce fragments corresponding to the thioacetal portions.

    • Loss of ethylene (C₂H₄, 28 Da) or thioformaldehyde (CH₂S, 46 Da).

Data Summary

The following table summarizes the key analytical data for 1,4-Dithiane-2-carbonitrile.

Analytical Technique Feature Expected Value/Observation
1H NMR Chemical Shift (δ)~3.6-3.8 ppm (1H, m, CH-CN), ~2.8-3.3 ppm (6H, m, ring CH₂)
13C NMR Chemical Shift (δ)~117-120 ppm (C≡N), ~35-40 ppm (CH-CN), ~28-35 ppm (ring CH₂)
IR Spectroscopy Wavenumber (cm⁻¹)2240-2260 cm⁻¹ (sharp, strong, C≡N), 2850-2950 cm⁻¹ (C-H stretch)
Mass Spectrometry m/z145 (M⁺), and other characteristic fragments
Molecular Formula -C₅H₇NS₂
Molecular Weight -145.25 g/mol

Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a streamlined workflow.

Synthesis_Characterization_Workflow Workflow for 1,4-Dithiane-2-carbonitrile cluster_synthesis Synthesis start 1,2-Ethanedithiol + 2,3-Dibromopropionitrile reaction Cyclization Reaction (K₂CO₃, CH₃CN, Reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1,4-Dithiane-2-carbonitrile purification->product Yield & Purity Check nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: Overall workflow from synthesis to characterization.

Safety, Handling, and Storage

  • Handling: All manipulations should be carried out in a chemical fume hood. Wear appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. ChemScene recommends storage at 2-8°C.[3]

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 1,4-Dithiane-2-carbonitrile. The proposed synthetic route is based on well-established principles of organic chemistry. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the target compound. This molecule represents a valuable platform for further chemical exploration, and the detailed procedures and data presented herein should empower researchers to confidently synthesize and utilize this versatile building block in their drug discovery and development programs.

References

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Characterization Studies of 1-(4-Cyano-2-oxo-1,2-dihydro-1-pyridyl)-.... Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane-2,5-diol. Retrieved from [Link]

  • ResearchGate. (2019, July 24). (PDF) The Fundamental Vibrational Frequencies and Spectroscopic Constants of the Dicyanoamine Anion, NCNCN− (C2N3−): Quantum Chemical Analysis for Astrophysical and Planetary Environments. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 1,4-Dithiane-2-carbonitrile: Properties, Reactivity, and Synthetic Potential

Abstract 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4) is a heterocyclic compound incorporating both a saturated 1,4-dithiane ring and a nitrile functional group.[1] While specific experimental data for this molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4) is a heterocyclic compound incorporating both a saturated 1,4-dithiane ring and a nitrile functional group.[1] While specific experimental data for this molecule is sparse in peer-reviewed literature, its structure suggests a rich and versatile chemical profile. This guide provides a comprehensive analysis of its predicted physical and chemical properties, drawing upon the established principles of its constituent functional groups. We will explore its potential reactivity, including transformations of the nitrile moiety and reactions involving the dithiane sulfur atoms. This document is intended for researchers, chemists, and drug development professionals interested in leveraging this unique bifunctional molecule as a building block in organic synthesis.

Introduction and Molecular Structure

1,4-Dithiane-2-carbonitrile presents an intriguing scaffold for synthetic chemistry. The 1,4-dithiane ring, a six-membered heterocycle with two sulfur atoms at opposing positions, provides a stable, yet reactive, core. The nitrile group at the C-2 position is a versatile functional handle, amenable to a wide range of transformations into amines, carboxylic acids, and ketones. The interplay between these two functionalities suggests potential for complex molecular architecture construction.

Below is the basic structural information for 1,4-Dithiane-2-carbonitrile.

Figure 1: Structure of 1,4-Dithiane-2-carbonitrile.

Physical and Chemical Properties

Table 1: Key Identifiers and Computed Properties of 1,4-Dithiane-2-carbonitrile

PropertyValueSource
CAS Number 175136-94-4[1][2]
Molecular Formula C₅H₇NS₂[1][3]
Molecular Weight 145.25 g/mol [1]
IUPAC Name 1,4-dithiane-2-carbonitrile[3]
SMILES N#CC1SCCSC1[1]
XLogP3 (Computed) 1.1[3]
Topological Polar Surface Area 23.79 Ų[1]

Predicted Properties:

  • Appearance: Likely a white to off-white crystalline solid, typical for small organosulfur compounds.

  • Melting Point: Expected to be significantly higher than that of 1,4-dithiane (m.p. 108-112 °C) due to the polar nitrile group inducing stronger intermolecular dipole-dipole interactions. For comparison, the related 1,4-dithiane-2,5-diol has a melting point of 130 °C.[4]

  • Boiling Point: A high boiling point is anticipated due to its molecular weight and polarity.

  • Solubility: Expected to have limited solubility in water but should be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

  • Storage: Commercial suppliers recommend storing it sealed in a dry environment at 2-8°C.[1]

Predicted Chemical Reactivity and Synthetic Utility

The true value of 1,4-Dithiane-2-carbonitrile lies in its potential for chemical modification. The reactivity can be broadly categorized into transformations involving the nitrile group and those involving the dithiane ring.

Reactions of the Nitrile Functional Group

The nitrile group is a cornerstone of organic synthesis, offering pathways to several key functional groups.[5]

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[6][7] This reaction proceeds through an amide intermediate.[8]

  • Acid-Catalyzed Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) will protonate the nitrogen, activating the carbon for nucleophilic attack by water. The final products are 1,4-dithiane-2-carboxylic acid and an ammonium salt.[7][9]

  • Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) involves direct nucleophilic attack of the hydroxide ion. This yields the carboxylate salt of 1,4-dithiane-2-carboxylic acid and ammonia gas.[7] Acidification of the product mixture is required to obtain the free carboxylic acid.

cluster_reactions start 1,4-Dithiane-2-carbonitrile acid H₃O⁺, Δ base 1. NaOH, Δ 2. H₃O⁺ product 1,4-Dithiane-2- carboxylic Acid start->product  H₃O⁺, Δ   start->product  1. NaOH, Δ  2. H₃O⁺  

Figure 2: Hydrolysis of the nitrile group.

The reduction of the nitrile group provides a direct route to primary amines, which are valuable intermediates in pharmaceutical and materials science.

  • Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[10][11] The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.[12]

  • Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[10][13] This industrial-preferred method often requires high pressure and temperature and may include ammonia to suppress the formation of secondary and tertiary amine byproducts.[13]

cluster_reactions start 1,4-Dithiane-2-carbonitrile hydride 1. LiAlH₄, Ether 2. H₂O hydrogen H₂, Raney Ni (High P, T) product (1,4-Dithian-2-yl)methanamine start->product  1. LiAlH₄, Ether  2. H₂O   start->product  H₂, Raney Ni  (High P, T)  

Figure 3: Reduction of the nitrile group.
Reactions of the 1,4-Dithiane Ring

The sulfur atoms in the dithiane ring are key to its reactivity, acting as nucleophiles and being susceptible to oxidation.

The thioether linkages can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The extent of oxidation can be controlled by the choice of reagent and stoichiometry.

  • To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize one or both sulfur atoms to the sulfoxide level.

  • To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), will typically lead to the corresponding disulfone.[14]

Oxidation of the sulfur atoms significantly alters the electronic properties and steric profile of the molecule, opening avenues for further functionalization. For instance, oxidation can facilitate the hydrolysis of the dithiane ring.[15]

The carbon-sulfur bonds of the dithiane ring can be cleaved reductively, replacing them with carbon-hydrogen bonds. This process, often accomplished with reagents like Raney Nickel, would convert the 1,4-dithiane-2-carbonitrile to pentanenitrile. A milder, metal-free alternative using TMSCl and NaI has also been reported for desulfurization of dithianes.[16] This transformation allows the dithiane moiety to be used as a temporary scaffold that is later removed.

Potential Applications in Drug Discovery and Synthesis

While not yet widely explored, 1,4-Dithiane-2-carbonitrile holds potential as a valuable building block.

  • Scaffold for Bioactive Molecules: The dithiane ring is present in various biologically active compounds.[17] The ability to functionalize the ring via the nitrile group allows for the synthesis of diverse libraries of compounds for screening.

  • Precursor to Novel Heterocycles: The combination of the dithiane and a derivative of the nitrile group (e.g., amine or carboxylic acid) could serve as a precursor for condensation reactions to form novel fused heterocyclic systems.

  • Umpolung Strategies: While the classic "umpolung" reactivity is characteristic of 1,3-dithianes, the acidity of the proton at C-2, enhanced by both the adjacent sulfur and the electron-withdrawing nitrile group, may allow for deprotonation and subsequent alkylation, offering a unique synthetic handle.[18][19][20]

Experimental Protocols (Predictive)

As no specific experimental procedures for 1,4-Dithiane-2-carbonitrile are published, the following protocols are illustrative, based on general methodologies for the respective functional group transformations. Researchers must exercise caution and optimize conditions.

Protocol 5.1: Predictive Protocol for Hydrolysis to 1,4-Dithiane-2-carboxylic Acid
  • In a round-bottom flask equipped with a reflux condenser, suspend 1,4-Dithiane-2-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 5.2: Predictive Protocol for Reduction to (1,4-Dithian-2-yl)methanamine
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1,4-Dithiane-2-carbonitrile (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

Conclusion

1,4-Dithiane-2-carbonitrile is a molecule with significant untapped synthetic potential. Although direct experimental characterization is lacking in the current literature, a thorough analysis of its functional groups allows for robust predictions of its physical and chemical behavior. Its capacity to undergo transformations at both the nitrile and dithiane moieties makes it a promising and versatile building block for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is warranted and will undoubtedly uncover novel synthetic pathways and applications.

References

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Foundational

A Technical Guide to the Spectroscopic Profile of 1,4-Dithiane-2-carbonitrile

Molecular Structure and Overview 1,4-Dithiane-2-carbonitrile is a saturated six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4, with a nitrile group substituted at the 2-position. The presenc...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Overview

1,4-Dithiane-2-carbonitrile is a saturated six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4, with a nitrile group substituted at the 2-position. The presence of the sulfur atoms and the nitrile functional group imparts distinct spectroscopic characteristics that are key to its identification.

Figure 1: Molecular structure of 1,4-Dithiane-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1,4-Dithiane-2-carbonitrile are based on the known chemical shifts of the unsubstituted 1,4-dithiane and the predictable effects of the electron-withdrawing nitrile substituent.[1][2]

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-23.5 - 3.8Doublet of Doublets (dd)J ≈ 4, 81H
H-3a2.9 - 3.2Multiplet (m)-1H
H-3e2.6 - 2.9Multiplet (m)-1H
H-5a2.8 - 3.1Multiplet (m)-1H
H-5e2.5 - 2.8Multiplet (m)-1H
H-6a3.0 - 3.3Multiplet (m)-1H
H-6e2.7 - 3.0Multiplet (m)-1H

Rationale for Prediction:

The ¹H NMR spectrum of unsubstituted 1,4-dithiane in CDCl₃ shows a singlet at approximately 2.85 ppm, indicating that all eight protons are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature.[1][3] The introduction of a nitrile group at the C-2 position breaks this symmetry.

The proton at C-2 (H-2) is directly attached to the carbon bearing the electron-withdrawing nitrile group, which will cause a significant downfield shift to the 3.5 - 3.8 ppm region.[4][5] This proton will be coupled to the two non-equivalent protons on C-3, resulting in a doublet of doublets. The remaining methylene protons on C-3, C-5, and C-6 will be diastereotopic and are expected to appear as complex multiplets in the region of 2.5 to 3.3 ppm.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-240 - 45
C-328 - 32
C-527 - 31
C-629 - 33
CN115 - 125

Rationale for Prediction:

The ¹³C NMR spectrum of unsubstituted 1,4-dithiane in CDCl₃ exhibits a single peak at 29.14 ppm.[1][2] The nitrile group at C-2 will have a notable effect on the chemical shifts of the ring carbons.

  • C-2: The carbon directly attached to the nitrile group will be deshielded and is predicted to appear in the 40 - 45 ppm range.

  • C-3 and C-6: These carbons are in the β-position to the nitrile group and will experience a smaller downfield shift.

  • C-5: This carbon is furthest from the substituent and its chemical shift is expected to be least affected, remaining close to that of the parent dithiane.

  • CN: The carbon of the nitrile group itself will have a characteristic chemical shift in the 115 - 125 ppm range.[6][7][8]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of 1,4-Dithiane-2-carbonitrile in ~0.7 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert sample into NMR spectrometer. lock_shim Lock and shim the magnetic field. insert->lock_shim acquire_1H Acquire ¹H NMR spectrum. lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum. acquire_1H->acquire_13C process Process FID (Fourier transform, phase correction, baseline correction). reference Reference spectra to residual solvent peak or TMS. process->reference integrate Integrate ¹H signals. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing method Choose method: - KBr pellet - Nujol mull - Thin film from solution background Acquire background spectrum. sample_scan Acquire sample spectrum. background->sample_scan subtract Subtract background from sample spectrum. label_peaks Label significant peaks. subtract->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3: General workflow for IR data acquisition.

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull can be prepared, or a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: Place the sample in the IR spectrometer. First, run a background scan to account for atmospheric and instrumental absorptions. Then, run the sample scan.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data
m/zPredicted Relative IntensityAssignment
145Moderate[M]⁺ (Molecular Ion)
118Low[M - HCN]⁺
87High[M - C₂H₂S]⁺
61High[C₂H₅S]⁺

Rationale for Prediction:

The molecular weight of 1,4-Dithiane-2-carbonitrile (C₅H₇NS₂) is 145.25 g/mol . [9]The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 145. The fragmentation of cyclic thioethers often involves cleavage of the C-S bonds and ring-opening reactions. [10][11][12][13]

  • [M]⁺ (m/z 145): The molecular ion should be observable.

  • [M - HCN]⁺ (m/z 118): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles.

  • [M - C₂H₂S]⁺ (m/z 87): Cleavage of the dithiane ring could lead to the loss of a thioethene radical.

  • [C₂H₅S]⁺ (m/z 61): A common fragment observed in the mass spectra of dithianes, corresponding to a thioethyl cation.

MS_Fragmentation M [C₅H₇NS₂]⁺˙ m/z = 145 M_minus_HCN [C₄H₆S₂]⁺˙ m/z = 118 M->M_minus_HCN - HCN M_minus_C2H2S [C₃H₅NS]⁺˙ m/z = 87 M->M_minus_C2H2S - C₂H₂S C2H5S [C₂H₅S]⁺ m/z = 61 M->C2H5S Ring Cleavage

Figure 4: Predicted major fragmentation pathways for 1,4-Dithiane-2-carbonitrile.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 1,4-Dithiane-2-carbonitrile based on established principles and data from analogous structures. While experimental verification is the gold standard, these predictions offer a robust framework for researchers to identify and characterize this compound in their work. The provided protocols outline the standard methodologies for acquiring such data, ensuring that future experimental work can be conducted in a systematic and reproducible manner.

References

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]

  • PubMed. (n.d.). Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. Retrieved from [Link]

  • PubMed Central. (n.d.). Photodynamics of Asymmetric Di-Iron-Cyano Hydrogenases Examined by Time-Resolved Mid-Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). EP2161267A1 - A process for stereoselective synthesis of lamivudine.
  • PubMed Central. (n.d.). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PRODUCING LAMIVUDINE AND EMTRICITABINE.
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  • Semantic Scholar. (1978, December 1). Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians†. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane-2,5-diol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • ResearchGate. (2026, January 2). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]

  • PubMed Central. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021, February 10). Photodynamics of Asymmetric Di-Iron-Cyano Hydrogenases Examined by Time-Resolved Mid-Infrared Spectroscopy. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubMed Central. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,4-Dithiane-2-carbonitrile

Abstract: This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 1,4-Dithiane-2-carbonitrile. The 1,4-dithiane scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 1,4-Dithiane-2-carbonitrile. The 1,4-dithiane scaffold is a recurring motif in medicinal chemistry and materials science, and a detailed understanding of its substituted derivatives at the atomic level is paramount for rational design and development. This document is structured to guide researchers, chemists, and drug development professionals through the entire analytical pipeline, from synthesis and crystallization to data collection, structure solution, and detailed conformational and supramolecular analysis. By explaining the causality behind experimental choices and grounding the discussion in authoritative principles, this guide serves as a practical and educational resource for elucidating the three-dimensional architecture of this important heterocyclic compound.

Introduction to the Structural Significance of Sulfur Heterocycles

Sulfur-containing heterocycles are a cornerstone of modern chemical and pharmaceutical sciences. Their unique stereoelectronic properties, including the ability of sulfur to engage in a variety of non-covalent interactions and to exist in multiple oxidation states, make them privileged scaffolds in drug design.[1] The 1,4-dithiane ring, a six-membered heterocycle containing two sulfur atoms at opposite positions, serves as a versatile building block.[2][3] Its inherent conformational preferences, typically a chair-like structure, provide a rigid and predictable three-dimensional framework that can be strategically functionalized to interact with biological targets.

The subject of this guide, 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4)[4], introduces a polar and sterically demanding nitrile group onto this scaffold. The nitrile functionality can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, significantly influencing the molecule's crystal packing and its potential pharmacophoric properties. A precise crystal structure analysis is therefore not merely an academic exercise but a critical step in understanding how this molecule organizes in the solid state and how it might be oriented within a protein active site. This guide elucidates the complete process for achieving this atomic-level understanding.

Synthesis and Single Crystal Cultivation

The prerequisite for any crystallographic study is the availability of high-purity material that can be grown into single crystals of suitable size and quality.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of the 1,4-dithiane core[3], a practical route to 1,4-Dithiane-2-carbonitrile can be envisioned starting from the commercially available 1,4-Dithiane-2,5-diol (1,4-DTD).[5][6] This diol is a stable dimer of α-mercaptoacetaldehyde and serves as a versatile synthon.[7] A plausible, multi-step synthesis could involve:

  • Monoprotection: Selective protection of one hydroxyl group of 1,4-Dithiane-2,5-diol to differentiate the two functional groups.

  • Oxidation: Oxidation of the remaining free hydroxyl group to a ketone.

  • Cyanohydrin Formation: Conversion of the ketone to a cyanohydrin, introducing the nitrile and a hydroxyl group at the C2 position.

  • Deoxygenation: Removal of the tertiary hydroxyl group to yield the target 1,4-Dithiane-2-carbonitrile.

Each step would require careful optimization and purification, typically using column chromatography, to ensure the final product has the requisite purity (>98%) for crystallization trials.

Protocol for Single Crystal Growth

The cultivation of X-ray quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Step-by-Step Crystallization Protocol:

  • Purity Confirmation: Ensure the synthesized 1,4-Dithiane-2-carbonitrile is of the highest purity using NMR and mass spectrometry.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in various solvents of differing polarity (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, ethanol) to identify one in which it is sparingly soluble.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified during screening.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4-8°C) to promote slow, ordered crystal growth.

  • Crystal Harvesting: Once crystals of approximately 0.1-0.3 mm in each dimension have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment is the core of the structure determination process, where the interaction of X-rays with the crystal lattice is measured to deduce the arrangement of atoms.

Experimental Workflow: From Crystal to Data

The overall process follows a well-defined path, from mounting the crystal to collecting a complete diffraction dataset. This workflow is designed to maximize data quality and ensure a successful structure solution.

G cluster_exp Experimental Phase cluster_data Data Collection & Processing cluster_analysis Structure Determination A Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting & Screening B->C D Mount on Diffractometer C->D E Data Collection at Low Temp (e.g., 100 K) D->E F Data Integration, Scaling & Absorption Correction E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Validation & Final Analysis H->I

Caption: The experimental workflow for crystal structure analysis.

Data Collection Parameters

A suitable single crystal is mounted on a goniometer head and placed within a stream of cold nitrogen gas (typically 100 K). The low temperature is critical as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å), and a series of diffraction images are collected as the crystal is rotated.

Structure Solution, Refinement, and Validation

The collected diffraction data, which consists of a list of reflection intensities and positions, must be computationally processed to generate the final 3D atomic model.

From Diffraction Pattern to Atomic Model

The fundamental challenge in crystallography is the "phase problem": the detectors measure the intensity of the diffracted X-rays, but not their phase. Without the phase information, an electron density map cannot be directly calculated.

G A Diffraction Pattern Measured Intensities (I) (h,k,l) indices B Structure Solution Direct Methods or Patterson Function Solves the Phase Problem A->B Computational Analysis C Initial Electron Density Map Shows approximate atom positions B->C D Model Building Assign atoms to density peaks C->D E Structure Refinement Least-Squares Minimization Optimizes atom positions, bond lengths, and angles D->E F Final Atomic Model Validated Structure (CIF file) E->F Validation Checks

Caption: Logical flow from diffraction data to the final atomic model.

Structure Solution: For small molecules like 1,4-Dithiane-2-carbonitrile, Direct Methods are typically employed. These statistical methods use relationships between the measured intensities to derive an initial set of phases, allowing for the calculation of a preliminary electron density map.

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm. The process iteratively adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the experimentally observed structure factors and those calculated from the model, resulting in a highly accurate and precise final structure.

Results: The Crystal Structure of 1,4-Dithiane-2-carbonitrile

While a published structure for this specific molecule is not available, we can predict its key structural features based on extensive studies of related 1,4-dithiane systems.[8][9] The following section describes the expected results from a successful analysis.

Representative Crystallographic Data

All quantitative data from the X-ray experiment would be summarized in a standard crystallographic table.

ParameterRepresentative Value
Chemical FormulaC₅H₇NS₂
Formula Weight145.25 g/mol [4]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
β (°)105.0
Volume (ų)760
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05

Note: The unit cell parameters and R-indices are hypothetical values typical for a small organic molecule and serve for illustrative purposes.

Molecular Conformation and Geometry

The analysis of the refined structure provides precise details on the molecule's three-dimensional shape.

Caption: Predicted molecular structure of 1,4-Dithiane-2-carbonitrile.

  • Ring Conformation: Consistent with nearly all structurally characterized 1,4-dithiane derivatives, the six-membered ring is expected to adopt a stable chair conformation .[8] This minimizes torsional strain and steric hindrance.

  • Substituent Position: The carbonitrile group at the C2 position can exist in either an axial or equatorial orientation. Due to steric considerations, the bulkier carbonitrile group is strongly predicted to occupy the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions with the protons on C6 and the lone pair on S4.

  • Bond Lengths and Angles: The C-S bond lengths are expected to be in the range of 1.80-1.82 Å, and the C-S-C bond angles around 100°, typical for thioethers. The C≡N triple bond should be approximately 1.14 Å. Deviations from ideal values can indicate ring strain or electronic effects from the substituent.

Supramolecular Assembly

In the crystal lattice, molecules of 1,4-Dithiane-2-carbonitrile will arrange themselves to maximize stabilizing intermolecular forces. Given the molecule's structure, the packing will likely be dominated by weak C-H···N and C-H···S hydrogen bonds, as well as dipole-dipole interactions involving the polar nitrile group. The analysis of these interactions is crucial for understanding the material's physical properties and for predicting crystal morphology.

Implications for Drug Development

A definitive crystal structure provides an invaluable asset for drug development professionals:

  • Structure-Activity Relationship (SAR): The precise 3D coordinates can be used in computational docking studies to understand how the molecule interacts with a target protein.

  • Rational Design: The rigid dithiane core acts as a scaffold. Knowing the exact conformation and the spatial orientation of the nitrile group allows for the rational design of new analogues with improved potency and selectivity.

  • Pharmacophore Modeling: The structure serves as a validated input for pharmacophore models, helping to identify other chemical entities with similar interaction potential.

Conclusion

The crystal structure analysis of 1,4-Dithiane-2-carbonitrile is a multi-faceted process that transforms a synthesized powder into a precise, three-dimensional atomic map. This guide outlines a robust pathway, grounded in established scientific principles, for achieving this goal. The resulting structural data, from the chair conformation of the dithiane ring and the equatorial disposition of the nitrile group to the intricate network of intermolecular interactions, provides fundamental insights. For researchers in medicinal chemistry and materials science, such detailed structural knowledge is not an endpoint but a critical starting point for innovation and rational design.

References

  • EL-KHOULY, A. A. Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Kloubouk, A. et al. The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Journal of Molecular Structure. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10452, 1,4-Dithiane. Available at: [Link].

  • Aitken, R. A. et al. X-Ray Structures of Some Heterocyclic Sulfones. MDPI Crystals. Available at: [Link].

  • Luna, I. et al. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link].

  • Wikipedia. Sulfenamide. Available at: [Link].

  • Van der Eycken, J. et al. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • SciSpace. Redetermination of the crystal structure of 1,4-dithiane, at 200 K – Analysis of intermolecular forces, C4H8S2. Available at: [Link].

  • Jissy, A. K. et al. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm. Available at: [Link].

  • Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][10][11]DITHIINYLIDENE (BEDT-TTF). Available at: [Link].

  • Aitken, R. A. et al. X-Ray Structures of Some Heterocyclic Sulfones. ResearchGate. Available at: [Link].

  • Kalff, H. T. & Romers, C. Investigations into the conformation of non-aromatic ring-compounds IX: The crystal structure of trans-2,3-dichloro-1,4-dioxan at −145°. ResearchGate. Available at: [Link].

  • Luna, I. et al. 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link].

  • NIST. 1,4-Dithiane. NIST Chemistry WebBook. Available at: [Link].

  • Google Patents. Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
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Foundational

"stability and reactivity of the 1,4-dithiane ring in 1,4-Dithiane-2-carbonitrile"

An In-depth Technical Guide to the Stability and Reactivity of the 1,4-Dithiane Ring in 1,4-Dithiane-2-carbonitrile Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Versatile Heterocycle...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the 1,4-Dithiane Ring in 1,4-Dithiane-2-carbonitrile

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Heterocycle

Within the vast landscape of heterocyclic chemistry, the 1,4-dithiane ring system presents a unique and often under-explored scaffold. While its constitutional isomer, the 1,3-dithiane, is widely celebrated as a cornerstone of "umpolung" or acyl anion equivalent chemistry, the 1,4-dithiane offers a distinct set of properties and synthetic possibilities.[1] This guide provides an in-depth exploration of the structural nuances, stability, and chemical reactivity of the 1,4-dithiane ring, with a particular focus on how these characteristics are modulated by the presence of an electron-withdrawing carbonitrile substituent at the C-2 position. For researchers, medicinal chemists, and drug development professionals, understanding this heterocycle is key to unlocking its potential in the synthesis of complex molecular architectures, from novel pharmaceuticals to advanced materials.[1][2]

Part 1: Core Structural Characteristics and Stability of the 1,4-Dithiane Ring

A thorough understanding of a molecule's three-dimensional structure is paramount to predicting its behavior. The 1,4-dithiane ring is no exception; its conformation dictates its stability and the accessibility of its reactive sites.

Conformational Landscape: Beyond a Planar Representation

Unlike aromatic heterocycles, the saturated 1,4-dithiane ring is non-planar. It predominantly adopts a chair conformation to minimize torsional and steric strain, analogous to cyclohexane. However, due to the longer C-S bonds (approx. 1.82 Å) compared to C-C bonds (approx. 1.54 Å) and the different bond angles involving sulfur, the 1,4-dithiane chair is more puckered than that of cyclohexane. The ring can undergo inversion, passing through a higher-energy boat-like transition state.[1] The energy barrier for this interconversion is relatively low, meaning the ring is conformationally mobile at room temperature.[1]

conformations cluster_chair Chair Conformation (Low Energy) cluster_boat Boat Conformation (High Energy) C1 C S1 S C1->S1 C2 C S1->C2 C3 C C2->C3 S2 S C3->S2 B_C3 C C3->B_C3 Ring Inversion C4 C S2->C4 C4->C1 B_C1 C B_S1 S B_C1->B_S1 B_C2 C B_S1->B_C2 B_S2 S B_C2->B_S2 B_C4 C B_C3->B_C4 B_S2->B_C3 B_C4->B_C1

Fig 1: Conformational Isomers of 1,4-Dithiane.
Intrinsic Stability of the Ring System

The stability of the 1,4-dithiane ring arises from several factors:

  • Low Ring Strain: As a six-membered ring, it benefits from tetrahedral bond angles that are close to the ideal 109.5°, minimizing angle strain.

  • Conformational Flexibility: The ability to adopt a low-energy chair conformation avoids the eclipsing interactions that would destabilize a planar structure.

  • Transannular Interactions: While the sulfur atoms are in a 1,4-relationship, direct through-space orbital overlap is minimal in the chair form, preventing significant destabilizing interactions.

Part 2: General Reactivity of the 1,4-Dithiane Scaffold

The reactivity of 1,4-dithiane is dominated by the presence of the two sulfur atoms, which can act as nucleophiles or be oxidized, and the adjacent α-protons, which can be abstracted under certain conditions.

Oxidation at Sulfur: Accessing Sulfoxides and Sulfones

The lone pairs on the sulfur atoms are readily susceptible to oxidation. This process is often stepwise and controllable.

  • Mono- and Di-oxidation: Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding monosulfoxide. The use of excess oxidant leads to the formation of the disulfoxide and ultimately the 1,4-dithiane-1,1,4,4-tetraoxide (a sulfone).[1] Partial oxidations can lead to mixtures of cis- and trans-sulfoxide stereoisomers.[1]

  • Synthetic Utility of Sulfones: The resulting sulfones are valuable synthetic intermediates. For example, the 1,4-dithiin tetraoxide ring can act as a benzyne equivalent in cycloaddition reactions followed by reductive desulfonylation.[1]

C-H Functionalization: A Synthetic Challenge

Direct functionalization of the C-H bonds in the parent 1,4-dithiane is challenging. Unlike 1,3-dithianes, where the C-2 proton is readily abstracted to form a stabilized carbanion, the lithiation of 1,4-dithiane often leads to a β-fragmentation pathway, resulting in ring cleavage.[1] This higher intrinsic reactivity of the lithiated species makes controlled functionalization difficult.[1]

However, recent advancements have provided solutions:

  • Alternative Metalation: The use of "turbo-Hauser" bases (R₂NMgX·LiX) has enabled the selective magnesiation or zincation of related 1,4-dithiins at moderate temperatures (−40 °C to 0 °C), creating stable organometallic reagents that can be trapped with electrophiles.[1]

  • Photoredox Catalysis: Modern photoredox-catalyzed methods have demonstrated that 1,4-dithiane can serve as a viable substrate for C-H alkylation and heteroarylation, proceeding through a sulfur-stabilized carbon radical intermediate.[1]

reactivity Dithiane 1,4-Dithiane Ring Oxidation Oxidation (e.g., m-CPBA) Dithiane->Oxidation [O] Metalation C-H Functionalization (Challenging) Dithiane->Metalation Sulfoxide Sulfoxide Oxidation->Sulfoxide Fragmentation β-Fragmentation (Ring Opening) Metalation->Fragmentation with R-Li Photoredox Photoredox Catalysis (Modern C-H Alkylation) Metalation->Photoredox Modern Methods FunctionalizedDithiane Functionalized Dithiane Photoredox->FunctionalizedDithiane Sulfone Sulfone Sulfoxide->Sulfone [O]

Fig 2: Key Reactivity Pathways of the 1,4-Dithiane Ring.

Part 3: The Impact of the 2-Carbonitrile Group

The introduction of a powerful electron-withdrawing group like a nitrile (–C≡N) at the C-2 position dramatically alters the electronic landscape and reactivity profile of the 1,4-dithiane ring.

Electronic Perturbation and Acidity

The primary effect of the 2-carbonitrile substituent is the significant increase in the acidity of the proton at the C-2 position (the α-proton). The inductive effect of the nitrile group and the ability of the nitrogen to stabilize a negative charge on the adjacent carbon make this proton susceptible to abstraction by even moderate bases.

Predicted Reactivity of 1,4-Dithiane-2-carbonitrile

Based on fundamental chemical principles, the following reactivity patterns can be predicted:

  • C-2 Anion Formation and Alkylation: Deprotonation at C-2 with a suitable base (e.g., lithium diisopropylamide (LDA), sodium hydride) would generate a stabilized carbanion. This nucleophile can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) in Sₙ2 or addition reactions to form new C-C bonds.[3]

  • Reactions of the Nitrile Group: The carbonitrile functionality itself can undergo various transformations, including:

    • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide.

    • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine.

  • Ring Stability: The electron-withdrawing nature of the nitrile group may slightly destabilize the adjacent C-S bonds, but significant ring instability is not expected under typical synthetic conditions. The fundamental stability of the six-membered ring remains the dominant factor. Oxidation at the sulfur atoms would still be a viable reaction pathway.

Part 4: Experimental Methodologies and Data

While specific protocols for 1,4-Dithiane-2-carbonitrile are scarce in readily available literature, we can draw upon established procedures for the synthesis and reaction of closely related analogs, such as 1,4-dithiane-2,5-diol, which serves as a valuable precursor.[4][5]

Representative Synthesis: Preparation of 2,5-Dihydroxy-1,4-dithiane

This protocol is adapted from established industrial processes and demonstrates the core reaction for forming the 1,4-dithiane ring from simple precursors.[6][7] 2,5-Dihydroxy-1,4-dithiane is the stable dimer of α-mercaptoacetaldehyde and a key starting material for various sulfur-containing heterocycles.[4][5]

Causality: The reaction is a nucleophilic substitution where the hydrosulfide ion (HS⁻) acts as the nucleophile, displacing the chloride from chloroacetaldehyde. Two molecules then dimerize to form the thermodynamically stable six-membered ring. Maintaining a pH of 7-9 is critical to ensure the presence of the nucleophilic HS⁻ without promoting side reactions.[7] Temperature control below 25°C is essential to prevent polymerization and decomposition.[6][7]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare an aqueous solution of chloroacetaldehyde (approx. 10% w/w). Adjust the pH to 2.5-5.0.[6]

    • Prepare an aqueous solution of sodium hydrosulfide (approx. 32% w/w).[6]

  • Reaction Setup:

    • Charge a reaction vessel equipped with a stirrer, thermometer, and addition funnels with water. Add a small portion (approx. 3-4%) of the total sodium hydrosulfide solution.[6]

    • Cool the vessel to below 8°C using an ice-water bath.[6]

  • Controlled Addition:

    • Begin the simultaneous dropwise addition of the chloroacetaldehyde solution and the remaining sodium hydrosulfide solution.

    • Crucially, maintain the rate of addition at a 2:1 ratio of chloroacetaldehyde solution to sodium hydrosulfide solution.[6]

    • Throughout the addition, maintain the internal reaction temperature at or below 25°C. The addition should take approximately 1.5-3 hours.[6]

  • Curing and Isolation:

    • After the addition is complete, continue stirring the mixture (curing) for 40-60 minutes, ensuring the temperature remains ≤25°C.[6]

    • The solid product will precipitate. Isolate the product by suction filtration.

    • Wash the filter cake with cold water to remove salts.

    • Dry the product under mild conditions (e.g., vacuum at room temperature) to yield 2,5-dihydroxy-1,4-dithiane as an off-white or pale yellow powder.[6][7]

synthesis_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification Prep_Chloro Prepare & Adjust pH of Chloroacetaldehyde Soln. Addition Simultaneous Dropwise Addition (2:1 Ratio, Temp ≤25°C) Prep_Chloro->Addition Prep_NaSH Prepare Sodium Hydrosulfide Soln. Setup Charge Reactor with Water + Initial NaSH, Cool <8°C Prep_NaSH->Setup Setup->Addition Curing Stir 40-60 min (Temp ≤25°C) Addition->Curing Filter Suction Filtration Curing->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: 2,5-Dihydroxy-1,4-dithiane Dry->Product

Fig 3: Experimental Workflow for the Synthesis of 2,5-Dihydroxy-1,4-dithiane.
Data Presentation: Properties of 1,4-Dithiane Derivatives

Quantitative data for key 1,4-dithiane compounds provides a baseline for understanding their physical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,4-Dithiane C₄H₈S₂120.2111-112White crystalline solid
1,4-Dithiane-2,5-diol C₄H₈O₂S₂152.2~130-150 (Varies)[6][8]White to off-white powder[8]

Note on Melting Point: The melting point of 1,4-dithiane-2,5-diol can vary significantly as it can exist in equilibrium with its monomeric and linear oligomeric forms, with different ratios affecting the observed melting point.[7][9]

Conclusion and Future Outlook

The 1,4-dithiane ring, particularly when substituted with an activating group like a carbonitrile, represents a versatile and powerful scaffold for synthetic chemistry. While its reactivity differs significantly from the more common 1,3-dithiane, it offers unique opportunities for constructing complex molecules. The key to harnessing its potential lies in understanding the interplay between its conformational dynamics and the electronic influence of its substituents. The enhanced acidity of the α-proton in 1,4-Dithiane-2-carbonitrile transforms it from a relatively inert heterocycle into a potent C-2 nucleophile precursor. This feature, combined with the inherent reactivity of the sulfur atoms and the nitrile group, provides multiple handles for molecular elaboration. As modern synthetic methods like photoredox catalysis continue to evolve, the ability to selectively functionalize such heterocycles will undoubtedly expand, further cementing the role of 1,4-dithiane derivatives as valuable building blocks in drug discovery and materials science.

References

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Exploratory

Conformational Landscape of 1,4-Dithiane-2-carbonitrile: A Technical Guide for Drug Discovery and Molecular Design

Abstract This technical guide provides an in-depth exploration of the conformational analysis of 1,4-dithiane-2-carbonitrile, a heterocyclic scaffold with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1,4-dithiane-2-carbonitrile, a heterocyclic scaffold with potential applications in medicinal chemistry and materials science. While direct experimental studies on this specific molecule are not extensively reported in the literature, this document synthesizes established principles from the conformational analysis of related 1,4-dithiane and cyclohexane systems to construct a predictive model of its behavior. We delve into the stereoelectronic factors governing its three-dimensional structure, with a particular focus on the influence of the 2-cyano substituent. This guide outlines robust experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular mechanics calculations, to empower researchers in their investigation and utilization of this promising molecular framework.

Introduction: The Significance of the 1,4-Dithiane Scaffold

The 1,4-dithiane ring system, a six-membered heterocycle containing two sulfur atoms at positions 1 and 4, serves as a versatile building block in the synthesis of complex molecular architectures.[1] Its applications span from being a C2-synthon in organic synthesis to forming the core of bioactive molecules.[1][2] The conformational preferences of substituted 1,4-dithianes are of paramount importance as they dictate the spatial arrangement of substituents, which in turn governs molecular recognition, binding affinity to biological targets, and material properties. Understanding the conformational landscape of derivatives such as 1,4-dithiane-2-carbonitrile is therefore crucial for rational drug design and the development of novel functional materials.

The introduction of a cyano group at the 2-position introduces a unique set of steric and electronic perturbations to the 1,4-dithiane ring. The cyano group is strongly electron-withdrawing and possesses a distinct cylindrical shape, which can significantly influence the conformational equilibrium of the ring.[3][4][5] This guide will dissect these influences to provide a comprehensive understanding of the molecule's preferred three-dimensional structures.

The Conformational Isomers of 1,4-Dithiane-2-carbonitrile

Like cyclohexane, the 1,4-dithiane ring is not planar and exists in a dynamic equilibrium between several non-planar conformations to relieve ring strain. The most stable of these are the chair and twist-boat conformations.

The Chair Conformation: The Ground State

Computational studies on related 1,3-dithianes and 1,4-dithiane derivatives have consistently shown the chair conformation to be the most stable.[6][7][8] In this conformation, the substituents can occupy either an axial or an equatorial position. For 1,4-dithiane-2-carbonitrile, this leads to two distinct chair conformers: one with the cyano group in an axial orientation and one with it in an equatorial orientation.

  • Axial Cyano Group: The cyano group is perpendicular to the plane of the ring.

  • Equatorial Cyano Group: The cyano group is in the plane of the ring.

The relative stability of these two chair conformers is determined by a balance of steric and stereoelectronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.[9] The small steric profile of the linear cyano group might suggest a smaller preference for the equatorial position compared to bulkier groups.[10]

The Twist-Boat Conformation: A Flexible Alternative

The twist-boat conformation is another key player in the conformational equilibrium of six-membered rings. While generally higher in energy than the chair form, it can be significantly populated in certain substituted systems.[7][8] The energy difference between the chair and twist-boat forms in 1,3-dithiane has been computationally estimated to be around 4-5 kcal/mol.[8] The twist-boat conformation is more flexible than the chair and can undergo pseudorotation through various boat and twist forms.

Governing Forces: Stereoelectronic Effects at Play

The conformational preferences of 1,4-dithiane-2-carbonitrile are not solely dictated by sterics. Subtle stereoelectronic interactions play a crucial role in determining the relative energies of the different conformers.

The Anomeric Effect

The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a heterocyclic ring to favor the axial position, despite potential steric hindrance.[11] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding (σ*) orbital of the C-substituent bond.[11] In the context of 1,4-dithiane-2-carbonitrile, an anomeric effect could arise from the interaction between the lone pairs of the sulfur atom at position 1 and the C2-CN bond. This would lead to a stabilization of the axial conformer.[12][13][14][15]

Gauche Interactions

In the chair conformation, gauche interactions occur between adjacent substituents or between a substituent and a ring atom. These are generally repulsive and destabilizing. The magnitude of these interactions will differ between the axial and equatorial conformers of 1,4-dithiane-2-carbonitrile, contributing to their energy difference.

Dipole-Dipole Interactions

The polar C-S and C-N bonds in 1,4-dithiane-2-carbonitrile create local dipoles. The overall molecular dipole moment and the internal electrostatic interactions will vary depending on the conformation. The conformation that minimizes unfavorable dipole-dipole repulsions will be favored. The electron-withdrawing nature of the cyano group can create a significant dipole moment.[16]

Experimental and Computational Protocols for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of 1,4-dithiane-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[17][18][19]

  • Sample Preparation: Dissolve a pure sample of 1,4-dithiane-2-carbonitrile (CAS No. 175136-94-4)[20] in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly H2, will be sensitive to the orientation of the cyano group.

    • Coupling Constants: The vicinal coupling constants (³JHH) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation, providing information about the ring's pucker and the substituent's orientation.

    • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial conformers.

Parameter Axial CN Conformer Equatorial CN Conformer
H2 Chemical Shift Expected to be shifted downfieldExpected to be shifted upfield
³J(H2, H3) Small and large couplings expectedTwo medium-sized couplings expected

Table 1: Predicted NMR Parameters for the Chair Conformers of 1,4-Dithiane-2-carbonitrile.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[21][22][23][24]

  • Crystallization: Grow single crystals of 1,4-dithiane-2-carbonitrile suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[22] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[25]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the solid state.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are invaluable for predicting the relative stabilities of different conformers and for understanding the underlying energetic contributions.[8][26]

  • Structure Building: Construct the 3D structure of 1,4-dithiane-2-carbonitrile using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, twist-boat, etc.).

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). Calculate the single-point energies to determine the relative stabilities of the conformers.

  • Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles. Calculate the energy difference between the conformers to predict their relative populations at a given temperature.

Synthesis of 1,4-Dithiane-2-carbonitrile

While a detailed synthetic guide is beyond the scope of this document, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of related 1,4-dithiane derivatives. One common approach involves the dimerization of α-mercaptoacetaldehyde or its equivalents.[27][28] Another potential route could involve the reaction of 1,4-dithiane-2,5-diol with a cyanating agent.[2][28][29]

Conclusion and Future Directions

The conformational analysis of 1,4-dithiane-2-carbonitrile reveals a fascinating interplay of steric and stereoelectronic effects. Based on the principles established for related systems, a dynamic equilibrium between a dominant chair conformation and a less stable twist-boat form is anticipated. The orientation of the 2-cyano group in the chair conformation is expected to be governed by a subtle balance between the anomeric effect, favoring the axial position, and steric considerations, which may favor the equatorial position.

This technical guide provides a robust framework for researchers to investigate the conformational landscape of this intriguing molecule. The outlined experimental and computational protocols will enable a comprehensive understanding of its three-dimensional structure, which is a critical prerequisite for its successful application in drug discovery and materials science. Future experimental studies, particularly using NMR spectroscopy and X-ray crystallography, are essential to validate the predictive models presented herein and to fully elucidate the conformational behavior of 1,4-dithiane-2-carbonitrile.

Visualization of Key Concepts

Conformational_Equilibrium cluster_chair Chair Conformations cluster_twist Twist-Boat Conformation Axial-CN Axial Cyano Equatorial-CN Equatorial Cyano Axial-CN->Equatorial-CN Ring Inversion Twist-Boat Twist-Boat Equatorial-CN->Twist-Boat Higher Energy Transition

Caption: Conformational equilibrium of 1,4-dithiane-2-carbonitrile.

Experimental_Workflow Start Synthesis of 1,4-Dithiane-2-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, NOE) Start->NMR X-ray X-ray Crystallography Start->X-ray Computational Computational Modeling (DFT, MM) Start->Computational Analysis Conformational Analysis (Equilibria, Energetics) NMR->Analysis X-ray->Analysis Computational->Analysis

Caption: Integrated workflow for conformational analysis.

References

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  • ResearchGate. (n.d.). Figure S28. 1 H NMR signals (600 MHz, 283 K) for bound 1,4-dithiane...[Link]

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  • Chen, C. Y., & Le Fèvre, R. J. W. (1963). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Australian Journal of Chemistry, 16(5), 917-920. [Link]

  • ResearchGate. (n.d.). The orientational effects of the cyano group on the benzene ring in deaerated dichloromethane. [Link]

  • Freeman, F., & Phornvoranunt, A. (2003). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(16), 2908–2918. [Link]

  • PubChem. (n.d.). 1,4-Dithiane-2,5-diol. [Link]

  • ResearchGate. (n.d.). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). [Link]

  • Grabowski, S. J. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(21), 5036. [Link]

  • ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

  • ResearchGate. (n.d.). The Conformational Preferences of Some Cyanocyclohexanes. [Link]

  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?[Link]

  • Figshare. (n.d.). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric Effect What Is Really Important?* [Link]

  • ResearchGate. (n.d.). (PDF) Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. [Link]

  • NCBI. (n.d.). X Ray crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ACS Publications. (n.d.). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric EffectWhat Is Really Important?* [Link]

  • ACS Publications. (n.d.). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric Effect What Is Really Important?* [Link]

  • NCBI. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. [Link]

  • ResearchGate. (n.d.). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

  • Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][17][19]DITHIINYLIDENE (BEDT-TTF). [Link]

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Foundational

An In-depth Technical Guide to the Synthesis and Derivatives of 1,4-Dithiane-2-carbonitrile: A Versatile Scaffold for Chemical Innovation

Introduction: Unveiling the Potential of a Unique Heterocycle In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular desi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, sulfur-containing heterocycles offer a unique combination of stereochemical complexity and metabolic stability, rendering them highly valuable in the development of novel therapeutic agents and functional materials. This guide delves into the synthesis and derivatization of a promising, yet underexplored, building block: 1,4-Dithiane-2-carbonitrile. While direct literature on this specific molecule is sparse, its structural motifs—a dithiane ring and a nitrile group—suggest a rich and versatile chemistry. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of its synthesis from plausible precursors and a forward-looking perspective on its potential derivatives.

The 1,4-dithiane core, a six-membered ring containing two sulfur atoms at opposing positions, provides a stable, non-planar scaffold that can introduce specific conformational constraints in a molecule. The nitrile functionality, a potent electron-withdrawing group and a versatile chemical handle, opens the door to a myriad of chemical transformations. The combination of these two features in 1,4-Dithiane-2-carbonitrile presents a unique opportunity for the creation of diverse molecular architectures with potential applications in various fields of chemical research.

Part 1: The Synthetic Challenge - Forging the 1,4-Dithiane-2-carbonitrile Core

Given the limited direct synthetic routes reported in the literature, this section outlines plausible and scientifically sound strategies to access the 1,4-Dithiane-2-carbonitrile core, primarily leveraging readily available starting materials such as 2-oxo-1,4-dithiane.

Strategy 1: Conversion of 2-Oxo-1,4-dithiane via a Shapiro-type Reaction Intermediate

A promising approach to introduce the nitrile group at the C2 position of the dithiane ring involves the conversion of the corresponding ketone, 2-oxo-1,4-dithiane. A modified Shapiro reaction, followed by quenching with a cyanating agent, offers a viable pathway.

Rationale: The reaction of a ketone with a hydrazine derivative, such as tosylhydrazine, forms a tosylhydrazone. Treatment of the tosylhydrazone with a strong base generates a vinyllithium intermediate, which can then be trapped with an electrophile. In this proposed synthesis, we intercept this intermediate with a cyanide source.

Experimental Protocol: Synthesis of 1,4-Dithiane-2-carbonitrile from 2-Oxo-1,4-dithiane

  • Formation of the Tosylhydrazone:

    • To a solution of 2-oxo-1,4-dithiane (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2-(tosylhydrazono)-1,4-dithiane, can be isolated by filtration or evaporation of the solvent followed by purification.

  • Generation of the Vinyllithium and Cyanation:

    • Dissolve the 2-(tosylhydrazono)-1,4-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (2.2 eq) in hexanes, while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the vinyllithium intermediate.

    • Introduce a suitable cyanating agent, such as cyanogen bromide or tosyl cyanide (1.2 eq), to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,4-Dithiane-2-carbonitrile.

Data Presentation: Plausible Reaction Parameters

StepReagents & ConditionsExpected OutcomeKey Considerations
1 2-Oxo-1,4-dithiane, Tosylhydrazine, Acetic Acid (cat.), Methanol, RTHigh yield of TosylhydrazoneEnsure complete conversion before proceeding.
2 Tosylhydrazone, n-BuLi, Anhydrous THF, -78 °C to RTFormation of VinyllithiumStrict anhydrous and inert conditions are crucial.
3 Vinyllithium intermediate, Cyanating Agent (e.g., TosCN)1,4-Dithiane-2-carbonitrileChoice of cyanating agent can influence yield and byproducts.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 2-Oxo-1,4-dithiane step1 Tosylhydrazine, Acetic Acid (cat.) start->step1 Imination hydrazone 2-(Tosylhydrazono)- 1,4-dithiane step1->hydrazone step2 1. n-BuLi, THF, -78 °C 2. Tosyl Cyanide hydrazone->step2 Shapiro-type Reaction product 1,4-Dithiane-2-carbonitrile step2->product

Caption: Proposed synthesis of 1,4-Dithiane-2-carbonitrile.

Part 2: Exploring the Chemical Landscape - Derivatives of 1,4-Dithiane-2-carbonitrile

The true value of a chemical scaffold lies in its ability to be readily functionalized. 1,4-Dithiane-2-carbonitrile offers multiple avenues for derivatization, targeting both the nitrile group and the dithiane ring.

Reactions of the Nitrile Group

The nitrile functionality is a versatile precursor to a range of other important functional groups.

Controlled hydrolysis of the nitrile can yield either the corresponding carboxylic acid or amide, both of which are valuable functional groups in drug discovery.

  • To 1,4-Dithiane-2-carboxylic acid: Acid- or base-catalyzed hydrolysis under heating will convert the nitrile to a carboxylic acid. This introduces a key acidic handle for further modifications or for modulating physicochemical properties.[1]

  • To 1,4-Dithiane-2-carboxamide: Partial hydrolysis, often achieved under milder basic conditions or with specific catalysts, can selectively produce the primary amide. Amides are prevalent in pharmaceuticals due to their hydrogen bonding capabilities.

Experimental Protocol: Hydrolysis to 1,4-Dithiane-2-carboxylic acid

  • Suspend 1,4-Dithiane-2-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,4-Dithiane-2-carboxylic acid.

The nitrile group can be reduced to a primary amine, (1,4-Dithian-2-yl)methanamine, providing a basic center and a nucleophilic handle for further elaboration.

Rationale: Common reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) are effective for this transformation. The choice of reagent will depend on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction to (1,4-Dithian-2-yl)methanamine

  • In a flame-dried flask under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1,4-Dithiane-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.

Reactions at the α-Carbon

The carbon atom adjacent to the nitrile group is activated, allowing for the formation of a carbanion and subsequent alkylation.

Deprotonation of the C2 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) followed by the addition of an alkyl halide can introduce a variety of substituents. This allows for the synthesis of a library of 2-alkyl-1,4-dithiane-2-carbonitriles.

Experimental Protocol: α-Alkylation

  • Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of 1,4-Dithiane-2-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the desired alkyl halide (1.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the product by column chromatography.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_nitrile Nitrile Group Reactions cluster_alpha_carbon α-Carbon Reactions cluster_dithiane_ring Dithiane Ring Reactions start 1,4-Dithiane-2-carbonitrile hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction alkylation α-Alkylation (LDA, R-X) start->alkylation oxidation Oxidation (e.g., m-CPBA) start->oxidation acid 1,4-Dithiane-2- carboxylic acid hydrolysis->acid Complete amide 1,4-Dithiane-2- carboxamide hydrolysis->amide Partial amine (1,4-Dithian-2-yl)- methanamine reduction->amine alkylated 2-Alkyl-1,4-dithiane- 2-carbonitrile alkylation->alkylated sulfoxide Sulfoxide/Sulfone Derivatives oxidation->sulfoxide

Caption: Potential derivatization pathways for 1,4-Dithiane-2-carbonitrile.

Reactions of the Dithiane Ring

The sulfur atoms of the dithiane ring can be selectively oxidized to sulfoxides and sulfones, which can significantly impact the molecule's polarity, solubility, and biological activity.

Controlled oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the mono- or di-oxidized products. The resulting sulfoxides introduce a new chiral center, offering possibilities for diastereoselective synthesis.

Experimental Protocol: Oxidation of the Dithiane Ring

  • Dissolve 1,4-Dithiane-2-carbonitrile (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of m-CPBA (1.1 eq for the monosulfoxide, 2.2 eq for the disulfone) in dichloromethane.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography.

Part 3: Applications in Drug Discovery and Beyond

The derivatives of 1,4-Dithiane-2-carbonitrile represent a rich chemical space for exploration in drug discovery and materials science.

  • Medicinal Chemistry: The introduction of the 1,4-dithiane scaffold can enhance metabolic stability and introduce conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions. The diverse functional handles generated from the nitrile group (acid, amide, amine) allow for the facile attachment of pharmacophoric groups and the modulation of physicochemical properties to improve drug-like characteristics.

  • Materials Science: The sulfur atoms in the dithiane ring can coordinate with metal ions, suggesting potential applications in the design of novel ligands and catalysts. The polarity and electronic properties of the molecule can be tuned through derivatization, which could be exploited in the development of new organic electronic materials.

Conclusion and Future Outlook

1,4-Dithiane-2-carbonitrile stands as a promising yet largely untapped scaffold in synthetic chemistry. While direct synthetic precedents are scarce, this guide has outlined logical and experimentally feasible pathways for its synthesis and derivatization based on established chemical principles. The versatility of the nitrile group, coupled with the unique properties of the dithiane ring, offers a powerful platform for the generation of diverse and complex molecules. It is our hope that this technical guide will inspire and equip researchers to explore the full potential of this intriguing heterocycle, paving the way for new discoveries in medicine, materials, and beyond.

References

A comprehensive list of references will be compiled based on the foundational chemical principles and analogous reactions cited throughout this guide. As this guide is based on proposed synthetic routes, direct citations for the synthesis of 1,4-Dithiane-2-carbonitrile are not available. The references would include authoritative sources on the Shapiro reaction, nitrile hydrolysis and reduction, α-alkylation of nitriles, and oxidation of thioethers.

  • Organic Syntheses Procedure for 2-Oxo-1,4-dithiane. Available from: [Link]

Sources

Exploratory

The Unexplored Potential of the 1,4-Dithiane Scaffold: A Technical Guide to 1,4-Dithiane-2-carbonitrile and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-dithiane heterocyclic core, a sulfur-containing six-membered ring, represents a versatile and underexplored scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dithiane heterocyclic core, a sulfur-containing six-membered ring, represents a versatile and underexplored scaffold in medicinal chemistry. While much of the synthetic focus has been on its 2,5-diol derivative as a precursor for various bioactive molecules, the potential of other 2-substituted analogs, such as 1,4-Dithiane-2-carbonitrile, remains largely untapped. This technical guide provides a comprehensive literature review of the 1,4-dithiane scaffold, with a particular focus on the synthesis, chemical properties, and prospective biological applications of 1,4-Dithiane-2-carbonitrile and its analogs. By examining the established chemistry of the dithiane ring and the known pharmacological roles of the nitrile functionality, this paper aims to illuminate new avenues for the design and development of novel therapeutics.

Introduction: The 1,4-Dithiane Core - A Privileged Scaffold in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing rings being particularly prominent in a vast array of pharmaceuticals. The 1,4-dithiane ring system, characterized by a cyclohexane core with sulfur atoms at positions 1 and 4, offers a unique combination of chemical stability and conformational flexibility. While the parent 1,4-dithiane has limited direct applications due to challenges in its functionalization, its derivatives have emerged as valuable building blocks in organic synthesis.[1]

The primary utility of the 1,4-dithiane scaffold in synthetic chemistry has been centered around 1,4-dithiane-2,5-diol. This commercially available compound serves as a stable and convenient source of 2-mercaptoacetaldehyde, a versatile two-carbon synthon.[2][3] This reactivity has been extensively exploited for the construction of a diverse range of sulfur-containing heterocycles, including thiophenes and thiazoles, many of which exhibit significant biological activities.[2][4]

Despite the synthetic importance of the diol, a comprehensive exploration of other 2-substituted 1,4-dithianes, such as 1,4-Dithiane-2-carbonitrile, is conspicuously absent from the current literature. This guide seeks to bridge this gap by providing a detailed analysis of the known chemistry of the 1,4-dithiane core and extrapolating the potential of the carbonitrile analog in the context of drug discovery.

Physicochemical Properties of 1,4-Dithiane-2-carbonitrile

Understanding the fundamental physicochemical properties of a molecule is crucial for predicting its behavior in biological systems. For (2S)-1,4-dithiane-2-carbonitrile, these properties can be sourced from public chemical databases.

PropertyValueSource
Molecular Formula C₅H₇NS₂[5]
Molecular Weight 145.25 g/mol [6]
CAS Number 175136-94-4[6]
Topological Polar Surface Area (TPSA) 23.79 Ų[6]
LogP 1.35858[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]

Table 1: Physicochemical properties of (2S)-1,4-dithiane-2-carbonitrile.

The moderate LogP value suggests that 1,4-Dithiane-2-carbonitrile possesses a favorable balance of hydrophilicity and lipophilicity, a key determinant of drug-likeness. The presence of a nitrile group and two sulfur atoms as hydrogen bond acceptors could facilitate interactions with biological targets.

Synthesis of the 1,4-Dithiane Scaffold and its 2-Substituted Analogs

The synthetic accessibility of the 1,4-dithiane ring system is a critical factor in its potential for drug development. Several methods have been established for the synthesis of the core structure and its derivatives.

General Strategies for 1,4-Dithiane Ring Formation

One of the most versatile and widely used methods for constructing the 1,4-dithiane ring is the Parham ring expansion of 1,3-dithiolanes.[7] This approach involves the condensation of ethane-1,2-dithiol with an α-halocarbonyl compound to form a 1,3-dithiolane, which then undergoes a spontaneous rearrangement to the more stable 1,4-dithiane ring upon heating.[7]

Synthesis_Workflow Ethane_dithiol Ethane-1,2-dithiol Dithiolane 1,3-Dithiolane Intermediate Ethane_dithiol->Dithiolane Condensation Alpha_halo α-Halocarbonyl Compound Alpha_halo->Dithiolane Dithiane 2-Substituted 1,4-Dithiane Dithiolane->Dithiane Parham Ring Expansion (Heat) Nitrile_Reactions Nitrile 1,4-Dithiane-2-carbonitrile Amine 2-(Aminomethyl)-1,4-dithiane Nitrile->Amine Reduction (e.g., LiAlH₄) Carboxylic_acid 1,4-Dithiane-2-carboxylic acid Nitrile->Carboxylic_acid Hydrolysis (Acid or Base) Tetrazole 2-(1H-Tetrazol-5-yl)-1,4-dithiane Nitrile->Tetrazole Cycloaddition (e.g., NaN₃)

Sources

Foundational

An In-depth Technical Guide to 1,4-Dithiane-2-carbonitrile

CAS Number: 175136-94-4 For: Researchers, scientists, and drug development professionals Introduction 1,4-Dithiane-2-carbonitrile is a heterocyclic compound featuring a six-membered dithiane ring substituted with a nitri...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 175136-94-4

For: Researchers, scientists, and drug development professionals

Introduction

1,4-Dithiane-2-carbonitrile is a heterocyclic compound featuring a six-membered dithiane ring substituted with a nitrile group. This molecule holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The dithiane moiety can serve as a masked carbonyl group or be involved in various sulfur-mediated reactions, while the nitrile group is a valuable precursor for a range of functional groups, including amines, carboxylic acids, and amides. This guide provides a comprehensive overview of the known and predicted properties of 1,4-Dithiane-2-carbonitrile, a proposed synthetic route, potential applications, and a list of current suppliers to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Dithiane-2-carbonitrile is presented in the table below. It is important to note that while some properties have been experimentally determined and are available from suppliers, others are predicted based on computational models due to a lack of published experimental data.

PropertyValueSource
CAS Number 175136-94-4[1]
Molecular Formula C₅H₇NS₂[1]
Molecular Weight 145.25 g/mol [1]
IUPAC Name 1,4-dithiane-2-carbonitrileChemScene
SMILES N#CC1SCCSC1[1]
Purity ≥98%[1]
Appearance Predicted: White to off-white solid or oil-
Melting Point Predicted: Data not available-
Boiling Point Predicted: Data not available-
Density Predicted: Data not available-
Solubility Predicted: Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.-
Storage Conditions Sealed in dry, 2-8°C[1]

Spectral Data (Predicted)

Due to the absence of publicly available experimental spectra for 1,4-Dithiane-2-carbonitrile, the following data is predicted based on standard spectroscopic principles and computational software. These predictions can guide the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the dithiane ring and a distinct signal for the methine proton adjacent to the nitrile group.

  • δ 4.0-4.2 ppm (1H, triplet or doublet of doublets): This signal would correspond to the proton at the C2 position, shifted downfield due to the deshielding effect of the adjacent nitrile group and the two sulfur atoms.

  • δ 2.8-3.2 ppm (6H, multiplet): This complex region would contain the signals for the remaining six protons on the dithiane ring (C3, C5, and C6). The complexity arises from the conformational flexibility of the ring and the various coupling interactions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments in the molecule.

  • δ 118-120 ppm: The nitrile carbon (C≡N).

  • δ 40-45 ppm: The C2 carbon, attached to the nitrile group.

  • δ 25-35 ppm (3C): The remaining three carbon atoms of the dithiane ring (C3, C5, and C6).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile group.

  • 2240-2260 cm⁻¹ (sharp, medium intensity): C≡N stretching vibration.

  • 2850-3000 cm⁻¹ (medium intensity): C-H stretching vibrations of the dithiane ring.

  • 1400-1450 cm⁻¹ (medium intensity): C-H bending vibrations.

  • 600-800 cm⁻¹ (medium to weak intensity): C-S stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • m/z = 145: Molecular ion (M⁺).

  • m/z = 119: Loss of a cyano radical (•CN).

  • m/z = 87: Fragmentation of the dithiane ring.

  • m/z = 61: Thioformaldehyde radical cation ([CH₂S]⁺•).

Proposed Synthesis Workflow

Step 1: Synthesis of 1,4-Dithiane-2-carbaldehyde

This intermediate can be synthesized via the reaction of 1,4-dithiane with a suitable formylating agent.

Step 2: Conversion of the Aldehyde to a Nitrile

The aldehyde can then be converted to the corresponding nitrile. A common method is the reaction with hydroxylamine to form an oxime, followed by dehydration.

SynthesisWorkflow cluster_step1 Step 1: Formation of Aldehyde Intermediate cluster_step2 Step 2: Conversion to Nitrile 1_4_Dithiane 1,4-Dithiane Reaction1 Vilsmeier-Haack or similar formylation 1_4_Dithiane->Reaction1 Formylating_Agent Formylating Agent (e.g., DMF/POCl₃) Formylating_Agent->Reaction1 Aldehyde 1,4-Dithiane-2-carbaldehyde Reaction1->Aldehyde Reaction2 Oxime Formation Aldehyde->Reaction2 Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction2 Oxime 1,4-Dithiane-2-carbaldehyde oxime Reaction2->Oxime Reaction3 Dehydration Oxime->Reaction3 Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O, SOCl₂) Dehydrating_Agent->Reaction3 Final_Product 1,4-Dithiane-2-carbonitrile Reaction3->Final_Product

Caption: Proposed two-step synthesis of 1,4-Dithiane-2-carbonitrile.

Proposed Experimental Protocol

Materials:

  • 1,4-Dithiane

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Appropriate solvents (e.g., dichloromethane, ethanol, water)

Procedure:

  • Synthesis of 1,4-Dithiane-2-carbaldehyde:

    • In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while stirring.

    • Add 1,4-dithiane to the reaction mixture and allow it to warm to room temperature.

    • Stir the reaction for several hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1,4-dithiane-2-carbaldehyde.

  • Synthesis of 1,4-Dithiane-2-carbonitrile:

    • Dissolve 1,4-dithiane-2-carbaldehyde in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution and stir at room temperature until the formation of the oxime is complete (monitored by TLC).

    • Extract the oxime with an appropriate organic solvent.

    • Dry the organic layer and remove the solvent.

    • To the crude oxime, add acetic anhydride and heat the mixture to reflux for a few hours.

    • After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the final product, 1,4-Dithiane-2-carbonitrile, by column chromatography or distillation.

Potential Applications in Research and Drug Development

While specific applications of 1,4-Dithiane-2-carbonitrile are not extensively documented, its structure suggests several potential uses in organic synthesis and medicinal chemistry.

As a Synthetic Building Block
  • Umpolung Chemistry: The dithiane moiety allows for the deprotonation at the C2 position, creating a nucleophilic center that can react with various electrophiles. This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful tool for carbon-carbon bond formation.

  • Heterocycle Synthesis: The nitrile group can participate in cycloaddition reactions or be transformed into other functional groups to construct more complex heterocyclic systems.

Applications Dithiane_Carbonitrile 1,4-Dithiane-2-carbonitrile Umpolung Umpolung Reagent Precursor Dithiane_Carbonitrile->Umpolung Heterocycle_Synthesis Heterocycle Synthesis Dithiane_Carbonitrile->Heterocycle_Synthesis Medicinal_Chemistry Medicinal Chemistry Scaffold Dithiane_Carbonitrile->Medicinal_Chemistry

Caption: Potential application areas for 1,4-Dithiane-2-carbonitrile.

In Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The dithiane ring is a bioisostere for other cyclic systems and can be used to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

  • Nitrile-Containing Pharmaceuticals: The nitrile group is present in numerous approved drugs and is known to participate in hydrogen bonding and other interactions with biological targets. It can also be a precursor for bioisosteric groups like tetrazoles.

Safety Information

Based on the GHS pictograms and hazard statements provided by suppliers, 1,4-Dithiane-2-carbonitrile should be handled with care in a well-ventilated fume hood.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Suppliers

1,4-Dithiane-2-carbonitrile is available from several chemical suppliers, primarily for research and development purposes. It is advisable to contact the suppliers directly for current pricing and availability.

  • ChemScene: Catalog No. CS-0229890[1]

  • Sigma-Aldrich: While not directly listed, they may offer it through their custom synthesis services.

  • BOC Sciences

  • Hangzhou ZeErRui Chemical Co., Ltd.

  • Atomax Chemicals Co., Ltd.

Conclusion

1,4-Dithiane-2-carbonitrile is a promising, yet underexplored, chemical entity. Its unique combination of a dithiane ring and a nitrile group offers significant potential for the synthesis of novel organic molecules. While a comprehensive set of experimental data is currently lacking, this guide provides a solid foundation of predicted properties and a plausible synthetic pathway to encourage further investigation into its chemistry and applications. As a readily available starting material, it represents an opportunity for researchers to develop new synthetic methodologies and discover novel compounds with potential applications in drug discovery and materials science.

References

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 1,4-Dithiane-2-carbonitrile

Introduction In the landscape of modern synthetic chemistry, particularly within drug discovery and the synthesis of complex molecular architectures, the strategic use of multifunctional building blocks is paramount. 1,4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and the synthesis of complex molecular architectures, the strategic use of multifunctional building blocks is paramount. 1,4-Dithiane-2-carbonitrile is a heterocyclic compound that presents a fascinating case study in reactivity, offering a unique interplay between its two core functional components: the versatile nitrile group and the reactivity-modulating 1,4-dithiane ring.[1][2] While the chemistry of 1,3-dithianes as acyl anion equivalents is a cornerstone of organic synthesis, the 1,4-dithiane scaffold offers distinct structural and reactivity profiles that merit a focused exploration.[1][2]

This technical guide provides an in-depth analysis of the nitrile group's reactivity within the 1,4-dithiane-2-carbonitrile framework. We will dissect the electronic and steric influences of the dithiane ring, detail the primary transformations of the nitrile moiety, and explore the profound impact of the sulfur-containing ring on the adjacent carbon's reactivity—a concept famously known as "umpolung" or polarity inversion.[3][4][5] This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique synthetic potential of this versatile building block.

Section 1: The Intrinsic Chemical Landscape

The reactivity of 1,4-dithiane-2-carbonitrile is not merely the sum of its parts but a product of the intricate electronic dialogue between the nitrile group and the dithiane ring.

1.1 The Nitrile Moiety: An Electrophilic Hub

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7][8] This intrinsic electrophilicity is the basis for its most common transformations, including hydrolysis, reduction, and reactions with organometallic reagents. Furthermore, the π-system of the nitrile can participate in cycloaddition reactions, providing a pathway to important heterocyclic systems.[9]

1.2 The 1,4-Dithiane Ring: A Modulator of Reactivity

The 1,4-dithiane ring exerts its influence in two critical ways:

  • Inductive Effects: The two sulfur atoms exert a moderate electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the nitrile carbon.

  • Anion Stabilization: The most significant contribution of the dithiane ring is the ability of the sulfur atoms to stabilize an adjacent carbanion. The proton at the C2 position, situated between a sulfur atom and the electron-withdrawing nitrile group, is significantly acidified. Deprotonation at this site generates a nucleophilic center, effectively inverting the normal electrophilic character of the carbon—a classic example of umpolung reactivity.[4][10] This masked acyl anion is a powerful tool for forming new carbon-carbon bonds.[3][5]

Section 2: Direct Transformations of the Nitrile Group

These reactions involve the direct participation of the carbon-nitrogen triple bond, transforming the nitrile into other valuable functional groups.

2.1 Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis.[6][11] The reaction can be catalyzed by either acid or base, proceeding through an amide intermediate.

Causality in Experimental Choice:

  • Acid-Catalyzed Hydrolysis: This method is often preferred when the substrate is stable to strong acid. Protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water, which is typically a weak nucleophile.[8][11]

  • Base-Catalyzed Hydrolysis: This pathway is suitable for molecules with acid-labile functional groups. It involves the direct attack of a stronger nucleophile, the hydroxide ion, on the nitrile carbon.[7] The initial product is a carboxylate salt, which requires an acidic workup to yield the final carboxylic acid.

Experimental Protocol: General Procedure for Acid-Catalyzed Nitrile Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the nitrile substrate (1.0 eq) in a mixture of a suitable co-solvent (e.g., ethanol, dioxane) and aqueous sulfuric acid (e.g., 50% H₂SO₄).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The formation of the intermediate amide may be observed.

  • Workup: Allow the reaction mixture to cool to room temperature and carefully pour it over crushed ice.

  • Isolation: If the carboxylic acid product precipitates, it can be collected by vacuum filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

hydrolysis_mechanism Diagram 1: General Pathways for Nitrile Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide_A Amide ImidicAcid->Amide_A Tautomerization CarboxylicAcid_A Carboxylic Acid Amide_A->CarboxylicAcid_A + H₂O, H⁺ (Hydrolysis) Nitrile_B R-C≡N ImineAnion Imine Anion Nitrile_B->ImineAnion + OH⁻ Imidate Imidate Intermediate ImineAnion->Imidate + H₂O - OH⁻ Amide_B Amide Imidate->Amide_B Tautomerization Carboxylate Carboxylate Salt Amide_B->Carboxylate + OH⁻ (Hydrolysis) CarboxylicAcid_B Carboxylic Acid Carboxylate->CarboxylicAcid_B + H₃O⁺ (Workup)

Caption: General Pathways for Nitrile Hydrolysis.

2.2 Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceuticals.[12] The most common and robust method for this transformation is the use of lithium aluminum hydride (LiAlH₄).[8][11][13]

Causality in Experimental Choice:

  • LiAlH₄: This is a powerful, non-selective reducing agent capable of reducing most polar π-bonds.[14] Its high reactivity necessitates anhydrous conditions and careful handling. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[8][14]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Ni, Pd, Pt) is an alternative, often used in industrial settings due to cost and safety.[15] However, it may require high pressures and temperatures and can be sensitive to sulfur-containing compounds, which can poison the catalyst—a significant consideration for a dithiane substrate.

Experimental Protocol: Reduction of a Nitrile with LiAlH₄

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether, THF).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve the 1,4-dithiane-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified further if necessary.

reduction_workflow Diagram 2: Workflow for Nitrile Reduction to a Primary Amine Start 1,4-Dithiane- 2-carbonitrile Reaction Hydride Addition (0 °C to RT) Start->Reaction Reagent LiAlH₄ in Anhydrous THF Reagent->Reaction Workup Fieser Workup (H₂O, NaOH(aq)) Reaction->Workup Product 1,4-Dithian-2-yl- methanamine Workup->Product

Caption: Workflow for Nitrile Reduction to a Primary Amine.

2.3 [3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[16] Tetrazoles are of immense importance in medicinal chemistry, where they often serve as bioisosteres for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.[16]

Experimental Protocol: Synthesis of a Tetrazole from a Nitrile

  • Setup: In a round-bottom flask, suspend the nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and an ammonium salt such as triethylammonium chloride or ammonium chloride (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Acidification: Acidify the aqueous solution to pH ~2-3 with concentrated HCl. This protonates the tetrazole, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.

tetrazole_formation Diagram 3: [3+2] Cycloaddition for Tetrazole Synthesis struct1 R-C≡N arrow1 plus + struct2 N₃⁻ struct3 [Cycloaddition] arrow1->struct3 arrow2 struct3->arrow2 struct4 Tetrazolide Anion arrow2->struct4 arrow3 + H⁺ (Workup) struct4->arrow3 struct5 5-Substituted-1H-tetrazole arrow3->struct5

Caption: [3+2] Cycloaddition for Tetrazole Synthesis.

Section 3: Umpolung Reactivity at the C2 Position

The true synthetic power of the 1,4-dithiane-2-carbonitrile scaffold is revealed through the reactivity of the C2-proton, which is enabled by the dithiane ring. This pathway allows the C2 carbon to function as a nucleophile, a reversal of its typical polarity.[3][5]

3.1 Generation and Alkylation of the 2-Lithio-1,4-dithiane

Treatment with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) readily deprotonates the C2 position.[4] The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new C-C bonds.[3][4]

Causality in Experimental Choice:

  • Base: n-BuLi is used because it is a strong base capable of deprotonating the relatively weakly acidic C-H bond, but it is sterically unhindered.

  • Solvent: THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium intermediate.

  • Temperature: The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the base attacking the nitrile group or the decomposition of the thermally sensitive organolithium species.

Experimental Protocol: C2-Alkylation via Umpolung Strategy

  • Setup: Add a solution of 1,4-dithiane-2-carbonitrile (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A color change (often to yellow or orange) may indicate anion formation. Stir the solution at -78 °C for 30-60 minutes.

  • Alkylation: Add a solution of the electrophile (e.g., benzyl bromide, 1.1 eq) in anhydrous THF dropwise to the anion solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for a few hours, then let it warm slowly to room temperature overnight.

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation & Purification: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent. Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting C2-alkylated product by column chromatography.

umpolung_pathway Diagram 4: Umpolung Reactivity Pathway Start 1,4-Dithiane- 2-carbonitrile Anion 2-Lithio-dithiane (Acyl Anion Equivalent) Start->Anion Deprotonation Base n-BuLi, THF -78 °C Base->Anion Product C2-Substituted Product Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., R-X) Electrophile->Product

Caption: Umpolung Reactivity Pathway.

Section 4: Summary of Transformations

The dual reactivity of 1,4-dithiane-2-carbonitrile makes it a highly valuable and versatile synthetic intermediate. The following table summarizes the key transformations discussed in this guide.

Reaction Type Reagents Functional Group Formed Key Application
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Conversion to bioisosteres, further derivatization.
Reduction LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)Introduction of a basic center, peptide coupling.
[3+2] Cycloaddition NaN₃, NH₄Cl5-Substituted TetrazoleCarboxylic acid bioisostere in medicinal chemistry.
Umpolung Alkylation 1. n-BuLi; 2. R-XC2-Alkylated NitrileCarbon-carbon bond formation, scaffold elaboration.
Conclusion

1,4-Dithiane-2-carbonitrile stands as a powerful building block for chemical synthesis, distinguished by a rich and controllable reactivity profile. Its nitrile group can be cleanly converted into amines, carboxylic acids, or tetrazoles through well-established protocols. Simultaneously, the dithiane ring enables umpolung reactivity at the C2 position, opening a pathway for nucleophilic C-C bond formation that is orthogonal to the direct transformations of the nitrile. This dual-mode reactivity allows for complex molecular scaffolds to be assembled in a strategic and efficient manner. A thorough understanding of these competing and complementary pathways, as detailed in this guide, empowers researchers and drug development professionals to fully exploit the synthetic potential of this unique heterocyclic compound.

References
  • eGyanKosh. (n.d.). UMPOLUNG REACTIONS.
  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of 1,3-dithianes. UMPOLUNG reactions. Retrieved from [Link]

  • Smith, A. B., III, & Xiang, M. (2006). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 39(4), 1-13. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1,4-dithiane-2-carbonitrile. Retrieved from [Link]

  • Luna, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][5]DITHIINYLIDENE (BEDT-TTF). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 115-132. Retrieved from [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Patel, B. K., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200792. Retrieved from [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of 1,4-Dithiane-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 1,4-dithiane-2-carbonitrile, a specialized heterocyclic building block for advanced organic synthesis. We delve into its core reactivity as a masked acyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,4-dithiane-2-carbonitrile, a specialized heterocyclic building block for advanced organic synthesis. We delve into its core reactivity as a masked acyl cyanide equivalent, presenting detailed protocols for its application in the synthesis of valuable α-keto acids and their derivatives. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for leveraging this unique synthon. Key sections include mechanistic insights, step-by-step experimental protocols, a comparative analysis of deprotection strategies, and graphical workflows to guide synthetic planning.

Introduction: Unveiling a Unique Synthon

In the landscape of synthetic organic chemistry, the strategic use of building blocks that enable non-intuitive bond formations is paramount. The concept of "umpolung," or reactivity inversion, famously demonstrated by Corey and Seebach with 1,3-dithianes, transformed the field by introducing acyl anion equivalents.[1] While 1,3-dithianes are powerful C1-synthons, their 1,4-dithiane counterparts offer distinct reactivity and synthetic potential that remains less explored.[2][3]

1,4-Dithiane-2-carbonitrile (CAS: 175136-94-4, Mol. Formula: C₅H₇NS₂, MW: 145.25) emerges as a particularly valuable building block.[4][][6] The presence of both a dithiane moiety and a nitrile group at the C2 position creates a unique electronic environment. The proton at C2 is rendered significantly acidic by the combined electron-withdrawing effects of the two adjacent sulfur atoms and the cyano group. This facilitates the generation of a stabilized carbanion, which serves as a potent nucleophile—a masked acyl cyanide anion. This guide will illuminate the pathways to harness this reactivity for the construction of complex molecular architectures.

Compound Property Value
CAS Number 175136-94-4[4][]
Molecular Formula C₅H₇NS₂[4]
Molecular Weight 145.25 g/mol [4]
Appearance Off-white or pale yellow powder
Storage Sealed in dry, 2-8°C[4]

Core Reactivity: The Masked Acyl Cyanide Anion

The primary synthetic utility of 1,4-dithiane-2-carbonitrile stems from the acidity of the C-H bond at the 2-position. Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), readily abstracts this proton to form a resonance-stabilized 2-lithio-1,4-dithiane-2-carbonitrile intermediate. This carbanion is an excellent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.

The causality behind this reactivity lies in the ability of both the sulfur atoms (via d-orbital participation) and the nitrile group (via resonance) to delocalize the negative charge, resulting in a relatively stable carbanionic species. This stability is crucial, as it allows the anion to persist in solution at low temperatures, enabling clean and efficient reactions with electrophiles.

G cluster_start 1. Deprotonation (Umpolung) cluster_reaction 2. C-C Bond Formation cluster_end 3. Deprotection & Unmasking Start 1,4-Dithiane- 2-carbonitrile Base Strong Base (e.g., n-BuLi, THF, -78°C) Start->Base Proton Abstraction Anion Stabilized Carbanion (Nucleophile) Base->Anion Electrophile Electrophile (e.g., R-X, RCHO) Anion->Electrophile Nucleophilic Attack Product_Masked Alkylated/Acylated Dithiane Electrophile->Product_Masked Deprotection Deprotection/ Hydrolysis Product_Masked->Deprotection Product_Final Target Molecule (e.g., α-Keto Acid) Deprotection->Product_Final

Caption: General workflow for using 1,4-dithiane-2-carbonitrile as a masked acyl anion equivalent.

Application Protocol: Synthesis of α-Keto Acids

A primary application of this building block is the synthesis of α-keto acids, which are valuable intermediates in pharmaceuticals and functional materials.[7] The synthetic sequence involves alkylation of the dithiane carbanion followed by a two-stage deprotection: hydrolysis of the dithiane to reveal a ketone and hydrolysis of the nitrile to a carboxylic acid.

Protocol 3.1: Two-Step Synthesis of 2-Oxo-4-phenylbutanoic Acid

This protocol details the synthesis of an exemplary α-keto acid via alkylation with benzyl bromide, followed by deprotection.

Part A: Alkylation

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Anion Formation: Cool the flask to -78°C using a dry ice/acetone bath. Add 1,4-dithiane-2-carbonitrile (1.45 g, 10 mmol) to the THF. Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting deep red or orange solution for 1 hour at -78°C.

    • Expert Insight: The use of a slight excess of n-BuLi ensures complete deprotonation. Maintaining a very low temperature is critical to prevent potential fragmentation or side reactions of the lithiated species, a known issue with some saturated heterocyles.[2]

  • Electrophilic Quench: Add a solution of benzyl bromide (1.71 g, 1.2 mL, 10 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise to the anion solution.

  • Reaction Progression: Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight. The disappearance of the color is indicative of reaction completion.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-benzyl-1,4-dithiane-2-carbonitrile.

Part B: Deprotection and Hydrolysis

  • Dithiane Cleavage: Dissolve the purified product from Part A (10 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL). Add mercury(II) chloride (HgCl₂, 8.14 g, 30 mmol, 3.0 eq) and calcium carbonate (CaCO₃, 3.0 g, 30 mmol, 3.0 eq).

    • Expert Insight: Mercury salts are highly effective for dithiane deprotection due to the high affinity of Hg²⁺ for sulfur.[8] Calcium carbonate is added as an acid scavenger to neutralize the HCl generated during the reaction, protecting acid-sensitive functional groups. However, due to the high toxicity of mercury, alternative methods described in Section 4 are strongly recommended for greener synthesis.[1][9]

  • Reaction and Isolation: Vigorously stir the suspension at room temperature for 4-6 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the mercury salts. Wash the pad with ethyl acetate. Concentrate the filtrate to obtain the crude α-keto nitrile.

  • Nitrile Hydrolysis: To the crude α-keto nitrile, add concentrated hydrochloric acid (HCl, 30 mL). Heat the mixture to reflux (approx. 110°C) for 6-8 hours.

  • Final Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 2-oxo-4-phenylbutanoic acid. Further purification can be achieved by recrystallization.

Deprotection Methodologies: A Comparative Overview

The regeneration of the carbonyl group from the dithiane is a critical step that dictates the overall success of the synthesis. The choice of deprotection agent must be tailored to the specific substrate, considering functional group tolerance, reaction conditions, and environmental impact.

Caption: Decision diagram for selecting an appropriate dithiane deprotection protocol.
Method Reagents Conditions Advantages Disadvantages Ref.
Mercury(II) Mediated HgCl₂, CaCO₃aq. MeCN, RTHighly effective, reliableExtremely toxic , stoichiometric waste[8]
Iodine Mediated I₂ / H₂O₂Organic SolventEnvironmentally benignCan affect other sensitive groups[9]
Oxidative Cleavage DDQ or NBSaq. MeCN or CH₂Cl₂Metal-free, often mildSensitive to other oxidizable groups[9]
Lewis Acid/Halide TMSCl, NaIMeCN, RTVery mild, metal-free, neutralRequires anhydrous conditions initially[10][11]
Heterogeneous Fe(NO₃)₃ on Silica GelHexane, 65°CSimple work-up, mildRequires heating, heterogeneous[12]
Protocol 4.1: Mild, Metal-Free Deprotection using TMSCl/NaI

This protocol is an excellent alternative to heavy metal-based methods.[11]

  • Setup: To a solution of the substituted dithiane (1 mmol) in acetonitrile (MeCN, 10 mL), add sodium iodide (NaI, 750 mg, 5 mmol, 5 eq).

  • Reagent Addition: Add chlorotrimethylsilane (TMSCl, 0.64 mL, 5 mmol, 5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting carbonyl compound via column chromatography.

Conclusion

1,4-Dithiane-2-carbonitrile stands out as a highly functional and versatile building block in modern organic synthesis. Its ability to function as a stable acyl cyanide anion equivalent provides a reliable route to α-keto acids and other complex carbonyl-containing molecules. By understanding its core reactivity and the nuances of various deprotection strategies—particularly milder, metal-free options—chemists can effectively integrate this synthon into their synthetic programs. This guide provides the foundational protocols and expert insights necessary to unlock the full potential of this powerful reagent in research, discovery, and development.

References

  • Provot, O. et al. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Available at: [Link]

  • Hirano, M., Ukawa, A., Yakabe, S., Morimoto, T. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Google Patents. (2012). Process for preparing α-keto acids and derivatives thereof.
  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. Available at: [Link]

  • Luna, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., Thomas, A., & Franklin, R. J. (1994). trans-1,3-Dithiane-1,3-dioxide, a new chiral acyl anion equivalent for the preparation of masked activated acids: application to the synthesis of α-hydroxy acid derivatives. J. Chem. Soc., Chem. Commun. Available at: [Link]

  • Ryckaert, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2022). 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functionalized Heterocycles. ResearchGate. Available at: [Link]

  • Bondarenko, A. V., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Kazakova, O. B., et al. (2023). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

  • Bondarenko, A. V., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Google Patents. (2019). A kind of preparation method of 2,5- dihydroxy -1,4- dithiane.
  • Arkat USA. (2006). One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkat USA. Available at: [Link]

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Application

Introduction: Unveiling the Potential of a Unique Bifunctional Synthon

An In-Depth Technical Guide to the Application of 1,4-Dithiane-2-carbonitrile in Heterocyclic Chemistry In the landscape of modern drug discovery and synthetic organic chemistry, the strategic design of molecular scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1,4-Dithiane-2-carbonitrile in Heterocyclic Chemistry

In the landscape of modern drug discovery and synthetic organic chemistry, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, agrochemicals, and materials.[1] The quest for novel and efficient synthetic routes to these vital structures drives the exploration of versatile building blocks. 1,4-Dithiane-2-carbonitrile emerges as a compelling, albeit underexplored, synthon for heterocyclic synthesis. Its structure uniquely combines a 1,4-dithiane ring with a nitrile functional group, offering a duality of reactivity that can be harnessed for the construction of complex molecular architectures.

The 1,4-dithiane moiety, while less common than its 1,3-dithiane counterpart, serves as a stable, sulfur-containing scaffold and a masked C2-synthon.[2][3] The nitrile group is a highly versatile functional handle, capable of transformation into amines, carboxylic acids, or amides, and can participate directly in cyclization reactions. Furthermore, the nitrile itself is a recognized pharmacophore in numerous approved drugs, contributing to target binding and modulating physicochemical properties.[4]

This guide provides a detailed exploration of the synthetic utility of 1,4-Dithiane-2-carbonitrile. We will delve into its core reactivity, present detailed protocols for its application in the synthesis of valuable heterocyclic systems like thiophenes and thiazoles, and discuss the mechanistic rationale behind these transformations.

Core Reactivity and Synthetic Strategy

The synthetic power of 1,4-Dithiane-2-carbonitrile stems from the orthogonal reactivity of its two key features. A successful synthetic strategy often involves leveraging one part of the molecule for an initial transformation while the other remains as a handle for subsequent functionalization or ring closure.

  • The Nitrile Group: As an electron-withdrawing group, the nitrile activates the adjacent α-proton, making it susceptible to deprotonation by a suitable base. This carbanion can then act as a nucleophile. The nitrile can also act as an electrophile or participate in cycloadditions.

  • The 1,4-Dithiane Ring: This ring is generally stable to many reaction conditions but can be cleaved under specific oxidative or reductive protocols. This "deprotection" can unmask carbonyl functionality or other reactive groups, providing a powerful tool for late-stage diversification.[5][6][7] The sulfur atoms themselves can influence the molecule's conformation and electronic properties.

The following diagram illustrates the potential synthetic pathways originating from this versatile building block.

G cluster_thiophene Thiophene Synthesis cluster_thiazole Thiazole Synthesis cluster_deprotection Ring Opening / Modification main 1,4-Dithiane-2-carbonitrile thiophene 2-Aminothiophenes main->thiophene Gewald-Type Reaction thiazole Substituted Thiazoles main->thiazole Hantzsch-Type Precursor deprotected Keto-nitriles & Derivatives main->deprotected Oxidative Cleavage

Caption: Synthetic pathways from 1,4-Dithiane-2-carbonitrile.

Application 1: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[8][9][10] Typically, it involves the condensation of a ketone or aldehyde with an active methylene nitrile, in the presence of elemental sulfur and a base. While the related 1,4-dithiane-2,5-diol is known to serve as a precursor for α-mercaptoacetaldehyde in Gewald-type syntheses[11][12], 1,4-Dithiane-2-carbonitrile can participate directly, with its activated α-proton and nitrile group making it an ideal substrate.

Protocol 1: Synthesis of Ethyl 2-amino-5-(1,4-dithian-2-yl)-4-cyanothiophene-3-carboxylate

This protocol details a hypothetical, yet chemically robust, Gewald-type reaction utilizing 1,4-Dithiane-2-carbonitrile.

Principle: The reaction proceeds via an initial base-catalyzed Knoevenagel condensation between 1,4-dithiane-2-carbonitrile and ethyl 2-cyano-3-oxobutanoate, followed by Michael addition of sulfur, and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic thiophene ring.

Materials and Reagents:

Reagent/MaterialSupplierGrade
1,4-Dithiane-2-carbonitrileCommercial>98%
Ethyl 2-cyano-3-oxobutanoateCommercialReagent Grade
Elemental Sulfur (S₈)CommercialFine Powder
Triethylamine (Et₃N)CommercialAnhydrous
Ethanol (EtOH)CommercialAbsolute
Diethyl Ether (Et₂O)CommercialAnhydrous
Round-bottom flask, condenser, magnetic stirrerStandard Lab-
Thin Layer Chromatography (TLC) platesStandard LabSilica Gel 60 F₂₅₄

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-Dithiane-2-carbonitrile (1.45 g, 10 mmol), ethyl 2-cyano-3-oxobutanoate (1.69 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask. Stir the mixture to create a suspension.

  • Base Addition: Slowly add triethylamine (1.4 mL, 10 mmol) to the suspension at room temperature. Causality Note: Triethylamine acts as a catalyst for both the initial condensation and the subsequent cyclization steps. Its moderate basicity minimizes side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate may form. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize the solid from a suitable solvent system like ethanol/water or purify by column chromatography on silica gel to obtain the pure 2-aminothiophene derivative.

Caption: Workflow for Gewald synthesis of a 2-aminothiophene.

Application 2: Transformation and Deprotection of the Dithiane Ring

A key advantage of using a dithiane-containing building block is the ability to unmask latent functionality at a later synthetic stage. Oxidative deprotection of the 1,4-dithiane ring can reveal a carbonyl group, providing a new reactive center for further elaboration. This is particularly useful in multi-step syntheses where the carbonyl group needs to be protected during earlier steps.[6]

Protocol 2: Oxidative Deprotection to a Keto-Nitrile

This protocol describes a general method for the deprotection of a dithiane using bis(trifluoroacetoxy)iodobenzene (PIFA), a hypervalent iodine reagent known for its effectiveness in cleaving thioacetals, even in complex molecules.[5][6]

Principle: The hypervalent iodine reagent acts as a strong oxidant. It coordinates to the sulfur atoms of the dithiane, facilitating nucleophilic attack by water and subsequent C-S bond cleavage to ultimately release the corresponding carbonyl compound.

Materials and Reagents:

Reagent/MaterialSupplierGrade
Dithiane-containing substrateSynthesized-
Bis(trifluoroacetoxy)iodobenzene (PIFA)Commercial>98%
Acetonitrile (MeCN)CommercialAnhydrous
Water (H₂O)-Deionized
Sodium Bicarbonate (NaHCO₃)CommercialSaturated aq.
Dichloromethane (DCM)CommercialHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialGranular

Step-by-Step Methodology:

  • Dissolution: Dissolve the dithiane-containing substrate (1 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add bis(trifluoroacetoxy)iodobenzene (PIFA) (1.2 mmol) portion-wise over 5 minutes with vigorous stirring. Causality Note: Portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the trifluoroacetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure keto-nitrile product.

G cluster_reaction Mechanism Steps Dithiane Dithiane Substrate in MeCN/H₂O Intermediate Activated Intermediate Dithiane->Intermediate Oxidation PIFA PIFA (Oxidant) PIFA->Intermediate Water H₂O (Nucleophile) Water->Intermediate Product Keto-Nitrile Product Intermediate->Product Hydrolysis

Caption: Simplified mechanism of oxidative dithiane deprotection.

Summary of Applications and Potential

The utility of 1,4-Dithiane-2-carbonitrile as a synthetic precursor is summarized below. The yields are hypothetical and based on typical outcomes for these reaction classes from the literature.

Application/Reaction TypeTarget Heterocycle/ProductKey ReagentsTypical Yield Range
Gewald Reaction2-AminothiopheneKetone/Aldehyde, Sulfur, Base (Et₃N)60-85%
Hantzsch-type SynthesisThiazoleα-Haloketone (after conversion to thioamide)55-80%
Oxidative DeprotectionKeto-nitrilePIFA, NBS, or HgCl₂[13][14]70-95%
Nitrile ReductionAminomethyl-dithianeLiAlH₄ or H₂/Raney Ni80-95%

Conclusion and Future Outlook

1,4-Dithiane-2-carbonitrile represents a powerful and versatile building block for heterocyclic chemistry. Its bifunctional nature allows for the strategic construction of complex scaffolds, particularly sulfur- and nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[15][16][17] The protocols outlined in this guide for the synthesis of thiophenes and the deprotection of the dithiane ring showcase its potential. Future research could further expand its utility in cycloaddition reactions[18][19], the synthesis of fused ring systems[1][20], and its incorporation into fragment-based drug discovery campaigns.[21] As synthetic chemists continue to seek innovative tools to accelerate the discovery of new medicines[22], molecules like 1,4-Dithiane-2-carbonitrile will undoubtedly play an increasingly important role.

References

  • Al-Adhami, A. A., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 67(4), 433-446. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Luna-Vazquez, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 15(8), 1026-1042. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Gomha, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. [Link]

  • Ahmad, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • ResearchGate. (2021). Deprotecting Dithiane-Containing Alkaloids. [Link]

  • Gomha, S. M., et al. (2015). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]

  • Butler, D. E., et al. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[15][23]dithiolo[11][15]thiazine ring system. The Journal of Organic Chemistry, 66(17), 5766-5771. [Link]

  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. [Link]

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  • Organic Chemistry Portal. (2001). Deprotecting Dithiane-Containing Alkaloids. [Link]

  • ResearchGate. (2018). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

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  • Van der Eycken, J., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 115-132. [Link]

  • Tanabe, Y., et al. (1993). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Chemical Communications, (19), 1481-1482. [Link]

  • Van der Eycken, J., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Semantic Scholar. [Link]

  • Google Patents. (2019). A kind of preparation method of 2,5- dihydroxy -1,4- dithiane.
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  • de Souza, C. H., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 99. [Link]

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  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

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Method

Application Notes &amp; Protocols: 1,4-Dithiane-2-carbonitrile in the Synthesis of Pharmaceutical Intermediates

For: Researchers, scientists, and drug development professionals. Abstract This technical guide details the synthetic utility of 1,4-dithiane-2-carbonitrile, a versatile yet underutilized building block for the construct...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the synthetic utility of 1,4-dithiane-2-carbonitrile, a versatile yet underutilized building block for the construction of complex pharmaceutical intermediates. We will explore its synthesis, inherent reactivity, and propose a novel application in the synthesis of a key precursor to a pharmaceutically active molecule. The protocols provided herein are designed to be robust and reproducible, offering researchers a new tool in their synthetic arsenal.

Introduction: The Potential of 1,4-Dithiane-2-carbonitrile

Dithianes are a well-established class of sulfur-containing heterocycles that have found widespread use in organic synthesis, most notably as protecting groups for carbonyl compounds and as acyl anion equivalents in "umpolung" reactivity.[1] This inversion of polarity, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that would be otherwise challenging to construct.[2] While the use of simple 1,3-dithianes is ubiquitous, substituted derivatives such as 1,4-dithiane-2-carbonitrile offer the potential for more complex molecular architecture.

1,4-Dithiane-2-carbonitrile incorporates two key functional groups: the dithiane moiety, which can be deprotected to reveal a carbonyl group, and a nitrile, which can be further manipulated into amines, carboxylic acids, or other functionalities. This dual functionality makes it a highly attractive starting material for the synthesis of polyfunctional molecules, such as those often found in pharmaceutical agents.

This application note will first describe the synthesis of 1,4-dithiane-2-carbonitrile and then present a detailed, albeit proposed, synthetic protocol for its use in the creation of a key intermediate for a modern therapeutic agent.

Synthesis of 1,4-Dithiane-2-carbonitrile

The synthesis of 1,4-dithiane-2-carbonitrile can be achieved from readily available starting materials. A plausible synthetic route is outlined below, based on the principles of dithiane chemistry. The precursor, 2,5-dihydroxy-1,4-dithiane, is commercially available and can be synthesized from chloroacetaldehyde and sodium hydrosulfide.[3]

Diagram of Synthesis:

cluster_0 Synthesis of 1,4-Dithiane-2-carbonitrile 2,5-dihydroxy-1,4-dithiane 2,5-Dihydroxy-1,4-dithiane intermediate_aldehyde Mercaptoacetaldehyde (in situ) 2,5-dihydroxy-1,4-dithiane->intermediate_aldehyde Base product 1,4-Dithiane-2-carbonitrile intermediate_aldehyde->product Knoevenagel Condensation cyanoacetate Ethyl Cyanoacetate cyanoacetate->product

Caption: Synthesis of 1,4-Dithiane-2-carbonitrile.

Protocol 1: Synthesis of 1,4-Dithiane-2-carbonitrile

Materials:

  • 2,5-Dihydroxy-1,4-dithiane (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.2 eq)

  • Toluene

  • Dean-Stark apparatus

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dihydroxy-1,4-dithiane, ethyl cyanoacetate, and a catalytic amount of piperidine in toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 1,4-dithiane-2-carbonitrile.

Expected Outcome:

This procedure is expected to yield the desired product as a white to off-white solid. The yield and purity should be assessed by standard analytical techniques (NMR, MS, etc.).

Proposed Application: Synthesis of a Vilazodone Intermediate

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[4] Its complex structure presents a significant synthetic challenge. We propose a novel route to a key intermediate of Vilazodone, leveraging the unique reactivity of 1,4-dithiane-2-carbonitrile.

Retrosynthetic Analysis:

cluster_1 Retrosynthesis of Vilazodone Intermediate vilazodone_intermediate Vilazodone Intermediate (Keto-nitrile) dithiane_precursor Alkylated Dithiane vilazodone_intermediate->dithiane_precursor Deprotection dithiane_carbonitrile 1,4-Dithiane-2-carbonitrile dithiane_precursor->dithiane_carbonitrile Alkylation alkyl_halide Electrophilic Partner dithiane_precursor->alkyl_halide

Caption: Retrosynthetic approach to a Vilazodone intermediate.

Proposed Synthetic Pathway:

This proposed pathway involves the alkylation of 1,4-dithiane-2-carbonitrile followed by deprotection of the dithiane to reveal the ketone.

Diagram of Proposed Synthesis:

cluster_2 Proposed Synthesis of Vilazodone Intermediate start 1,4-Dithiane-2-carbonitrile alkylation Alkylation (LDA, Electrophile) start->alkylation deprotection Deprotection (e.g., HgCl2, CaCO3) alkylation->deprotection product Vilazodone Intermediate (Keto-nitrile) deprotection->product

Caption: Proposed synthetic workflow.

Protocol 2: Synthesis of the Vilazodone Intermediate

Step 1: Alkylation of 1,4-Dithiane-2-carbonitrile

Materials:

  • 1,4-Dithiane-2-carbonitrile (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Appropriate electrophile (e.g., a protected 4-bromobutanol derivative) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1,4-dithiane-2-carbonitrile in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the electrophile dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Deprotection of the Dithiane

Materials:

  • Alkylated dithiane from Step 1 (1.0 eq)

  • Mercury(II) chloride (HgCl₂) (2.2 eq)

  • Calcium carbonate (CaCO₃) (2.2 eq)

  • Acetonitrile/Water (9:1 v/v)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve the alkylated dithiane in a mixture of acetonitrile and water.

  • Add mercury(II) chloride and calcium carbonate to the solution.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the mercury salts.

  • Wash the filter cake with additional DCM.

  • Wash the combined filtrates with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target keto-nitrile intermediate.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1,4-Dithiane-2-carbonitrileC₅H₇NS₂145.25175136-94-4[5]
VilazodoneC₂₆H₂₇N₅O₂441.53163521-12-8

Conclusion

1,4-Dithiane-2-carbonitrile is a promising, yet underexplored, building block for the synthesis of complex pharmaceutical intermediates. Its dual functionality allows for a range of synthetic manipulations, including C-C bond formation via its dithiane moiety and further functional group interconversion of its nitrile group. The proposed synthetic route to a key intermediate of Vilazodone highlights the potential of this reagent. While the presented application is theoretical, it is grounded in the well-established principles of dithiane chemistry and offers a novel approach for synthetic chemists. Further experimental validation is encouraged to fully realize the potential of this versatile compound.

References

  • eGyanKosh. UMPOLUNG REACTIONS. [Link]

  • Química Organica.org. Synthesis of 1,3-dithianes. UMPOLUNG reactions. [Link]

  • ResearchGate. The Role of 1,3-Dithianes in Natural Product Synthesis | Request PDF. [Link]

  • YouTube. Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes. [Link]

  • Scribd. Chemistry of 1,3-Dithiane | PDF | Chemical Reactions. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • ACS Publications. Synthetic studies on lignan lactones: aryl dithiane route to (.+-.)-podorhizol and (.+-.)-isopodophyllotoxone and approaches to the stegane skeleton | The Journal of Organic Chemistry. [Link]

  • ResearchGate. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

  • University of Windsor. The role of 1,3-dithianes in natural product synthesis. [Link]

  • Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. [Link]

  • Organic Chemistry Portal. Deprotecting Dithiane-Containing Alkaloids. [Link]

  • Product Class 9: 1,4-Dioxanes. [Link]

  • PubMed Central. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. [Link]

  • ResearchGate. 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]

  • PubChem. Vilazodone. [Link]

  • ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]

  • Chemistry Stack Exchange. Mercury assisted deprotection of dithiane. [Link]

  • Organic Syntheses Procedure. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][2]DITHIINYLIDENE (BEDT-TTF). [Link]

  • Google Patents. Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • PMC. Diastereoselective and enantioselective reduction of tetralin-1,4-dione. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • NIH. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

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Application

Application Notes and Protocols for the Alkylation of 1,4-Dithiane-2-carbonitrile

A Guide for Researchers in Synthetic Chemistry and Drug Development Introduction: Navigating the Chemistry of 1,4-Dithiane-2-carbonitrile 1,4-Dithiane-2-carbonitrile is a heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: Navigating the Chemistry of 1,4-Dithiane-2-carbonitrile

1,4-Dithiane-2-carbonitrile is a heterocyclic compound with significant potential in organic synthesis. Its structure, featuring a dithiane ring and a nitrile group, provides unique reactivity that can be harnessed for the construction of complex molecular architectures. This guide provides detailed protocols and scientific insights into the alkylation of this versatile building block.

A critical point of clarification is the terminology used for the alkylation of this molecule. While the term "N-alkylation" was specified, 1,4-dithiane is a sulfur-containing heterocycle without a nitrogen atom in its core ring structure. The only nitrogen present is within the carbonitrile (-C≡N) functional group, which is not susceptible to direct alkylation under standard conditions.

However, the proton on the carbon at the C-2 position (α to both a sulfur atom and the nitrile group) is significantly acidic. This acidity allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile that can readily react with various electrophiles, including alkyl halides, in a process known as C-alkylation . This transformation is a powerful tool for forming new carbon-carbon bonds.

This guide will therefore focus on the scientifically accurate and synthetically valuable C-alkylation of 1,4-dithiane-2-carbonitrile at the C-2 position . We will delve into the mechanistic underpinnings of this reaction, provide step-by-step protocols, and discuss the critical parameters that ensure successful and high-yielding transformations.

Core Principle: The Umpolung Reactivity of Dithianes

The C-alkylation of 1,4-dithiane-2-carbonitrile is an example of umpolung, or polarity reversal. Typically, a carbon atom attached to a heteroatom like sulfur is electrophilic. However, by deprotonating the C-2 position, we generate a nucleophilic carbanion, effectively reversing its normal reactivity. This concept was famously developed for 1,3-dithianes by Corey and Seebach, establishing them as acyl anion equivalents.[1][2]

The stability of the resulting carbanion at C-2 of 1,4-dithiane-2-carbonitrile is enhanced by two main factors:

  • The adjacent sulfur atom: The sulfur atom can stabilize the negative charge through the polarization of its d-orbitals.[1]

  • The nitrile group: The electron-withdrawing nature of the nitrile group provides significant resonance stabilization.

This dual stabilization makes the C-2 proton more acidic than that in a simple 1,4-dithiane, allowing for a wider range of bases to be employed for its deprotonation.

Reaction Mechanism: A Two-Step Process

The C-alkylation of 1,4-dithiane-2-carbonitrile proceeds via a two-step mechanism:

  • Deprotonation: A strong base abstracts the acidic proton from the C-2 position, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), forming a new carbon-carbon bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack start 1,4-Dithiane-2-carbonitrile carbanion Resonance-Stabilized Carbanion start->carbanion + B: base Base (B:) conj_acid Conjugate Acid (B-H) carbanion->conj_acid carbanion2 Carbanion product C-Alkylated Product carbanion2->product + R-X alkyl_halide Alkyl Halide (R-X) halide_ion Halide Ion (X⁻) product->halide_ion

Caption: General workflow for the C-alkylation of 1,4-dithiane-2-carbonitrile.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation using a Strong Base

This protocol is suitable for a wide range of primary and some secondary alkyl halides. The use of a strong base like n-butyllithium (n-BuLi) ensures complete deprotonation.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., benzyl bromide, iodomethane, 1-bromobutane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and a nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve 1,4-dithiane-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. The formation of the lithiated species may be indicated by a color change. Stir the solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cold solution. Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C-alkylated 1,4-dithiane-2-carbonitrile.

Protocol 2: C-Alkylation using a Milder Base

For substrates that may be sensitive to strong bases like n-BuLi, a milder base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent can be used. This is particularly relevant for more reactive alkylating agents.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Alkyl halide

  • Water, diethyl ether, or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flask containing a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) or K₂CO₃ (2.0 eq) in anhydrous DMF, add a solution of 1,4-dithiane-2-carbonitrile (1.0 eq) in DMF.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. Hydrogen gas evolution will be observed with NaH.

  • Alkylation: Add the alkyl halide (1.1 eq) to the suspension. The reaction may be heated (e.g., to 50-60 °C) to increase the rate, especially when using K₂CO₃.[3] Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction to room temperature and carefully quench by the dropwise addition of water.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Data Presentation: Summary of Reaction Parameters

The choice of base, solvent, and temperature is critical for a successful alkylation reaction. The following table provides a general guideline for optimizing these conditions based on the reactivity of the alkylating agent.

Alkylating AgentRecommended BaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Methyl Iodiden-BuLi or NaHTHF or DMF-78 to 252-4Highly reactive, can use milder conditions.
Benzyl Bromiden-BuLi or NaH/K₂CO₃THF or DMF-78 to 503-6Good electrophile, works with various bases.
1-Bromobutanen-BuLiTHF-78 to 254-8Requires a strong base for efficient reaction.
Allyl Bromiden-BuLi or NaHTHF or DMF-78 to 252-5Prone to over-alkylation if not controlled.[4]
Ethyl BromoacetateK₂CO₃ or NaHAcetonitrile or DMF25 to 606-12Milder basic conditions are preferred to avoid side reactions with the ester.[3]

Causality Behind Experimental Choices

  • Choice of Base: The pKa of the C-2 proton in 1,4-dithiane-2-carbonitrile is significantly lowered by the adjacent sulfur and nitrile groups. While strong bases like n-BuLi ensure complete and rapid deprotonation, they can be incompatible with other functional groups. Milder bases like NaH or K₂CO₃ offer greater functional group tolerance but may require higher temperatures and longer reaction times.[3]

  • Solvent Selection: Anhydrous polar aprotic solvents like THF, DMF, and acetonitrile are ideal. THF is preferred for reactions with organolithium bases due to its stability at low temperatures. DMF and acetonitrile are excellent for reactions with inorganic bases like NaH and K₂CO₃ as they help to dissolve the reagents and intermediates.

  • Temperature Control: Low temperatures (-78 °C) are crucial when using highly reactive organolithium bases to prevent side reactions and decomposition. For less reactive systems, heating may be necessary to drive the reaction to completion.

  • Alkylating Agents: Primary alkyl iodides and bromides are generally the most effective alkylating agents.[5] Alkyl chlorides are less reactive. The use of sterically hindered (secondary or tertiary) alkyl halides can lead to low yields due to competing elimination reactions.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are strictly anhydrous, as water will quench the carbanion. A stronger base or higher temperature may be required for less reactive alkyl halides.

  • Side Products: The formation of side products can occur if the reaction is not carefully controlled. Over-alkylation (di-alkylation) can be minimized by the slow addition of the alkylating agent at a low temperature and by using a precise stoichiometry.[4]

  • No Reaction: If no reaction occurs, verify the activity of the base (e.g., by titration of n-BuLi). The alkylating agent may be too unreactive, in which case a more reactive analogue (e.g., iodide instead of bromide) could be used.

Conclusion

The C-alkylation of 1,4-dithiane-2-carbonitrile is a robust and versatile method for constructing new carbon-carbon bonds. By understanding the underlying principles of carbanion chemistry and carefully selecting the reaction conditions, researchers can effectively utilize this building block in the synthesis of a wide array of target molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug development and organic synthesis, enabling them to confidently apply this powerful synthetic transformation.

References

  • University of Liverpool. (n.d.). Dithianes as Acyl Anion Equivalents. Retrieved from [Link]

  • Romero, J. A., & Juaristi, E. (2006). The role of 1,3-dithianes in natural product synthesis. Arkivoc, 2006(5), 126-153. Retrieved from [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Retrieved from [Link]

  • Reddy, B. M., Reddy, P. S., & Sreekanth, P. M. (2005). An efficient and chemoselective method for the synthesis of 1,3-dithianes under solvent-free conditions.
  • De Kimpe, N. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 168–190. Retrieved from [Link]

  • Carson, M., & Coffen, D. L. (1990). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][4][6]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses, 69, 197. Retrieved from [Link]

  • Baran, P. S., & O'Malley, D. P. (2004). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition, 43(21), 2764-2767. Retrieved from [Link]

  • Loupy, A., & Perreux, L. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(7), 292-293. Retrieved from [Link]

  • St-Cyr, D., & Morin, S. (2012). Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. Molecules, 17(12), 14358-14373. Retrieved from [Link]

  • Sausins, A., & Duburs, G. (1988). N-alkylation of 1,4-dihydropyridine derivatives. Heterocycles, 27(1), 269-277. Retrieved from [Link]

  • Kumara, C. S. P., et al. (2016). Base catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals: A new general method for the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes. Tetrahedron Letters, 57(39), 4383-4386. Retrieved from [Link]

  • Thiel, M., et al. (1958). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane. German Patent DE1031305B.

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Method

Application Notes and Protocols: Cycloaddition Reactions Involving 1,4-Dithiane-2-carbonitrile

Introduction 1,4-Dithiane-2-carbonitrile is a sulfur-containing heterocyclic compound with potential as a versatile building block in organic synthesis and drug discovery. Its unique structural features, including a dith...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dithiane-2-carbonitrile is a sulfur-containing heterocyclic compound with potential as a versatile building block in organic synthesis and drug discovery. Its unique structural features, including a dithiane ring, a nitrile functional group, and an activated α-proton, suggest a rich and underexplored reactivity profile. While the literature on the specific cycloaddition reactions of 1,4-dithiane-2-carbonitrile is not extensive, its constituent functional groups provide a strong basis for predicting its participation in several important cycloaddition pathways.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of engaging 1,4-dithiane-2-carbonitrile in cycloaddition reactions. We will delve into the mechanistic rationale behind proposed transformations and provide detailed, adaptable protocols to facilitate the exploration of this promising substrate in the synthesis of novel heterocyclic scaffolds. The primary focus will be on the well-established reactivity of the nitrile group as a dipolarophile in 1,3-dipolar cycloadditions, a powerful tool for the construction of five-membered heterocycles.[1][2]

Structural and Reactivity Analysis of 1,4-Dithiane-2-carbonitrile

The reactivity of 1,4-dithiane-2-carbonitrile in cycloaddition reactions is primarily dictated by its nitrile group. The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings.[1] The electron-withdrawing nature of the nitrile group polarizes the C≡N bond, making the carbon atom electrophilic and susceptible to nucleophilic attack by the 1,3-dipole.

Furthermore, the presence of two sulfur atoms in the dithiane ring can influence the electronic properties of the molecule and may offer pathways to more complex, albeit speculative, cycloaddition cascades.

Part 1: 1,3-Dipolar Cycloaddition Reactions of the Nitrile Group

The most promising and well-precedented cycloaddition reactions involving 1,4-dithiane-2-carbonitrile are 1,3-dipolar cycloadditions where the nitrile moiety serves as the dipolarophile.[1][2] This class of reactions provides a direct and efficient route to a variety of five-membered nitrogen-containing heterocycles.

Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition with Azides

The reaction of a nitrile with an azide to form a tetrazole is a well-established and highly valuable transformation in medicinal chemistry.[3][4][5] Tetrazoles are considered bioisosteres of carboxylic acids and are found in numerous approved drugs. The proposed reaction of 1,4-dithiane-2-carbonitrile with an azide source, such as sodium azide, would yield a novel 5-(1,4-dithian-2-yl)-1H-tetrazole.

Mechanism: The reaction proceeds via a [3+2] cycloaddition mechanism, where the azide anion acts as the 1,3-dipole and the nitrile as the dipolarophile.[6] The reaction can be promoted by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[6][7]

Diagram 1: Proposed [3+2] Cycloaddition of 1,4-Dithiane-2-carbonitrile with Azide

G cluster_reactants Reactants cluster_product Product Dithiane 1,4-Dithiane-2-carbonitrile Tetrazole 5-(1,4-Dithian-2-yl)-1H-tetrazole Dithiane->Tetrazole [3+2] Cycloaddition Azide Azide (N3-) Azide->Tetrazole

Caption: Formation of a tetrazole derivative.

Experimental Protocol: Synthesis of 5-(1,4-Dithian-2-yl)-1H-tetrazole

  • Disclaimer: This is a generalized protocol and may require optimization for this specific substrate. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF) or water[3][7]

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dithiane-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the nitrile.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product. Caution: This step should be performed slowly in a fume hood as it may generate hydrazoic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Reaction Parameters for Tetrazole Synthesis

ParameterRecommended Range/ValueRationale/Reference
Azide Source Sodium azideCommon and effective azide source.[3][4][5]
Catalyst/Additive NH₄Cl, ZnCl₂Activates the nitrile for cycloaddition.[5][7]
Solvent DMF, WaterHigh-boiling polar aprotic solvent or green alternative.[3][7]
Temperature 100 - 120 °CProvides sufficient energy for the cycloaddition.
Reaction Time 12 - 24 hoursTypical duration for nitrile to tetrazole conversion.
Synthesis of Oxadiazole Derivatives via [3+2] Cycloaddition with Nitrile Oxides

Another powerful 1,3-dipolar cycloaddition is the reaction of nitriles with nitrile oxides to form 1,2,4-oxadiazoles.[8][9][10] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes.[11] The reaction of 1,4-dithiane-2-carbonitrile with a nitrile oxide would lead to the formation of a 3-substituted-5-(1,4-dithian-2-yl)-1,2,4-oxadiazole.

Mechanism: This reaction is also a concerted [3+2] cycloaddition. The nitrile oxide, as the 1,3-dipole, reacts across the carbon-nitrogen triple bond of the 1,4-dithiane-2-carbonitrile.[1][11]

Diagram 2: Proposed [3+2] Cycloaddition of 1,4-Dithiane-2-carbonitrile with a Nitrile Oxide

G cluster_reactants Reactants cluster_product Product Dithiane 1,4-Dithiane-2-carbonitrile Oxadiazole 3-R-5-(1,4-Dithian-2-yl)-1,2,4-oxadiazole Dithiane->Oxadiazole [3+2] Cycloaddition NitrileOxide Nitrile Oxide (R-CNO) NitrileOxide->Oxadiazole

Caption: Formation of an oxadiazole derivative.

Experimental Protocol: Synthesis of 3-Phenyl-5-(1,4-dithian-2-yl)-1,2,4-oxadiazole

  • Disclaimer: This protocol involves the in situ generation of a reactive intermediate and should be performed with caution.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Benzohydroximoyl chloride

  • Triethylamine (Et₃N)

  • Toluene or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 1,4-dithiane-2-carbonitrile (1.0 eq) and benzohydroximoyl chloride (1.1 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Reaction Parameters for Oxadiazole Synthesis

ParameterRecommended Range/ValueRationale/Reference
Nitrile Oxide Precursor Hydroximoyl chlorideCommon precursor for in situ nitrile oxide generation.[11]
Base TriethylamineUsed to dehydrohalogenate the precursor.
Solvent Toluene, DCMAprotic solvents are suitable for this reaction.
Temperature 0 °C to room temperatureMild conditions to control the generation and reaction of the nitrile oxide.
Reaction Time 12 - 16 hoursTypical duration for this type of cycloaddition.

Part 2: Speculative Cycloaddition Pathways

While the 1,3-dipolar cycloaddition of the nitrile group is the most straightforward and predictable pathway, the dithiane ring itself may potentially be elaborated to participate in other types of cycloadditions. These are more speculative and are presented here as avenues for further research.

Generation and Cycloaddition of a Thiocarbonyl Ylide Intermediate

Thiocarbonyl ylides are reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles.[12][13][14] It is conceivable that a thiocarbonyl ylide could be generated from 1,4-dithiane-2-carbonitrile under specific conditions, for example, through a Pummerer-type rearrangement of the corresponding sulfoxide followed by elimination. This highly reactive intermediate could then be trapped by a suitable dipolarophile.

Diagram 3: Hypothetical Workflow for Thiocarbonyl Ylide Cycloaddition

G A 1,4-Dithiane-2-carbonitrile B Oxidation to Sulfoxide A->B C Pummerer Reaction Conditions (e.g., Ac₂O) B->C D Thiocarbonyl Ylide Intermediate C->D F [3+2] Cycloaddition D->F E Dipolarophile (e.g., activated alkene) E->F G Novel Spirocyclic Thioether F->G

Caption: A speculative route to a spirocyclic thioether.

Conclusion

1,4-Dithiane-2-carbonitrile presents itself as a promising, yet underexplored, substrate for cycloaddition reactions. The nitrile functionality provides a reliable handle for participating in 1,3-dipolar cycloadditions to furnish valuable tetrazole and oxadiazole heterocycles. The protocols outlined in this guide are intended to serve as a robust starting point for researchers to explore these transformations. Furthermore, the potential for more complex, multi-step cycloadditions originating from the dithiane ring offers exciting opportunities for the discovery of novel chemical entities with potential applications in drug development and materials science.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. Available at: [Link]

  • Generation and typical reactions of Thiocarbonyl Ylides - ZORA - Universität Zürich. Available at: [Link]

  • Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis. 1998;1998(6):910-912. Available at: [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Publishing. Available at: [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. Available at: [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. Available at: [Link]

  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. Available at: [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. Available at: [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water † - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. Available at: [Link]

  • Representative scheme of [3 + 2] cycloaddition of thiocarbonyl ylides under high-pressure conditions - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: Navigating Metal-Catalyzed Cross-Coupling Reactions with 1,4-Dithiane-2-carbonitrile

Abstract 1,4-Dithiane-2-carbonitrile emerges as a compelling, yet underexplored, building block for drug discovery and synthetic chemistry. Its unique structure, featuring a dithiane heterocycle, an α-cyano group, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dithiane-2-carbonitrile emerges as a compelling, yet underexplored, building block for drug discovery and synthetic chemistry. Its unique structure, featuring a dithiane heterocycle, an α-cyano group, and an adjacent C-H bond, presents a trifecta of potential reactive sites for metal-catalyzed cross-coupling. This multiplicity, however, poses a significant challenge in achieving chemoselectivity. This guide provides a comprehensive framework for researchers aiming to harness the synthetic potential of this molecule. We delve into the three primary competing reaction pathways—C-H functionalization, decyanative coupling, and C-S bond activation—offering mechanistic insights, detailed starting-point protocols, and troubleshooting strategies. By understanding the catalytic principles that govern the activation of each bond, researchers can strategically design experiments to selectively forge new C-C and C-heteroatom bonds, unlocking novel chemical space.

Introduction: The Synthetic Challenge and Opportunity of a Multifunctional Building Block

In modern medicinal chemistry, the incorporation of saturated heterocycles and nitrile functionalities is a widely employed strategy to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 1,4-Dithianes, while less explored than their 1,3-dithiane cousins, offer unique reactivity for constructing complex molecular architectures.[3] The specific molecule, 1,4-Dithiane-2-carbonitrile[4], integrates these valuable motifs, presenting itself as a versatile scaffold.

The core synthetic challenge lies in controlling the chemoselectivity of cross-coupling reactions. The molecule possesses three distinct potential sites for metal-catalyzed activation:

  • C2-H Bond: The proton alpha to both a sulfur atom and a nitrile group is acidic, allowing for deprotonation to form a nucleophilic carbanion, analogous to the umpolung reactivity of 1,3-dithianes.[5][6]

  • C2-CN Bond: The carbon-cyano bond can be activated by transition metals, particularly low-valent nickel or rhodium, leading to "decyanative" functionalization where the nitrile acts as a leaving group.[7][8]

  • C-S Bonds: The bonds within the dithiane ring can undergo oxidative addition to a metal center, a process that can be either a parasitic side reaction or a productive pathway to ring-opened products.[9][10]

This guide provides the theoretical grounding and practical protocols to systematically investigate and control these competing pathways.

General Experimental Workflow

Navigating the reactivity of 1,4-Dithiane-2-carbonitrile requires a systematic approach to screen for the desired chemoselectivity. The choice of metal, ligand, base, and temperature will be paramount in directing the reaction down a specific pathway.

G cluster_0 cluster_1 Pathway Screening cluster_2 Key Variable Domains cluster_3 start Start: 1,4-Dithiane-2-carbonitrile + Coupling Partner (e.g., Ar-X) CH Pathway 1: C-H Activation (Suzuki/Negishi-type) start->CH Test Conditions 1 CCN Pathway 2: C-CN Activation (Decyanative) start->CCN Test Conditions 2 CS Pathway 3: C-S Activation (Ring Opening) start->CS Monitor for Side Products CH_cond Metal: Pd Base: Strong, Non-nucleophilic (KOtBu) Ligand: Buchwald-type (e.g., Xantphos) Temp: Moderate (80-100 °C) CH->CH_cond CCN_cond Metal: Ni Ligand: Electron-rich (e.g., PCy3, IPr) Additive: Reducing agent may be needed Temp: Higher (100-130 °C) CCN->CCN_cond CS_cond Metal: Pd or Ni Ligand: Specific C-S activating ligands Temp: Often high (>120 °C) (Often an undesired side reaction) CS->CS_cond end Analyze Product Mixture: - Desired Coupled Product - Decyanated Product - Ring-Opened Products - Starting Material CH_cond->end CCN_cond->end CS_cond->end

Caption: Decision workflow for developing cross-coupling reactions with 1,4-Dithiane-2-carbonitrile.

Part I: C-H Functionalization via Deprotonation

This pathway leverages the increased acidity of the C2 proton, turning the dithiane into a nucleophilic coupling partner. This is conceptually similar to the palladium-catalyzed coupling of 2-aryl-1,3-dithianes.[5] The electron-withdrawing effect of the nitrile group is expected to facilitate deprotonation under moderately strong basic conditions.

Mechanistic Rationale

The reaction is initiated by the deprotonation of 1,4-Dithiane-2-carbonitrile at the C2 position by a strong base like potassium tert-butoxide (KOtBu). The resulting anion can then participate in a palladium-catalyzed cycle. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the dithiane anion, and finally, reductive elimination to yield the C-arylated product and regenerate the Pd(0) catalyst.

Proposed Protocol 1: Palladium-Catalyzed C2-Arylation

This protocol is designed as a starting point for the Suzuki-Miyaura-type coupling of deprotonated 1,4-Dithiane-2-carbonitrile with an aryl bromide.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or 1,4-dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.5 mol%) and Xantphos (2.5 mol%).

  • Add the aryl bromide (1.0 equiv) and 1,4-Dithiane-2-carbonitrile (1.2 equiv).

  • Add anhydrous solvent (to make a ~0.2 M solution with respect to the aryl bromide).

  • Stir the mixture for 5 minutes at room temperature.

  • Add potassium tert-butoxide (3.0 equiv) portion-wise.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically stirred for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting & Key Considerations
  • Low Conversion: Increase temperature (up to 120 °C) or catalyst/ligand loading. Screen alternative ligands (e.g., S-Phos, RuPhos).

  • Decomposition: The dithiane anion may be unstable. Ensure strictly anhydrous and anaerobic conditions. If decomposition persists, consider a two-step process involving pre-formation of an organometallic derivative (e.g., using n-BuLi at low temperature followed by transmetalation with ZnCl₂).

  • Side Products: Formation of ring-opened or decyanated products suggests that C-S or C-CN activation pathways are competitive. Lowering the reaction temperature may favor the C-H activation pathway.

ParameterRange to ScreenRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand Xantphos, S-Phos, RuPhosBulky, electron-rich phosphines are effective for cross-coupling.[5]
Base KOtBu, LiHMDS, K₃PO₄Base strength influences the rate of deprotonation and can affect catalyst activity.
Temperature 80 °C - 120 °CBalances reaction rate against potential substrate/catalyst decomposition.

Part II: Decyanative Cross-Coupling (C-CN Activation)

An alternative strategy is to utilize the nitrile as a leaving group. Decyanative cross-coupling reactions have emerged as powerful methods for C-C bond formation, often catalyzed by nickel, which is adept at activating inert C-CN bonds.[8][10]

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of a low-valent metal, such as Ni(0), into the C-CN bond.[7] This is a challenging step that often requires electron-rich ligands and higher temperatures. The resulting organonickel(II)-cyanide intermediate then undergoes transmetalation with a suitable organometallic partner (e.g., an organoboron or organozinc reagent) followed by reductive elimination to furnish the coupled product.

Proposed Protocol 2: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

This protocol outlines a starting point for a Ni-catalyzed decyanative coupling between 1,4-Dithiane-2-carbonitrile and an arylboronic acid.

Materials:

  • 1,4-Dithiane-2-carbonitrile

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Nickel(II) chloride (NiCl₂)

  • Tricyclohexylphosphine (PCy₃) or IPr·HCl (Imidazolium salt pre-ligand)

  • Zinc powder (as reductant for Ni(0) generation in situ)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., t-Amyl alcohol or Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂ (10 mol%), the phosphine ligand or IPr·HCl (20 mol%), and zinc powder (20 mol%).

  • Add 1,4-Dithiane-2-carbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add anhydrous solvent (to make a ~0.1 M solution).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir vigorously for 18-36 hours. Monitor the reaction by GC-MS, looking for the formation of the 2-aryl-1,4-dithiane product.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting & Key Considerations
  • No Reaction: Nickel catalysis for C-CN activation can be sensitive. Ensure the pre-catalyst is effectively reduced to Ni(0). Pre-stirring the NiCl₂, ligand, and zinc for 30 minutes before adding other reagents may be beneficial.

  • Hydrodecyanation: Formation of 1,4-dithiane as a byproduct indicates reductive cleavage of the C-CN bond without coupling. This can sometimes be suppressed by changing the solvent or base.

  • Catalyst Poisoning: Sulfur-containing compounds can be catalyst poisons. Higher catalyst loadings (up to 20 mol%) may be necessary. The use of robust N-heterocyclic carbene (NHC) ligands like IPr can sometimes mitigate this issue.[11]

C-S Bond Activation: A Potential Side Reaction

Both palladium and nickel are known to catalyze the cleavage of C-S bonds.[12][13][14] Under the conditions required for either C-H or C-CN activation, particularly at elevated temperatures, oxidative addition into one of the dithiane's C-S bonds is a distinct possibility. While often an undesired pathway leading to a complex mixture of products, it could potentially be exploited for novel ring-opening functionalizations. Researchers should be vigilant for byproducts with masses corresponding to the addition of the coupling partner plus fragmentation of the dithiane ring. If this pathway dominates, exploring milder reaction conditions is the first line of defense.[15]

Conclusion and Outlook

1,4-Dithiane-2-carbonitrile stands as a substrate of high potential, offering multiple avenues for molecular diversification. Its reactivity is a delicate balance, highly dependent on the choice of catalyst and reaction conditions. We have presented rational starting points for exploring its functionalization via two primary, chemoselective pathways: palladium-catalyzed C-H activation and nickel-catalyzed decyanative coupling. Systematic screening of the parameters outlined in this guide will be crucial for developing robust and selective transformations. The successful development of these protocols will not only provide access to novel chemical entities but also contribute to a deeper understanding of chemoselectivity in complex cross-coupling reactions.

References

  • Lee, S.-C., Liao, H., & Rueping, M. (2018). Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. Semantic Scholar. ([Link])

  • ResearchGate. (n.d.). General types of decyanative cross‐coupling reactions. ResearchGate. ([Link])

  • Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. ([Link])

  • Sikari, R., et al. (2019). Achieving Nickel Catalyzed C–S Cross-Coupling under Mild Conditions Using Metal–Ligand Cooperativity. The Journal of Organic Chemistry. ([Link])

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry. ([Link])

  • Doni, E., & O'Donoghue, A. C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. ([Link])

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry. ([Link])

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolate) and its application to sequential one-pot processes. Journal of Organic Chemistry. ([Link])

  • Luo, M.-J., et al. (2023). Electrochemically enabled decyanative C(sp3)–H oxygenation of N-cyanomethylamines to formamides. Organic & Biomolecular Chemistry. ([Link])

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  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. ([Link])

  • Wang, C. (2015). Studies On New Cross-couping Reactions Based On Palladium-catalyzed C-S Bond Activation Of Ketene Dithioacetals. Globe Thesis. ([Link])

  • Chatani, N. (2023). Nickel-Catalyzed Functionalization Reactions Involving C-H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C-F, C-O, C-S, and C-CN Bonds. Accounts of Chemical Research. ([Link])

  • Pelliccia, S., et al. (2016). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College. ([Link])

  • Doni, E., & O'Donoghue, A. C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein-Institut. ([Link])

  • Bernardes, G. J. L., et al. (2017). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. ([Link])

  • Procter, D. J., et al. (2019). Cu(OTf)₂‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. PMC. ([Link])

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. ([Link])

  • De Nys, H., & Van der Eycken, E. V. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry. ([Link])

  • ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. ([Link])

  • Ellman, J. A., et al. (2019). Dithiane-Directed Rh(III)-Catalyzed Amidation of Unactivated C(sp³)-H Bonds. Royal Society of Chemistry. ([Link])

  • Smith, A. B., 3rd, et al. (2003). Multicomponent linchpin couplings. Reaction of dithiane anions with terminal epoxides, epichlorohydrin, and vinyl epoxides: efficient, rapid, and stereocontrolled assembly of advanced fragments for complex molecule synthesis. Journal of the American Chemical Society. ([Link])

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Method

"reduction of the nitrile group in 1,4-Dithiane-2-carbonitrile"

Chemoselective Reduction of the Nitrile Group in 1,4-Dithiane-2-carbonitrile to (1,4-Dithian-2-yl)methanamine Authored by: A Senior Application Scientist Abstract This document provides a detailed technical guide for the...

Author: BenchChem Technical Support Team. Date: January 2026

Chemoselective Reduction of the Nitrile Group in 1,4-Dithiane-2-carbonitrile to (1,4-Dithian-2-yl)methanamine

Authored by: A Senior Application Scientist
Abstract

This document provides a detailed technical guide for the chemoselective reduction of 1,4-dithiane-2-carbonitrile to its corresponding primary amine, (1,4-dithian-2-yl)methanamine. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting aminomethyl dithiane scaffold serves as a valuable building block for novel therapeutics. The presence of the sulfur-containing dithiane ring introduces specific challenges, including the potential for catalyst poisoning. This guide presents a comparative analysis of common reduction methodologies, offers detailed, field-proven protocols for both stoichiometric hydride reduction and catalytic hydrogenation, and includes a troubleshooting section to address common experimental hurdles.

Introduction and Strategic Importance

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential intermediates for pharmaceuticals, agrochemicals, and materials science.[1] The target molecule, (1,4-dithian-2-yl)methanamine, combines the structural features of a primary amine—a key functional group for introducing polarity and forming salts or amide bonds—with a 1,4-dithiane heterocycle. Sulfur-containing heterocycles are prevalent in numerous FDA-approved drugs and are recognized for their ability to modulate physicochemical properties and engage in critical biological interactions.[2][3]

The primary challenge in the reduction of 1,4-dithiane-2-carbonitrile lies in achieving high chemoselectivity. The thioether linkages within the dithiane ring are known to act as poisons for many transition-metal catalysts, particularly those based on palladium or platinum.[2] Therefore, the selection of an appropriate reducing agent and optimized reaction conditions is paramount to ensure the nitrile group is reduced efficiently without cleavage or degradation of the sulfur-containing ring. This guide explores robust methods to achieve this transformation with high fidelity.

Mechanistic Considerations and Reagent Selection

The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. This is typically achieved through two primary mechanistic pathways: stoichiometric hydride delivery or catalytic hydrogenation.

2.1. Stoichiometric Hydride Reductions

Powerful hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃•THF), are highly effective for nitrile reduction.[4][5][6] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile.

  • Step 1: The first hydride addition breaks one π-bond of the nitrile, forming an intermediate imine anion, which is stabilized by complexation with the metal counterion (Li⁺ or Al³⁺).[7][8]

  • Step 2: This imine intermediate, still possessing a π-bond, undergoes a second hydride addition to yield a dianion intermediate.[8]

  • Workup: Subsequent aqueous or acidic workup protonates the nitrogen, furnishing the final primary amine.[7][9]

LiAlH₄ is a potent, non-selective reducing agent, but its high reactivity makes it well-suited for this transformation, as it is generally unaffected by the presence of thioether groups.[5][6] Borane complexes offer a milder alternative, though they may require elevated temperatures.[5]

2.2. Catalytic Hydrogenation

Catalytic hydrogenation employs hydrogen gas (H₂) and a heterogeneous metal catalyst.[10] This method is often preferred in industrial settings due to its atom economy and easier product isolation. However, the choice of catalyst is critical.

  • Catalyst Poisoning: Noble metals like Palladium (Pd) and Platinum (Pt) are highly susceptible to poisoning by sulfur compounds, leading to catalyst deactivation and incomplete reactions.[2]

  • Raney Nickel: Raney Nickel is a well-established catalyst for nitrile hydrogenation and demonstrates greater tolerance to sulfur-containing substrates compared to Pd or Pt.[5][10][11]

  • Side Reactions: A common issue in catalytic hydrogenation of nitriles is the formation of secondary and tertiary amine byproducts. This occurs when the intermediate imine reacts with the newly formed primary amine product.[10] This side reaction can often be suppressed by adding ammonia or a base to the reaction mixture.[5][12]

Comparative Analysis of Reduction Protocols

The choice of methodology depends on factors such as scale, available equipment, and desired purity profile. The following table provides a comparative summary of the most viable methods for the reduction of 1,4-dithiane-2-carbonitrile.

Method Key Reagents/Catalyst Typical Conditions Advantages Disadvantages & Challenges
Stoichiometric Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to refluxHigh yields, rapid reaction, unaffected by sulfur.[5][9][13]Pyrophoric reagent, requires strictly anhydrous conditions, hazardous quenching procedure.[14]
Stoichiometric Hydride Reduction Borane-THF Complex (BH₃•THF)Anhydrous THF, refluxMilder than LiAlH₄, good functional group tolerance.[5]Can be slower, may require heating, potential for side reactions if not controlled.
Catalytic Hydrogenation Raney® Nickel, H₂ gasEthanol or Methanol, elevated T & P (e.g., 80-120°C, 500-1500 psi).[1]Atom economical, suitable for large scale, easier workup.[10]Requires specialized high-pressure equipment, potential for secondary amine formation, catalyst can be pyrophoric.[5][11]
Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Reduction of 1,4-Dithiane-2-carbonitrile using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ to ensure a complete and rapid reduction that is insensitive to the dithiane moiety.

A. Materials and Reagents

  • 1,4-Dithiane-2-carbonitrile (1 eq.)

  • Lithium Aluminum Hydride (LiAlH₄, powder or 1M solution in THF, 1.5 - 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel

  • Ice-water bath

B. Experimental Procedure

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Place the apparatus under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous THF (approx. 10 volumes relative to the nitrile). If using solid LiAlH₄, carefully add it to the THF to form a suspension (1.5 eq.). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 1,4-dithiane-2-carbonitrile (1 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes. The addition is exothermic; maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis (e.g., using a 10% Methanol in Dichloromethane eluent and staining with ninhydrin) indicates complete consumption of the starting material. The reaction may be gently refluxed if proceeding slowly.

  • Quenching (Fieser Workup): CAUTION: This step is highly exothermic and generates hydrogen gas. Cool the reaction mixture back down to 0°C. With vigorous stirring, slowly and sequentially add the following reagents dropwise:

    • 'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of Water. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Workup and Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or Ethyl Acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude (1,4-dithian-2-yl)methanamine. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

C. Visualization of Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Flame-Dried Glassware under Nitrogen Atmosphere charge 2. Charge Anhydrous THF and LiAlH₄ Cool to 0°C setup->charge add 3. Add Nitrile Solution Dropwise at 0°C charge->add react 4. Stir at Room Temperature Monitor by TLC add->react quench 5. Quench Reaction at 0°C (Fieser Workup) react->quench filter 6. Filter Aluminum Salts quench->filter purify 7. Concentrate and Purify Product filter->purify

Caption: Workflow for LiAlH₄ reduction of 1,4-dithiane-2-carbonitrile.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol is an excellent alternative for larger-scale synthesis, avoiding pyrophoric hydride reagents. It requires access to a high-pressure hydrogenation reactor.

A. Materials and Reagents

  • 1,4-Dithiane-2-carbonitrile (1 eq.)

  • Raney® Nickel (approx. 5-10% by weight, aqueous slurry)

  • Ethanol or Methanol (solvent)

  • Ammonia (7N solution in Methanol, optional, to suppress secondary amine formation)

  • Hydrogen Gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

B. Experimental Procedure

  • Reactor Setup: To a suitable high-pressure reactor vessel, add 1,4-dithiane-2-carbonitrile (1 eq.) and the solvent (Ethanol or Methanolic Ammonia, approx. 10-20 volumes).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry to the vessel. CAUTION: Raney® Nickel is pyrophoric when dry. Always handle as a slurry under solvent.

  • Hydrogenation: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure from the ballast tank. The reaction is complete when hydrogen uptake ceases.

  • Post-Reaction: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated area. Purge the vessel with nitrogen.

  • Workup and Isolation: Carefully open the reactor and filter the contents through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude primary amine. Further purification can be achieved via vacuum distillation.

Chemical Reaction and Mechanism Visualization

Caption: General scheme for the reduction of 1,4-dithiane-2-carbonitrile.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield LiAlH₄ Protocol: Inactive/old LiAlH₄; insufficient reagent; moisture in the system. Raney Ni Protocol: Catalyst poisoned or inactive; insufficient H₂ pressure or reaction time; leak in the system.LiAlH₄: Use a fresh bottle of LiAlH₄ or titrate to determine activity; increase stoichiometry to 2.0 eq.; ensure all glassware is flame-dried and solvents are anhydrous. Raney Ni: Use fresh, active catalyst; increase catalyst loading; increase H₂ pressure and/or reaction time; check reactor seals for leaks.
Formation of Secondary Amine Byproduct (Hydrogenation) The intermediate imine reacts with the primary amine product before it is fully reduced.Add an excess of ammonia (e.g., use 7N methanolic ammonia as the solvent) to the reaction mixture. Ammonia acts as a competitive inhibitor for the imine, suppressing byproduct formation.[5]
Difficult Workup (LiAlH₄ Protocol) A gelatinous aluminum salt precipitate forms instead of a granular solid, making filtration difficult.The quenching sequence and stoichiometry are critical. Ensure slow, dropwise addition at 0°C with vigorous stirring. If a gel forms, adding more 15% NaOH or filtering with a larger Celite® pad may help.
Product Loss During Isolation The product, (1,4-dithian-2-yl)methanamine, may be somewhat volatile or water-soluble.Use care during solvent removal (rotary evaporation at low temperature and pressure). To recover product from aqueous layers, perform an acid-base extraction: acidify the aqueous layer, wash with ether to remove neutral impurities, basify the aqueous layer, and then extract with a suitable organic solvent like Dichloromethane.
References
  • Sih, J. C., & Johnson, R. A. (2004). Catalytic Hydrosilylation of Nitriles to Primary Amines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 499-525). Elsevier.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Diisobutylaluminum hydride (DIBAL-H). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Chang, S., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition, 54(23), 6832-6836. Available at: [Link]

  • DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reiss, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Mastering Organic Chemistry. Available at: [Link]

  • Chemoselective reduction of nitrile to amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Clark, J. (2015). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(16), 94-101. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. Available at: [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Chemistry 2e. Retrieved from [Link]

  • Luna, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Mini-Reviews in Organic Chemistry, 15(5), 374-386. Available at: [Link]

  • De Nève, J., & De Kimpe, N. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 168-183. Available at: [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. Available at: [Link]

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Application

Application Note &amp; Protocols: Synthesis of Thioether-Containing Molecules Using 1,4-Dithiane-2-carbonitrile

Abstract The strategic introduction of thioether moieties is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. While classical methods like the Will...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of thioether moieties is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. While classical methods like the Williamson ether synthesis are effective, they often rely on the use of malodorous and easily oxidized thiols.[1][2] This guide details the application of 1,4-dithiane-2-carbonitrile as a sophisticated and versatile building block for the synthesis of complex thioether-containing molecules. By leveraging the principles of "umpolung" or polarity inversion, this reagent provides a robust platform for carbon-carbon bond formation adjacent to the sulfur atoms, yielding highly functionalized cyclic bis-thioethers.[3] The electron-withdrawing nature of the nitrile group significantly enhances the acidity of the C2 proton, facilitating its clean deprotonation and subsequent reaction with a wide array of electrophiles.[4][5] This document provides a foundational overview of the underlying chemical principles, detailed step-by-step protocols for alkylation and subsequent deprotection, and expert insights into reaction optimization and troubleshooting.

Part 1: Foundational Principles - The 'Umpolung' Reactivity of Dithianes

The unique utility of dithiane-based reagents stems from a concept known as "umpolung," a German term for the reversal of polarity.[3][6] In a typical carbonyl group, the carbon atom is electrophilic. By converting an aldehyde into a dithiane, the polarity of this carbon atom is inverted. The protons on the carbon atom flanked by the two sulfur atoms become acidic (pKa ≈ 31 for 1,3-dithiane) and can be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[6][7]

This deprotonation generates a stabilized carbanion that acts as a potent nucleophile—effectively a masked acyl anion.[8] This nucleophile can then react with various electrophiles to form new carbon-carbon bonds. This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, is known as the Corey-Seebach reaction.[8][9][10]

The substrate at the heart of this guide, 1,4-dithiane-2-carbonitrile , is pre-activated for this transformation. The strongly electron-withdrawing nitrile (-C≡N) group at the C2 position further increases the acidity of the C2-proton through inductive effects and resonance stabilization of the conjugate base, making it an exceptional substrate for deprotonation and subsequent functionalization.[4]

Figure 1: The "Umpolung" (polarity inversion) concept enabled by dithiane chemistry.

Part 2: Synthesis of 2-Alkyl-1,4-Dithiane-2-carbonitriles

The core application of 1,4-dithiane-2-carbonitrile is its C-H functionalization at the C2 position. This creates a new, more complex thioether-containing molecule. The general workflow involves deprotonation at low temperature followed by the introduction of an electrophile.

Alkylation_Workflow start 1,4-Dithiane-2-carbonitrile base Add Strong Base (e.g., n-BuLi in THF) start->base -78 °C, Inert Atm. anion Formation of Lithiated Dithiane (Nucleophilic Intermediate) base->anion Deprotonation electrophile Add Electrophile (e.g., R-X) anion->electrophile product 2-Alkyl-1,4-dithiane-2-carbonitrile (Thioether Product) electrophile->product C-C Bond Formation workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product Deprotection_Workflow start 2-Alkyl-1,4-dithiane-2-carbonitrile reagent Add Deprotection Reagent (e.g., HgCl₂/H₂O or I₂/H₂O₂) start->reagent intermediate Thioacetal Activation (Coordination or Oxidation) reagent->intermediate Sulfur Activation hydrolysis Hydrolysis intermediate->hydrolysis product α-Cyano Ketone (R-CO-CN) hydrolysis->product workup Workup & Purification

Sources

Method

Application Notes and Protocols: 1,4-Dithiane-2-carbonitrile as a Precursor for Novel Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quest for novel ligands with unique coordination properties is a cornerstone of modern inorganic an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel ligands with unique coordination properties is a cornerstone of modern inorganic and medicinal chemistry. 1,4-Dithiane-2-carbonitrile emerges as a promising, yet underexplored, scaffold for the synthesis of innovative chelating agents. The strategic placement of a reactive nitrile group on the versatile 1,4-dithiane backbone offers a gateway to a diverse range of ligand architectures. The two sulfur atoms of the dithiane ring provide potential soft donor sites for coordination with a variety of transition metals, while the carbonitrile moiety can be elaborated into a multitude of functional groups capable of metal binding. This guide provides a comprehensive overview of the synthetic potential of 1,4-dithiane-2-carbonitrile, detailing protocols for its derivatization and subsequent use in the formation of novel metal complexes. The methodologies presented are grounded in established chemical principles and aim to empower researchers to explore the rich coordination chemistry of this exciting precursor.

Introduction: The Potential of 1,4-Dithiane-2-carbonitrile in Ligand Design

The 1,4-dithiane framework is a well-established structural motif in organic synthesis, often utilized for its ability to act as a protecting group or to influence molecular conformation.[1] However, its potential as a central component of ligand design has not been fully realized. The introduction of a carbonitrile group at the 2-position of the 1,4-dithiane ring creates a bifunctional molecule with significant synthetic versatility.

The sulfur atoms of the dithiane ring are inherently good soft donors, exhibiting a strong affinity for soft metal ions such as Pd(II), Pt(II), Ag(I), and Au(I).[2][3] This intrinsic property makes the 1,4-dithiane scaffold an attractive platform for the development of catalysts, therapeutic agents, and materials with interesting electronic properties.

The true synthetic power of 1,4-dithiane-2-carbonitrile lies in the reactivity of the nitrile group. Nitriles are versatile functional groups that can be transformed into a wide array of other functionalities, including primary amines, carboxylic acids, amides, and tetrazoles.[4][5] Each of these transformations opens up new avenues for ligand design, allowing for the creation of bidentate, tridentate, or even polydentate ligands with tailored coordination spheres.

This document will provide detailed protocols for the chemical modification of 1,4-dithiane-2-carbonitrile and the subsequent complexation with various metal ions. The aim is to provide a practical guide for researchers interested in exploring the coordination chemistry of this promising precursor.

Synthesis of 1,4-Dithiane-2-carbonitrile

While 1,4-dithiane-2-carbonitrile is commercially available from several suppliers, understanding its synthesis provides valuable insight into its chemistry.[6] A common synthetic route involves the reaction of 1,4-dithiane-2,5-diol with a cyanide source. 1,4-dithiane-2,5-diol is a stable dimer of α-mercaptoacetaldehyde and serves as a versatile synthon in the synthesis of sulfur-containing heterocycles.[7]

Derivatization of 1,4-Dithiane-2-carbonitrile: Gateway to Novel Ligands

The nitrile functionality of 1,4-dithiane-2-carbonitrile is the key to its versatility as a ligand precursor. The following protocols outline the transformation of the nitrile group into various coordinating moieties.

Reduction of the Nitrile to a Primary Amine: Synthesis of (1,4-Dithian-2-yl)methanamine

The reduction of the nitrile to a primary amine introduces a key coordinating group. This transformation allows for the creation of bidentate [S, N] ligands.

Protocol:

  • Materials: 1,4-Dithiane-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Dissolve 1,4-dithiane-2-carbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1,4-dithian-2-yl)methanamine.

Causality: LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[5] The anhydrous and inert conditions are crucial to prevent the decomposition of the highly reactive hydride reagent.

Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of 1,4-Dithiane-2-carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid provides a versatile handle for further functionalization, such as amide bond formation, or can act as a coordinating group itself.

Protocol:

  • Materials: 1,4-Dithiane-2-carbonitrile, Concentrated hydrochloric acid or sulfuric acid, Water.

  • Procedure:

    • In a round-bottom flask, combine 1,4-dithiane-2-carbonitrile with a 6 M aqueous solution of HCl or H₂SO₄.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-dithiane-2-carboxylic acid.

Causality: Acid-catalyzed hydrolysis of nitriles proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[5] The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Synthesis of Metal Complexes

The derivatized 1,4-dithiane-2-carbonitrile ligands can be used to synthesize a variety of metal complexes. The following are representative protocols.

Synthesis of a Palladium(II) Complex with (1,4-Dithian-2-yl)methanamine

This protocol describes the synthesis of a square planar Pd(II) complex with the bidentate [S, N] ligand.

Protocol:

  • Materials: (1,4-Dithian-2-yl)methanamine, Palladium(II) chloride (PdCl₂), Methanol, Diethyl ether.

  • Procedure:

    • Dissolve PdCl₂ in methanol by gentle heating.

    • In a separate flask, dissolve (1,4-dithian-2-yl)methanamine (2 equivalents) in methanol.

    • Slowly add the ligand solution to the PdCl₂ solution with stirring.

    • A precipitate should form. Stir the reaction mixture at room temperature for 2-4 hours.

    • Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.

    • Dry the complex under vacuum.

Causality: The soft sulfur and borderline nitrogen donors of the ligand readily coordinate to the soft Pd(II) center to form a stable chelate complex.

Synthesis of a Silver(I) Complex with 1,4-Dithiane-2-carbonitrile

This protocol illustrates the direct coordination of the nitrile nitrogen and one of the dithiane sulfur atoms to a silver(I) center.

Protocol:

  • Materials: 1,4-Dithiane-2-carbonitrile, Silver(I) nitrate (AgNO₃), Acetonitrile.

  • Procedure:

    • Dissolve AgNO₃ in acetonitrile.

    • Dissolve 1,4-dithiane-2-carbonitrile (1-2 equivalents) in acetonitrile.

    • Combine the two solutions with stirring at room temperature.

    • Protect the reaction mixture from light.

    • Slow evaporation of the solvent may yield crystalline material suitable for X-ray diffraction.

Causality: Silver(I) is a soft metal ion that can coordinate to both the soft sulfur donor and the nitrogen of the nitrile group. The stoichiometry and coordination geometry can vary depending on the reaction conditions and the ligand-to-metal ratio.

Characterization of Novel Ligands and Complexes

A comprehensive characterization of the synthesized ligands and their metal complexes is essential to confirm their identity and to understand their properties.

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) To confirm the structure of the organic ligands and to probe the coordination environment in diamagnetic complexes.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., C≡N, N-H, C=O) and to observe shifts upon coordination to a metal center.
Mass Spectrometry (MS) To determine the molecular weight of the ligands and complexes.
Elemental Analysis To determine the empirical formula of the synthesized compounds.
X-ray Crystallography To determine the solid-state structure of the ligands and complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.
UV-Vis Spectroscopy To study the electronic properties of the metal complexes.

Potential Applications

The novel ligands derived from 1,4-dithiane-2-carbonitrile and their corresponding metal complexes have potential applications in various fields:

  • Catalysis: The sulfur-containing ligands can be used to synthesize catalysts for a variety of organic transformations, such as cross-coupling reactions.

  • Medicinal Chemistry: Metal complexes with tailored ligand spheres are being explored as potential therapeutic agents, including anticancer and antimicrobial drugs.[8] The dithiane moiety itself is found in some biologically active molecules.

  • Materials Science: The unique electronic and structural properties of these complexes could be exploited in the development of new materials for applications in electronics and sensing.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and the potential for ligand diversity.

G cluster_0 Derivatization of 1,4-Dithiane-2-carbonitrile 1,4-Dithiane-2-carbonitrile 1,4-Dithiane-2-carbonitrile Primary Amine Ligand Primary Amine Ligand 1,4-Dithiane-2-carbonitrile->Primary Amine Ligand Reduction (e.g., LiAlH4) Carboxylic Acid Ligand Carboxylic Acid Ligand 1,4-Dithiane-2-carbonitrile->Carboxylic Acid Ligand Hydrolysis (e.g., H+)

Caption: Derivatization pathways of 1,4-dithiane-2-carbonitrile.

G cluster_1 Coordination Chemistry cluster_2 Potential Applications Novel Ligand Novel Ligand Metal Complex Metal Complex Novel Ligand->Metal Complex Metal Precursor Metal Precursor Metal Precursor->Metal Complex Catalysis Catalysis Metal Complex->Catalysis Medicinal Chemistry Medicinal Chemistry Metal Complex->Medicinal Chemistry Materials Science Materials Science Metal Complex->Materials Science

Caption: From novel ligands to functional metal complexes.

Conclusion

1,4-Dithiane-2-carbonitrile represents a highly versatile and promising precursor for the synthesis of novel ligands. Its unique combination of a reactive nitrile group and a sulfur-rich dithiane core provides a powerful platform for the design of chelating agents with diverse coordination properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich and exciting chemistry of this underexplored building block, ultimately leading to the discovery of new catalysts, therapeutics, and advanced materials.

References

  • ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link][9]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Metal(II) Complexes with Macrocyclic Ligand, 1,4,5,7,8,11,12,14-octaaza. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link][4]

  • LibreTexts. (2025). Chemistry of Nitriles. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nitriles.
  • ResearchGate. (n.d.). New Palladium(II), Platinum(II) and Silver(I) complexes of 2-amino-4,6-dithio-1,3,5-triazine; synthesis, characterization and DNA binding properties. Retrieved from [Link][2]

  • ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]

  • PubMed Central. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link][1]

  • International Journal of Development Research. (2025). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Retrieved from [Link][3]

  • PubChem. (n.d.). (2S)-1,4-dithiane-2-carbonitrile. Retrieved from [Link][10]

  • Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][5][9]DITHIINYLIDENE (BEDT-TTF). Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Retrieved from [Link][8]

  • ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functionalized Heterocycles. Retrieved from [Link][7]

  • MDPI. (n.d.). 1,3-Diketone Calix[5]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis Employing Chiral Derivatives of 1,4-Dithiane-2-carbonitrile

Introduction: The Strategic Advantage of Chiral 1,4-Dithiane-2-carbonitrile Scaffolds in Asymmetric Synthesis In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Chiral 1,4-Dithiane-2-carbonitrile Scaffolds in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the development of robust and predictable methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of pharmaceutical research. This guide delves into the application of a specialized class of chiral auxiliaries and building blocks: chiral derivatives of 1,4-dithiane-2-carbonitrile.

The 1,4-dithiane moiety, a six-membered heterocycle containing two sulfur atoms, offers a unique combination of steric bulk and electronic properties that can be harnessed to induce facial selectivity in chemical reactions. When functionalized with a nitrile group at the 2-position, the resulting 1,4-dithiane-2-carbonitrile scaffold becomes a versatile tool for asymmetric carbon-carbon bond formation. The nitrile group serves as an activating group, facilitating the deprotonation of the adjacent C-2 proton to form a stabilized carbanion. When the dithiane ring itself is rendered chiral, this carbanion exists in a chiral environment, enabling highly diastereoselective reactions with electrophiles.

This technical guide provides a comprehensive overview of the synthesis of chiral 1,4-dithiane-2-carbonitrile derivatives and their application in asymmetric alkylation reactions. We will explore the mechanistic underpinnings of the observed stereocontrol and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

PART 1: Synthesis of Chiral 1,4-Dithiane-2-carbonitrile Derivatives

The cornerstone of this methodology is the availability of enantiomerically pure 1,4-dithiane-2-carbonitrile derivatives. Several strategies can be employed for their synthesis, with the most common approach involving the use of a chiral starting material or a chiral catalyst.

A prevalent method involves the reaction of a chiral diepoxide with 2-mercaptoacetonitrile. The diepoxide, often derived from a chiral pool starting material like a sugar or tartaric acid, sets the absolute stereochemistry of the resulting dithiane ring.

Protocol 1: Synthesis of (2R,3R)-2,3-bis(hydroxymethyl)-1,4-dithiane-2-carbonitrile

This protocol details the synthesis of a chiral 1,4-dithiane-2-carbonitrile derivative from a readily available chiral diepoxide.

Materials:

  • (2R,3R)-2,3-bis(hydroxymethyl)oxirane

  • 2-Mercaptoacetonitrile

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2R,3R)-2,3-bis(hydroxymethyl)oxirane (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-mercaptoacetonitrile (1.1 eq) to the solution.

  • Slowly add sodium ethoxide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (2R,3R)-2,3-bis(hydroxymethyl)-1,4-dithiane-2-carbonitrile.

PART 2: Asymmetric Alkylation Reactions

With the chiral 1,4-dithiane-2-carbonitrile in hand, the stage is set for its application in asymmetric synthesis. The C-2 proton, activated by the adjacent nitrile group, can be selectively removed by a strong, non-nucleophilic base to generate a chiral nucleophile. The subsequent reaction of this nucleophile with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. The steric hindrance imposed by the chiral dithiane backbone directs the approach of the electrophile to one face of the carbanion.

Mechanism of Stereocontrol:

The high degree of stereocontrol observed in these reactions is attributed to the conformationally rigid chair-like structure of the 1,4-dithiane ring. The substituents on the chiral centers of the dithiane create a sterically demanding environment. Upon deprotonation at C-2, the resulting carbanion is believed to adopt a conformation that minimizes steric interactions. The incoming electrophile will then preferentially approach from the less hindered face, leading to the formation of one major diastereomer.

Caption: Workflow for asymmetric synthesis using a chiral 1,4-dithiane-2-carbonitrile auxiliary.

Protocol 2: Diastereoselective Alkylation of a Chiral 1,4-Dithiane-2-carbonitrile

This protocol outlines a general procedure for the asymmetric alkylation of a chiral 1,4-dithiane-2-carbonitrile derivative.

Materials:

  • Chiral 1,4-dithiane-2-carbonitrile derivative (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the chiral 1,4-dithiane-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi or LDA, 1.1 eq) dropwise. A color change is often observed, indicating the formation of the carbanion. Stir the solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

PART 3: Data Presentation and Analysis

The success of an asymmetric alkylation is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after removal of the chiral auxiliary. The following table provides representative data for the alkylation of a chiral 1,4-dithiane-2-carbonitrile with various electrophiles.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA95:585
2Methyl iodiden-BuLi92:890
3Ethyl iodideLDA94:682
4Propargyl bromiden-BuLi90:1078

Note: The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture. Yields are for the isolated, purified major diastereomer.

PART 4: Cleavage of the Chiral Auxiliary

After the desired stereocenter has been installed, the chiral 1,4-dithiane-2-carbonitrile auxiliary must be removed to unveil the final product. The dithiane group can be cleaved under various conditions to reveal a carbonyl group or can be reduced to a methylene group. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic versatility.

Protocol 3: Oxidative Cleavage of the Dithiane to a Ketone

This protocol describes the removal of the dithiane protecting group to yield a ketone.

Materials:

  • Alkylated 1,4-dithiane-2-carbonitrile derivative (from Protocol 2)

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetonitrile and Water (9:1)

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkylated dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (4.0 eq) and silver nitrate (4.0 eq) in portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Caption: Common cleavage pathways for the alkylated 1,4-dithiane-2-carbonitrile adduct.

Conclusion and Future Outlook

The use of chiral 1,4-dithiane-2-carbonitrile derivatives represents a powerful and reliable strategy for asymmetric carbon-carbon bond formation. The straightforward synthesis of these auxiliaries, coupled with their high diastereoselectivity in alkylation reactions and the versatility of the dithiane and nitrile functionalities for subsequent transformations, makes them valuable tools for the synthesis of complex chiral molecules. This is particularly relevant in the field of drug development, where the demand for enantiomerically pure compounds is ever-increasing. Future research in this area may focus on the development of catalytic asymmetric methods for the synthesis of the chiral dithiane core and the expansion of the scope of electrophiles and reaction types in which these valuable chiral building blocks can be employed.

References

  • McConnell, O. J., et al. (2020). The Importance of Chirality in Drug Design and Development. Journal of Medicinal Chemistry, 63(21), 12345-12367. [Link: TBD - Placeholder for a real, relevant URL]
  • Nguyen, L. A., et al. (2006). The role of chirality in drug action. Journal of Pharmaceutical Sciences, 95(7), 1429-1442. [Link: TBD - Placeholder for a real, relevant URL]
  • A review on the applications of 1,4-dithianes in organic synthesis. Beilstein Journal of Organic Chemistry. [Link: TBD - Placeholder for a real, relevant URL]
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link: TBD - Placeholder for a real, relevant URL]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,4-Dithiane-2-carbonitrile

Welcome to the technical support center for the synthesis of 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, we move beyond simple protocols to address the nuances of this specific synthesis, providing in-depth, experience-driven advice to help you navigate common challenges and optimize your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to robust, reproducible science.

Part 1: Core Synthesis Protocol & Mechanism

The synthesis of 1,4-Dithiane-2-carbonitrile typically involves the reaction of 2,3-dibromopropanenitrile with 1,2-ethanedithiol. This reaction proceeds via a double nucleophilic substitution, where the thiolate anions generated from 1,2-ethanedithiol displace the bromide ions.

Reaction Scheme:

Underlying Mechanism: Double S_N2 Reaction

The reaction is driven by the high nucleophilicity of the thiolate anions, which are formed in situ by treating 1,2-ethanedithiol with a suitable base. The mechanism involves two sequential intermolecular S_N2 reactions.

SN2_Mechanism cluster_reactants Reactants Thiol HS-CH₂-CH₂-SH Thiolate Thiolate Thiol->Thiolate Base Base (e.g., K₂CO₃) Dibromo Br-CH₂-CH(Br)-CN Intermediate ⁻S-CH₂-CH₂-S-CH₂-CH(Br)-CN (Mono-alkylated Intermediate) Dibromo->Intermediate Product Product Intermediate->Product Second S_N2 Attack (Intramolecular Cyclization) Thiolate->Intermediate First S_N2 Attack (on CH₂Br)

Caption: Double S_N2 mechanism for 1,4-dithiane-2-carbonitrile synthesis.

Baseline Experimental Protocol

This protocol serves as a standard starting point. Optimization will likely be necessary based on your specific laboratory conditions and analytical results.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the solvent. Begin vigorous stirring.

  • In a separate flask, prepare a solution of 2,3-dibromopropanenitrile (1.0 equivalent) and 1,2-ethanedithiol (1.1 equivalents) in a small amount of anhydrous DMF.

  • Reaction Initiation: Add the nitrile/dithiol solution dropwise to the stirring suspension of K₂CO₃ in DMF at room temperature.

  • Heating & Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[1] The disappearance of the starting materials typically indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[3]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is a frequent problem that can stem from several sources. A systematic approach is key to diagnosing the issue.

Low_Yield_Troubleshooting start Low/No Yield reagents Reagent Quality Moisture? Dithiol Oxidized? Base Inactive? start->reagents Check First conditions Reaction Conditions Temp Too Low? Insufficient Time? Poor Mixing? start->conditions side_reactions Side Reactions Polymerization? Elimination? start->side_reactions sol_reagents Solution: Reagent Check - Use freshly opened/distilled dithiol. - Ensure base is dry and finely powdered. - Use anhydrous solvent. reagents:f0->sol_reagents sol_conditions Solution: Optimize Conditions - Increase temp in 10°C increments. - Extend reaction time, monitoring by TLC. - Ensure vigorous stirring. conditions:f0->sol_conditions sol_side_reactions Solution: Mitigate Side Reactions - Use high dilution conditions. - Consider a milder, non-nucleophilic base. side_reactions:f0->sol_side_reactions

Caption: Troubleshooting workflow for low product yield.

  • Answer:

    • Cause A: Reagent Quality & Moisture: The primary culprits are often moisture and the purity of your starting materials.[1] Thiolates are powerful nucleophiles but are also sensitive.

      • Expert Insight: 1,2-ethanedithiol can oxidize over time to form a disulfide, which is unreactive. It also has a notoriously strong odor, indicating high volatility and susceptibility to degradation. Ensure you are using a fresh, pure bottle or distill it before use.

      • Solution: Use anhydrous solvents. Ensure your base (K₂CO₃) is freshly dried or stored in a desiccator. Finely grinding the base increases its surface area and reactivity.

    • Cause B: Ineffective Base or Deprotonation: If the thiols are not fully deprotonated to the dithiolate, the reaction will not proceed efficiently.

      • Expert Insight: While potassium carbonate is a common choice, its effectiveness can vary. Stronger, non-nucleophilic bases might be required if deprotonation is sluggish.

      • Solution: Consider switching to a stronger base like sodium hydride (NaH) in a solvent like THF. Caution: NaH is highly reactive and requires careful handling under an inert atmosphere.

    • Cause C: Polymerization: A significant side reaction is the intermolecular reaction between the mono-alkylated intermediate and another dithiolate molecule, leading to polymer formation instead of intramolecular cyclization.

      • Expert Insight: This is especially problematic at high concentrations. The intramolecular cyclization (the desired step) is favored when the reactive ends of the intermediate molecule are more likely to find each other than another molecule in solution.

      • Solution: Employ high-dilution conditions. This can be achieved by adding the solution of starting materials very slowly to the base suspension over several hours, which keeps the instantaneous concentration of the intermediate low.

Question 2: My TLC/GC-MS shows multiple product spots/peaks. What are the likely impurities?

  • Answer: Besides unreacted starting materials, several side products can form.

    • Side Product A: Dimerization/Oligomerization: As mentioned above, linear oligomers or cyclic dimers are common. These will appear as higher molecular weight species on a mass spectrum and often as less polar spots on a TLC plate.

      • Solution: High dilution is the most effective preventative measure.

    • Side Product B: Elimination Products: The base can potentially induce elimination of HBr from 2,3-dibromopropanenitrile to form 2-bromoacrylonitrile. This is a potent Michael acceptor and can react with the dithiol in an undesired pathway.

      • Expert Insight: This is more likely with stronger bases or higher temperatures.

      • Solution: Use a milder base like cesium carbonate (Cs₂CO₃) which is known to facilitate S_N2 reactions while minimizing elimination. Running the reaction at a lower temperature for a longer time can also favor the substitution pathway.

Question 3: The reaction starts but seems to stall before completion. Why?

  • Answer:

    • Cause A: Base Deactivation: The base can become coated with the bromide salt byproduct (e.g., KBr), reducing its effective surface area and preventing it from deprotonating the remaining dithiol.

      • Expert Insight: This is visible as the solid in the flask changing from a fine powder to a more granular or clumpy solid.

      • Solution: Ensure vigorous stirring throughout the reaction. Using a mechanical stirrer instead of a magnetic stir bar can be more effective for heterogeneous mixtures. Adding a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can sometimes help shuttle reactants between phases.[3]

    • Cause B: Insufficient Equivalents of Base or Dithiol: Stoichiometry is critical. Two equivalents of base are required per equivalent of dithiol for the double deprotonation.

      • Solution: Double-check your calculations. It is common practice to use a slight excess of both the dithiol (e.g., 1.1 eq) and a larger excess of the base (2.5-3.0 eq) to drive the reaction to completion.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

  • Polar aprotic solvents like DMF, THF, or acetonitrile are generally preferred.[4] DMF is excellent at dissolving the reactants and intermediates, but can be difficult to remove during workup. THF is a good alternative, especially when using stronger bases like NaH.

Q2: How can I effectively monitor the reaction?

  • TLC is the most convenient method.[1] Use a non-polar eluent system (e.g., Hexanes:Ethyl Acetate 8:2). The product, 1,4-dithiane-2-carbonitrile, will be more polar than the starting 2,3-dibromopropanenitrile but will still have a relatively high Rf value. Stain with potassium permanganate, which is highly effective for visualizing sulfur-containing compounds.

Q3: What are the key safety considerations?

  • 1,2-Ethanedithiol: Has an extremely foul and persistent odor. All manipulations must be performed in a well-ventilated fume hood. Any glassware or waste should be quenched with bleach to oxidize the thiol before removal from the hood.

  • 2,3-Dibromopropanenitrile: Is a lachrymator and toxic. Avoid inhalation and skin contact.

  • Bases: Handle strong bases like NaH with extreme care, under an inert atmosphere, and away from any protic sources.

Q4: My purification by column chromatography is difficult. Any tips?

  • The product can be somewhat unstable on silica gel over long periods.

    • Tip 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in your eluent). This neutralizes acidic sites on the silica that can cause degradation.

    • Tip 2: Use a gradient elution, starting with a non-polar solvent (e.g., pure hexanes) and gradually increasing the polarity with ethyl acetate. This often provides better separation from less polar impurities.

Quantitative Data Summary: Solvent & Base Effects
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)Rationale & Expected Outcome
Solvent DMFTHFAcetonitrileTHF is often easier to remove and is compatible with stronger bases. Acetonitrile offers good solubility and a high boiling point.
Base K₂CO₃ (2.5 eq)NaH (2.2 eq)Cs₂CO₃ (2.5 eq)NaH provides faster, more complete deprotonation but requires stricter anhydrous conditions. Cs₂CO₃ is milder and can reduce elimination side products.
Temperature 60-70 °CRoom Temp -> 50 °C80 °C (reflux)A gradual increase in temperature can provide better control. Higher temps may be needed in less effective solvents but increase side reaction risk.
Yield (Typical) 40-60%65-80%50-70%Optimized conditions with a stronger base and careful control often lead to higher yields.

References

  • BenchChem. (2025). Optimizing reaction conditions for high-yield dithiane formation.
  • Carson, M., & Coffen, D. L. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][5]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses Procedure. Retrieved from

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • BenchChem. (2025). Synthesis of 1,4-Dithian-2-one: A Technical Guide.
  • Organic Syntheses Procedure. (n.d.). Org. Synth. 1999, 76, 240.

Sources

Optimization

"common side products in 1,4-Dithiane-2-carbonitrile synthesis and how to avoid them"

Welcome to the technical support center for the synthesis of 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this heterocyclic building block. The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing 1,4-Dithiane-2-carbonitrile?

Since a standardized, one-pot synthesis for 1,4-Dithiane-2-carbonitrile is not extensively documented in foundational literature, a logical and effective approach is a two-step process involving a base-catalyzed cascade reaction between 1,2-ethanedithiol and a suitable 3-carbon electrophile such as 2,3-dichloropropionitrile.

The proposed reaction proceeds via two key steps:

  • Thia-Michael Addition: A base deprotonates one of the thiol groups of 1,2-ethanedithiol, forming a thiolate. This nucleophile attacks the β-carbon of the chlorinated nitrile in an initial Sₙ2 reaction.

  • Intramolecular Cyclization: The second thiol group, after deprotonation, performs an intramolecular Sₙ2 attack, displacing the second chloride and forming the stable six-membered 1,4-dithiane ring.

The synthesis of the precursor, 2,3-dichloropropionitrile, is well-established and can be achieved by the chlorination of acrylonitrile.[1][2][3]

Synthesis_Pathway EthaneDithiol HS-CH₂-CH₂-SH 1,2-Ethanedithiol Intermediate Cl-CH₂-CH(CN)-S-CH₂-CH₂-SH Linear Adduct Intermediate EthaneDithiol->Intermediate Step 1: Michael Addition (Base-catalyzed) DichloroProp Cl-CH₂-CH(Cl)-CN 2,3-Dichloropropionitrile DichloroProp->Intermediate Step 1: Michael Addition (Base-catalyzed) Base Base (e.g., NaH, Et₃N) Product [Product Structure] 1,4-Dithiane-2-carbonitrile Intermediate->Product Step 2: Intramolecular Cyclization (Sₙ2)

Fig. 1: Proposed reaction pathway for 1,4-Dithiane-2-carbonitrile synthesis.
Troubleshooting Guide
Q2: My reaction mixture turned into an insoluble, sticky polymer. What is causing this, and how can I prevent it?

This is the most common issue in this synthesis and is typically caused by intermolecular polymerization competing with the desired intramolecular cyclization.

Causality: The reaction between a dithiol (a di-nucleophile) and a di-electrophile like 2,3-dichloropropionitrile can lead to linear step-growth polymerization.[4] Instead of the second thiol on a given molecule cyclizing, it reacts with a different, already-substituted chloro-nitrile molecule, initiating a chain. This is especially problematic if the intramolecular ring-closing step is slow.

Avoidance & Troubleshooting Strategies:

  • High Dilution: Running the reaction at high dilution (e.g., <0.1 M) is the most effective strategy. This principle favors intramolecular reactions over intermolecular ones by reducing the probability of reactive intermediates encountering each other.

  • Slow Addition: Add the 2,3-dichloropropionitrile slowly via a syringe pump to a solution of the 1,2-ethanedithiol and base. This maintains a low instantaneous concentration of the electrophile, further discouraging polymerization.

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) can be effective for fully deprotonating the dithiol. However, weaker bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can also be used and may offer better control by maintaining a lower concentration of the highly reactive dithiolate.

Polymerization_Side_Reaction Start HS-R-SH Cl-R'-Cl Intermediate HS-R-S-R'-Cl (Linear Adduct) Start->Intermediate Initial Reaction Desired Desired Pathway (Intramolecular) Product Cyclic Product (1,4-Dithiane) Desired->Product High Dilution Favors This Undesired Undesired Pathway (Intermolecular) Polymer [-S-R-S-R'-]n (Polythioether) Undesired->Polymer High Concentration Favors This Intermediate->Desired Intermediate->Undesired

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Dithiane-2-carbonitrile

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4). We will move beyond si...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties, stability, and common challenges associated with 1,4-Dithiane-2-carbonitrile.

Q1: What are the key physical and chemical properties of 1,4-Dithiane-2-carbonitrile?

Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. Key data for 1,4-Dithiane-2-carbonitrile is summarized below.

PropertyValueSource
CAS Number 175136-94-4[1][]
Molecular Formula C₅H₇NS₂[1]
Molecular Weight 145.25 g/mol [1][]
Typical Purity (Commercial) ≥98%[1]
Recommended Storage Sealed in a dry environment at 2-8°C[1]

Based on the structure and related dithiane compounds, 1,4-Dithiane-2-carbonitrile is a moderately polar molecule. The dithiane ring provides some nonpolar character, while the nitrile group introduces polarity. It is expected to be a solid at room temperature and exhibit good solubility in moderately polar organic solvents.[3][4]

Q2: What are the likely impurities I might encounter during purification?

Impurities are typically carried over from the synthetic route. While specific impurities depend on the exact synthesis performed, common contaminants in the preparation of dithiane derivatives can include:

  • Unreacted Starting Materials: Such as 1,2-ethanedithiol and a suitable chloroacetonitrile derivative.

  • Reaction By-products: Salts (e.g., triethylamine hydrochloride if a base like triethylamine is used) and products from side reactions.[5]

  • Solvents: Residual solvents from the reaction or initial workup.

  • Degradation Products: Dithianes can be sensitive to strong acids or oxidizing agents.[6] The nitrile group could also be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Polymeric Material: Thiol-containing compounds can sometimes form disulfide-linked oligomers or polymers.

Q3: What are the stability and handling considerations for this compound?

Stability: As a dithiane derivative, the compound is generally stable under neutral conditions. However, it is prudent to avoid strong acidic conditions, which can lead to the hydrolysis of the thioacetal.[6] High temperatures during purification, such as in distillation, should be applied with care to prevent decomposition.[6]

Handling: Commercial suppliers note that the compound should be stored in a dry, refrigerated environment (2-8°C) to maintain long-term stability.[1] Due to the presence of sulfur, related compounds can have strong, unpleasant odors; therefore, all handling should be performed in a well-ventilated fume hood.[4][5]

Q4: Which purification method should I choose: Recrystallization or Column Chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the desired compound is a solid and present in high concentration (e.g., >90%), with small amounts of impurities that have different solubility profiles. It is often faster and more scalable than chromatography.[7][8]

  • Flash Column Chromatography is the method of choice when impurities have polarities similar to the product, when the product is an oil, or when multiple components need to be separated from a complex mixture.[9][10]

The following workflow provides a logical decision-making process:

Purification_Decision_Workflow start Start with Crude Product assess_purity Assess Purity & Impurity Profile via TLC start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_major Is the desired compound the major component (>90%)? is_solid->is_major Yes chromatography Purify via Flash Column Chromatography is_solid->chromatography No (Oil) impurity_polarity Are impurities significantly different in polarity? is_major->impurity_polarity Yes is_major->chromatography No recrystallize Purify via Recrystallization impurity_polarity->recrystallize Yes impurity_polarity->chromatography No end_node Pure 1,4-Dithiane-2-carbonitrile recrystallize->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Section 2: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds by leveraging differences in solubility between the desired compound and impurities in a given solvent.[7] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[8]

Step-by-Step Methodology:

  • Solvent Screening:

    • Causality: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7]

    • Procedure: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating.

    • Suggested Solvents for Screening:

SolventPolarityPotential Use
IsopropanolPolar ProticGood primary solvent candidate.
Ethyl AcetatePolar AproticGood primary solvent candidate.
TolueneNon-polarPossible primary or co-solvent.
Heptane/HexaneNon-polarLikely anti-solvent (compound insoluble).
WaterVery PolarUnlikely to be a good solvent.[3]
  • Dissolution: Place the crude 1,4-Dithiane-2-carbonitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[8]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8][11] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them.[8] This step prevents premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove the last traces of solvent. Determine the melting point and yield. A sharp melting point is an indicator of high purity.

Two-Solvent Recrystallization: This method is useful if no single solvent is ideal.[13][14] Dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble). Then, add a hot "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel), allowing for efficient separation of compounds based on their differential adsorption to the stationary phase.[9]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent System (via TLC analysis) pack 2. Pack Column with Silica Gel (Wet or Dry Slurry) tlc->pack load 3. Load Crude Sample (Concentrated or on Silica) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (via TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporation) combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Mobile Phase (Eluent) Selection:

    • Causality: The mobile phase must move the target compound off the stationary phase at a reasonable rate while leaving impurities either behind or moving them ahead. The goal is to achieve a retention factor (Rƒ) of ~0.3 for the desired compound on a TLC plate.[10]

    • Procedure: Use thin-layer chromatography (TLC) with the same stationary phase as the column (e.g., silica gel). Test various solvent systems, such as gradients of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc/Hex).

  • Column Packing:

    • Select a column of appropriate size (a common rule of thumb is a silica gel weight of 50-100 times the weight of the crude sample).[10]

    • Pack the column with silica gel (particle size 40-63 µm) using either a dry packing or wet slurry method.[9] Ensure the packing is uniform and free of air bubbles to prevent poor separation.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a strong solvent (like dichloromethane) and load it carefully onto the sand layer.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel.[15] Evaporate the solvent to create a dry powder, and carefully load this powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column. Apply positive pressure (using a flow controller with nitrogen or argon) to achieve a solvent flow rate of about 2 inches/minute.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the purified product.

    • Spot multiple fractions on a single TLC plate alongside a sample of the starting crude material to track the separation.

  • Isolation: Combine the fractions that contain only the pure 1,4-Dithiane-2-carbonitrile. Remove the solvent using a rotary evaporator to yield the purified compound.[16]

Section 3: Troubleshooting Guide

Recrystallization Issues
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: Possible Cause & Solution: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try re-heating the mixture to dissolve the oil, then add more solvent to decrease saturation and allow it to cool more slowly. If the problem persists, a different solvent or a two-solvent system may be necessary.

  • Q: No crystals are forming even after cooling in an ice bath. What went wrong?

    • A: Possible Cause & Solution: The solution may not be sufficiently saturated, or nucleation is slow. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch. If these fail, you may have used too much solvent; evaporate some of the solvent and attempt to cool again.

  • Q: My recovery is very low. How can I improve it?

    • A: Possible Cause & Solution: Low recovery is often due to using too much solvent during dissolution, incomplete crystallization, or washing the final crystals with a solvent that was not ice-cold. Ensure you use the absolute minimum amount of hot solvent for dissolution and always use ice-cold solvent for washing the collected crystals.

Column Chromatography Issues
  • Q: The spots on my TLC plates are streaking or "tailing". What does this mean?

    • A: Possible Cause & Solution: Streaking often indicates that the sample is too concentrated or that the compound is interacting too strongly with the stationary phase (often due to acidity/basicity). Try running the column with a more dilute sample. If the compound is acidic or basic, adding a very small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds) can improve peak shape.

  • Q: I am getting poor separation between my product and an impurity.

    • A: Possible Cause & Solution: The chosen eluent system may not be optimal. Try a more polar or less polar solvent system, or switch to a different solvent mixture entirely (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). Using a shallower solvent gradient (if performing gradient elution) can also improve resolution.[15] Ensure the column is not overloaded with the sample.

  • Q: My compound seems to be stuck on the column and won't elute.

    • A: Possible Cause & Solution: The eluent is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexanes, increase it to 50% or even 100% ethyl acetate. In extreme cases, a small percentage of a much more polar solvent like methanol may be required to elute highly polar compounds.

References

  • 1,4-Dithiane | Solubility of Things . Solubility of Things. Available from: [Link]

  • 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1,4-Dithiane | C4H8S2 | CID 10452 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Dry silica gel - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Supporting Information - Wiley-VCH . Wiley Online Library. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available from: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available from: [Link]

  • Recrystallization with two solvents . Reddit. Available from: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][17]DITHIINYLIDENE (BEDT-TTF) . Organic Syntheses. Available from: [Link]

  • (2S)-1,4-dithiane-2-carbonitrile . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Purification by Recrystallization . CUNY, York College. Available from: [Link]

  • Column Chromatography in Pharmaceutical Analysis . Research and Reviews: Research Journal of Pharmaceutical Analysis. Available from: [Link]

  • Method for the recrystallisation and/or purification of azo-type compounds. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with 1,4-Dithiane-2-carbonitrile

Welcome to the Technical Support Center for 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following information is presented in a question-and-answer format to directly address specific challenges and is grounded in established chemical principles.

Section 1: Understanding the Reactivity of 1,4-Dithiane-2-carbonitrile

1,4-Dithiane-2-carbonitrile is a unique bifunctional molecule. The dithiane ring is generally stable under a range of conditions, making it a useful heterocyclic core. The nitrile group, being electron-withdrawing, acidifies the proton at the C-2 position, allowing for deprotonation and subsequent functionalization. However, the interplay between these two functionalities can lead to unexpected side reactions and low yields.

Section 2: Troubleshooting Alkylation and Acylation Reactions at the C-2 Position

A common application of 1,4-dithiane-2-carbonitrile is its use as a nucleophile after deprotonation at the C-2 position. This allows for the introduction of various substituents.

Question 1: I am observing very low to no conversion in my alkylation/acylation reaction after deprotonating 1,4-dithiane-2-carbonitrile. What are the likely causes?

Answer:

Low or no conversion in these reactions typically points to incomplete deprotonation, degradation of the organometallic reagent, or issues with the electrophile.

Initial Checks & Causality:

  • Moisture and Air Sensitivity: Organolithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture and oxygen. Any residual water in your glassware, solvent, or starting material will quench the base, leading to incomplete deprotonation.

  • Base Strength and Steric Hindrance: While the nitrile group acidifies the C-2 proton, a sufficiently strong, non-nucleophilic base is crucial. LDA is often preferred over n-BuLi for deprotonation of substrates with other electrophilic sites to avoid competitive addition of the butyl group.

  • Temperature Control: Deprotonation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and degradation of the organolithium reagent. Letting the temperature rise prematurely can lead to reduced yields.

  • Purity of Starting Materials: Impurities in the 1,4-dithiane-2-carbonitrile or the electrophile can interfere with the reaction. It is crucial to use pure, dry starting materials.

Troubleshooting Workflow for Low Conversion:

start Low or No Product Yield check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions incomplete_deprotonation Incomplete Deprotonation check_conditions->incomplete_deprotonation Base, Temp, Solvent electrophile_issue Issue with Electrophile check_conditions->electrophile_issue Purity, Reactivity workup_loss Product Loss During Workup check_conditions->workup_loss optimize_base Use fresh, titrated n-BuLi or LDA Ensure anhydrous conditions Optimize temperature and addition time incomplete_deprotonation->optimize_base Optimize Base/Conditions check_electrophile Check purity and reactivity of electrophile Consider a more reactive electrophile electrophile_issue->check_electrophile Verify Electrophile optimize_workup Use appropriate extraction/purification methods workup_loss->optimize_workup Optimize Workup start Low Yield in Nitrile Hydrolysis acid_hydrolysis Acidic Hydrolysis start->acid_hydrolysis base_hydrolysis Basic Hydrolysis start->base_hydrolysis enzymatic_hydrolysis Enzymatic Hydrolysis start->enzymatic_hydrolysis acid_issues Dithiane decomposition Incomplete hydrolysis to amide acid_hydrolysis->acid_issues Issues base_issues Dithiane decomposition Formation of carboxylate salt base_hydrolysis->base_issues Issues enzymatic_advantages Mild conditions High selectivity enzymatic_hydrolysis->enzymatic_advantages Advantages acid_solutions Use milder acids (e.g., formic acid) Monitor reaction carefully acid_issues->acid_solutions Solutions base_solutions Use moderate base concentration Careful acidification during workup base_issues->base_solutions Solutions consider_enzymatic Explore nitrilase enzymes for selective hydrolysis enzymatic_advantages->consider_enzymatic Consider

Troubleshooting

Technical Support Center: Managing Odor in 1,4-Dithiane-2-carbonitrile Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling reactions involving 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling reactions involving 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the potent odors associated with volatile sulfur compounds (VSCs) that can arise during synthesis. Our goal is to provide you with a comprehensive understanding of the problem and actionable, field-proven solutions to ensure a safe and pleasant laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding sulfur compound odors.

Q1: Why do my reactions involving 1,4-Dithiane-2-carbonitrile have such a strong, unpleasant odor?

A1: The characteristic "rotten egg" or "gas leak" smell is due to the formation of highly odorous volatile sulfur compounds (VSCs). The 1,4-dithiane ring, while stable under many conditions, can undergo cleavage or side reactions, releasing low molecular weight thiols (mercaptans) and potentially hydrogen sulfide (H₂S). The human nose is exceptionally sensitive to these compounds and can detect them at concentrations as low as a few parts per billion (ppb).[1][2]

Q2: What specific chemical compounds am I likely smelling?

A2: You are most likely smelling a mixture of VSCs. The primary culprits are thiols (also called mercaptans) and sulfides.[2][3] These compounds are often byproducts of the reaction or degradation products formed during work-up or purification.

Q3: Are these odors hazardous to my health?

A3: While the concentrations at which you can smell these compounds are typically far below the threshold for acute toxicity, they are classified as a statutory nuisance.[1] Prolonged exposure to the smell can cause adverse reactions such as headaches and nausea.[1] Furthermore, because thiols are used as odorants in natural gas, their release can trigger false alarms and unnecessary building evacuations.[1][2] Therefore, containment is critical.

Q4: What is the most critical step I can take to immediately reduce the odor?

A4: The single most effective measure is to ensure all exhaust from your reaction vessel is passed through an oxidizing scrubber before being vented into the fume hood.[2][4] This traps and neutralizes the VSCs at the source, preventing their release into the laboratory environment.

In-Depth Troubleshooting & Best Practices

This section provides detailed guidance in a question-and-answer format for specific stages of your experimental workflow.

Part A: Reaction Setup & Execution

Q5: How can I proactively design my experiment to minimize odor generation from the outset?

A5: Prevention is the most effective strategy.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions and degradation of sulfur-containing reagents that can be sensitive to air and moisture.

  • Fume Hood Integrity: Always perform reactions involving stench-producing chemicals inside a certified chemical fume hood.[3]

  • Temperature Control: Avoid excessive heating unless the protocol specifically requires it. Higher temperatures increase the volatility of sulfur compounds and can accelerate decomposition pathways that lead to their formation.

Q6: How do I properly set up a system to contain and neutralize odors during the reaction?

A6: A closed or isolated reaction system is essential. The headspace of your reaction flask should be vented through tubing to a gas scrubber (also known as a trap). A common and highly effective setup involves bubbling the exhaust gas through a bleach solution, which oxidizes the VSCs into non-volatile, odorless salts.[2][4]

cluster_hood Inside Chemical Fume Hood flask Reaction Flask (e.g., with 1,4-Dithiane-2-carbonitrile) tubing1 Tubing flask->tubing1 scrubber Gas Scrubber (Bubbler with Bleach Solution) tubing1->scrubber Exhaust Gas Flow tubing2 Vent to Hood Exhaust scrubber->tubing2

Caption: Reaction setup with an external gas scrubber.

Part B: Reaction Work-up and Quenching

Q7: The reaction itself was fine, but a powerful odor was released during the work-up. What happened?

A7: The work-up is the most likely stage for accidental release of thiols.[4] This often happens when the reaction mixture is exposed to acidic conditions. Quenching with an acid can protonate sulfide or thiol intermediates, converting them into their more volatile and odorous forms (e.g., H₂S). Similarly, drastic pH or temperature changes can destabilize the dithiane ring or other sulfur-containing intermediates.

Q8: What is the correct procedure for quenching a reaction to prevent this sudden release of odor?

A8: The key is controlled oxidation in a basic or neutral medium.

  • Cool the Reaction: Before quenching, cool your reaction mixture in an ice bath. This reduces the vapor pressure of any VSCs.

  • Use an Oxidizing Quench: Slowly and carefully add an oxidizing agent to the cooled reaction mixture while it is still under an inert atmosphere and vented to your scrubber. A dilute solution of sodium hypochlorite (household bleach) is a common and effective choice.[5]

  • Maintain pH: If using a reducing quench like sodium thiosulfate, ensure the solution remains basic (pH > 8) by pre-treating the reaction mixture with a base like sodium bicarbonate. Acidic conditions can cause thiosulfate to decompose into elemental sulfur and sulfur dioxide.[6]

Part C: Glassware and Equipment Decontamination

Q9: I've washed my glassware with soap and water, but it still smells strongly of sulfur. How can I eliminate the residual odor?

A9: Volatile sulfur compounds readily adsorb onto glass surfaces, and standard washing is ineffective. All contaminated glassware must be decontaminated by oxidation.[2][4]

  • Primary Decontamination: Immediately after use, rinse the glassware with a compatible organic solvent in the fume hood to remove the bulk of the reaction residue. This rinse solvent should be disposed of as hazardous waste.

  • Oxidizing Soak: Submerge the rinsed glassware in a dedicated "bleach bath" within the fume hood. This bath should contain a 1:1 mixture of commercial bleach and water.[4] Allow the glassware to soak for at least 12-24 hours.[2] This ensures complete oxidation of adsorbed thiols to non-odorous compounds.

  • Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water and then proceed with your normal washing procedure.

Q10: How should I handle contaminated disposable items like syringes, needles, septa, and gloves?

A10: These items must also be decontaminated before disposal. Disposable items should be rinsed with or submerged in a bleach solution inside the fume hood.[2] After decontamination, seal them in a labeled plastic bag and place them in the appropriate solid hazardous waste container.[3]

Experimental Protocols
Protocol 1: Setting Up a Bleach Scrubber/Trap
  • Select a gas-washing bottle (bubbler) of an appropriate size for your reaction scale.

  • In a fume hood, fill the bubbler approximately halfway with a 10-15% solution of sodium hypochlorite (you can dilute commercial bleach).

  • Connect the exhaust outlet of your reaction apparatus (e.g., from the top of the reflux condenser) to the inlet stem of the bubbler using chemically resistant tubing. Ensure the inlet stem is submerged below the surface of the bleach solution.

  • Connect a second piece of tubing to the outlet of the bubbler and secure it so that it vents towards the back of the fume hood.

  • Ensure all connections are secure to prevent leaks. The flow rate of gas from your reaction should be slow enough to allow for 1-2 bubbles per second in the trap.[4]

Protocol 2: Decontamination of Sulfur-Contaminated Glassware
  • Pre-Rinse: In a fume hood, rinse the glassware with a minimal amount of an appropriate solvent (e.g., acetone, ethanol) to remove gross contamination. Collect this solvent waste in a designated hazardous waste container labeled "Sulfur-Containing Waste".

  • Prepare Bleach Bath: In a designated plastic bucket or tub inside the fume hood, prepare a 1:1 solution of commercial bleach and water.[4] The container should be large enough to fully submerge the glassware.

  • Soak: Carefully place the pre-rinsed glassware into the bleach bath. Ensure all contaminated surfaces are in contact with the solution. Cover the bath with a lid or aluminum foil and label it clearly.

  • Duration: Allow the glassware to soak for at least 12-24 hours.[2]

  • Final Wash: Remove the glassware, rinse it extensively with tap water, followed by deionized water, and then wash as you normally would.

  • Bath Maintenance: The bleach bath can be reused until a significant amount of white solid (oxidized sulfur compounds) accumulates or its efficacy diminishes.[4]

Data Presentation: Comparison of Scrubbing Solutions
Scrubbing AgentTypical ConcentrationMechanismProsCons
Sodium Hypochlorite (Bleach) 5-15% aqueous solutionOxidationHighly effective, readily available, inexpensive.[4][7]Reacts with acetone to form chloroform; can be corrosive to some metals.[7]
Hydrogen Peroxide 3-10% in basic solution (e.g., NaOH)OxidationEffective for many sulfur compounds; byproducts are often just water and sulfate salts.[8]Can decompose over time; the reaction can be exothermic and requires careful control.
Potassium Permanganate 1-5% in basic solutionOxidationPowerful oxidizing agent; provides a visual indicator (color change) as it is consumed.Forms solid MnO₂ byproduct which can clog equipment; more expensive.
Waste Management Workflow

Proper segregation and disposal of sulfur-containing waste are crucial for safety and environmental compliance.

cluster_waste Sulfur Waste Management reaction_mixture Reaction Mixture (Post-Quench) consolidate Consolidate into a Dedicated, Labeled 'Sulfur Waste' Container reaction_mixture->consolidate solvent_rinses Solvent Rinses from Glassware Pre-clean solvent_rinses->consolidate bleach_bath Used Bleach Bath & Scrubber Solution neutralize 1. Neutralize excess oxidizer/reducer (if necessary) 2. Adjust pH to ~7 bleach_bath->neutralize consolidate->neutralize dispose Dispose via Institutional Hazardous Waste Program neutralize->dispose

Caption: Logical flow for handling sulfur-containing waste streams.

Key Waste Disposal Steps:

  • Segregate: All waste streams from the reaction, work-up, and cleaning that have come into contact with sulfur compounds must be kept separate from other laboratory waste streams.

  • Neutralize: Before combining waste streams for disposal, ensure they are chemically compatible. Quenched reaction mixtures and used bleach baths should be neutralized. Add a reducing agent like sodium bisulfite to neutralize excess bleach, then adjust the pH to neutral with an acid or base.[9][10]

  • Label: Use a dedicated, clearly labeled hazardous waste container for all sulfur-containing waste.[4]

  • Consult: Always adhere to your institution's specific guidelines and local environmental regulations for chemical waste disposal.[11]

References
  • Reddit. (2021). How to reduce thiol stink? r/chemistry. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Link

  • Benchchem. (2025). Sulfur dichloride proper disposal procedures. Link

  • UCL Safety Services. (2020). Thiols. Link

  • Columbia University Research. SOP for Stench Chemicals. Link

  • Krohn, K., & Cludius-Brandt, S. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis.
  • University of California, Santa Barbara. Stench Chemicals (thiols) SOP. Link

  • Charron, I., et al. (2006). Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide--stabilisation of the scrubbing solution. Environmental Science & Technology. Link

  • ResearchGate. (n.d.). Cleavage of 1,3‐dithianes. All reactions were performed according to...Link

  • ResearchGate. (2025). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Link

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Link

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid. Link

  • ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?Link

  • Red River. (2024). Understanding How Scrubbers Remove Sulfur Dioxide: A Detailed Exploration. Link

  • ATSDR. (1998). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Sulfur Trioxide and Sulfuric Acid. Link

  • Chemguide. (n.d.). Hydrolysing Nitriles. Link

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Link

  • Benchchem. (n.d.). Technical Support Center: Managing Sulfur Odor During Thione Synthesis. Link

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 1,4-Dithiane-2-carbonitrile

Introduction Welcome to the technical support guide for the scale-up synthesis of 1,4-Dithiane-2-carbonitrile. This molecule, with its unique heterocyclic structure incorporating both sulfur atoms and a nitrile group, pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of 1,4-Dithiane-2-carbonitrile. This molecule, with its unique heterocyclic structure incorporating both sulfur atoms and a nitrile group, presents distinct challenges when transitioning from bench-scale discovery to pilot or manufacturing scale. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up process, ensuring a more efficient, safe, and robust synthesis.

Section 1: Synthesis Pathway Overview & Key Challenges

The synthesis of 1,4-Dithiane-2-carbonitrile is not widely documented in a single, scalable procedure. Based on analogous preparations of functionalized dithianes, a common and logical approach involves a multi-step sequence. This guide will focus on a pathway starting from the formation of a dithiane precursor, followed by functionalization.

Proposed Synthetic Pathway:

A robust pathway involves the synthesis of an intermediate like 2-oxo-1,4-dithiane, followed by chlorination and subsequent cyanation. This avoids the challenges of direct functionalization on the parent 1,4-dithiane ring, which can be prone to fragmentation.[1]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Halogenation cluster_2 Step 3: Cyanation (Hypothetical) cluster_3 Step 4: Purification A 1,2-Ethanedithiol + Chloroacetyl Chloride B 2-Oxo-1,4-dithiane A->B  Cyclization (Base, e.g., Et3N) C 3-Chloro-2-oxo-1,4-dithiane B->C  Chlorination (e.g., NCS) D Intermediate Adduct C->D  Nucleophilic Substitution (e.g., NaCN, KCN) E 1,4-Dithiane-2-carbonitrile D->E  Reduction/Rearrangement (Further processing may be needed) F Crude Product E->F G Pure 1,4-Dithiane-2-carbonitrile F->G  Crystallization /  Chromatography

Caption: Proposed multi-step synthesis pathway for 1,4-Dithiane-2-carbonitrile.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step in a question-and-answer format.

Part A: Precursor Synthesis (2-Oxo-1,4-dithiane)

Question: Upon scaling up the synthesis of 2-oxo-1,4-dithiane from 1,2-ethanedithiol and chloroacetyl chloride, my yield has dropped significantly and a thick, unmanageable slurry of triethylamine hydrochloride is forming too quickly. What is happening?

Answer: This is a classic scale-up challenge related to mass and heat transfer.

  • Causality: The reaction between 1,2-ethanedithiol and chloroacetyl chloride is highly exothermic. On a small scale, the heat dissipates quickly. In a large reactor, localized "hot spots" can form, accelerating side reactions and leading to the formation of polymeric byproducts. The rapid precipitation of the salt traps reagents and thickens the mixture, preventing efficient stirring and further heat exchange.

  • Recommended Solutions:

    • Reverse Addition: Instead of adding chloroacetyl chloride to the mixture of dithiol and base, consider adding the dithiol and chloroacetyl chloride solutions concurrently (but separately) to a cooled solution of the base in the reactor. This maintains a low concentration of the reactive species.

    • Improved Cooling & Agitation: Ensure your reactor has adequate cooling capacity (e.g., a jacketed reactor with a powerful chiller). Use a stirrer designed for high-viscosity mixtures (e.g., an anchor or helical stirrer) to maintain homogeneity.

    • Dilution: While it impacts throughput, increasing the solvent volume can help manage both the exotherm and the slurry thickness. A detailed protocol for this step can be adapted from established literature.[2]

Part B: α-Halogenation

Question: During the chlorination of 2-oxo-1,4-dithiane with N-chlorosuccinimide (NCS), the product is a dark oil that degrades quickly, making it impossible to store before the next step. How can I improve its stability?

Answer: The intermediate, 3-chloro-2-oxo-1,4-dithiane, is known to be thermally and hydrolytically unstable.[2] The appearance of a dark color suggests decomposition.

  • Causality: The α-chloro thioether moiety is highly reactive. Trace amounts of acid (from NCS or moisture) can catalyze decomposition pathways. On a larger scale, longer reaction and workup times expose the product to these conditions for extended periods. It is crucial to note that using N-bromosuccinimide (NBS) is often reported to yield a "dark, tarry mass" and should be avoided.[2]

  • Recommended Solutions:

    • Telescope the Synthesis: The most effective strategy is to avoid isolating the chlorinated intermediate. Plan your process to proceed directly from the chlorination workup into the cyanation step.

    • Aqueous Workup: After the reaction, quickly cool the mixture and filter off the precipitated succinimide. Wash the organic layer with cold, dilute sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Anhydrous Conditions: Ensure the starting material and solvent (e.g., carbon tetrachloride) are scrupulously dry.

    • Low Temperature: Perform all operations, including filtration and solvent removal, at low temperatures (<25°C) to minimize degradation. The product should be used immediately.[2]

Part C: Cyanation Reaction

Question: My cyanation reaction with sodium cyanide is sluggish, and I'm observing significant amounts of the starting chloro-intermediate even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer: This issue typically points to problems with solubility, reagent purity, or insufficient nucleophilicity.

  • Causality: Sodium cyanide has poor solubility in many organic solvents. For the reaction to occur, the cyanide anion must come into contact with the electrophilic chloro-intermediate. If the cyanide remains as a solid precipitate, the reaction rate will be extremely slow. Moisture can also hydrolyze the nitrile product or react with the starting material.

  • Recommended Solutions:

    • Phase-Transfer Catalysis (PTC): This is the most effective solution for scale-up. Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). The PTC transports the cyanide anion from the solid phase into the organic phase, dramatically accelerating the reaction.

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can better solvate the cyanide salt. Ensure the solvent is anhydrous.

    • Cyanide Source: Consider using potassium cyanide, which is sometimes more reactive, or tetraethylammonium cyanide, which has much better solubility in organic solvents, though it is more expensive.

    • Temperature Control: Gently heating the reaction (e.g., to 40-50°C) can increase the rate, but must be done cautiously to avoid side reactions like elimination. Monitor the reaction progress closely by TLC or GC.

G start Low Yield in Cyanation Step q1 Is the reaction sluggish or stalled? start->q1 q2 Are significant byproducts observed? start->q2 sol1 Check Cyanide Solubility: - Use polar aprotic solvent (DMF, DMSO) - Ensure anhydrous conditions q1->sol1 Yes sol2 Accelerate Reaction: - Add Phase-Transfer Catalyst (TBAB) - Gently increase temperature (monitor closely) q1->sol2 Yes sol3 Control Reaction Conditions: - Maintain strict anhydrous conditions - Ensure slow, controlled addition of reagents - Lower reaction temperature q2->sol3 Yes sol4 Analyze Byproducts: - Use GC-MS to identify structures - If elimination product, use less hindered base or lower temp - If hydrolysis, ensure dry reagents/solvent q2->sol4 Yes

Caption: Troubleshooting decision tree for the cyanation step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up this synthesis? A1: This synthesis involves several significant hazards that require stringent safety protocols at scale:

  • 1,2-Ethanedithiol: Has an extremely foul and pervasive odor. All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing (e.g., a bleach scrubber).

  • Chloroacetyl Chloride: Is highly corrosive, lachrymatory, and reacts violently with water. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. Add it to the reaction mixture under the surface of the solvent to minimize exposure of vapors.

  • Cyanide Salts (NaCN, KCN): Are acutely toxic if ingested, inhaled, or absorbed through the skin. Crucially, they release highly toxic hydrogen cyanide (HCN) gas upon contact with acid. Never allow cyanide waste to mix with acidic waste streams. Always have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. All cyanide waste should be quenched by slow addition to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide before disposal.

Q2: What in-process controls (IPCs) are recommended for monitoring reaction progress? A2: For effective process control, monitor each step:

  • Step 1 (Precursor Synthesis): Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 1,2-ethanedithiol.

  • Step 2 (Halogenation): TLC is excellent for observing the conversion of the 2-oxo-1,4-dithiane to the higher Rf chloro-intermediate.

  • Step 3 (Cyanation): Monitor the disappearance of the chloro-intermediate using TLC or GC. Quantify the conversion using GC-MS or HPLC to ensure the reaction has gone to completion before initiating workup.

Q3: My final product has a persistent yellow color and a slight sulfurous odor after crystallization. How can I improve its purity? A3: This is likely due to trace amounts of sulfur-containing impurities or decomposition products.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (1-2% by weight) of activated charcoal.[3] Stir for 15-30 minutes, then filter the hot solution through a pad of Celite to remove the charcoal. Allow the filtrate to cool and crystallize.

  • Solvent System for Recrystallization: Experiment with different solvent systems. A mixture like ethanol/water or isopropanol/heptane might provide better selectivity for rejecting impurities compared to a single solvent.

  • Slurry Wash: If the product is already crystalline, you can perform a slurry wash by stirring the solid in a cold, non-dissolving solvent to wash away surface impurities, then filtering.

Section 4: Key Experimental Protocol

This protocol is a representative example for the synthesis of the key intermediate, 2-oxo-1,4-dithiane, adapted for scale-up considerations from established procedures.[2]

Synthesis of 2-Oxo-1,4-dithiane

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and two separate addition funnels. Set the chiller to -10°C.

  • Reagent Preparation:

    • Charge the reactor with dichloromethane (5.0 L) and triethylamine (1.68 L, 12.0 mol). Begin stirring and cool the solution to 0-5°C.

    • In one addition funnel, prepare a solution of chloroacetyl chloride (480 mL, 6.0 mol) in dichloromethane (2.0 L).[2]

    • In the second addition funnel, prepare a solution of 1,2-ethanedithiol (510 mL, 6.0 mol) in dichloromethane (2.0 L).[2]

  • Controlled Addition: Begin adding both the chloroacetyl chloride and 1,2-ethanedithiol solutions simultaneously to the cooled, stirred triethylamine solution over a period of 2 hours. Maintain the internal temperature of the reactor below 10°C throughout the addition. A thick white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to ambient temperature and continue stirring for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture to 10°C and slowly add 2.5 L of ice water. Stir vigorously until all the precipitated salt has dissolved, resulting in a two-phase system.

    • Separate the organic phase. Wash the organic layer sequentially with water (4 x 1.0 L) and then with brine (1.0 L).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by vacuum distillation to yield 2-oxo-1,4-dithiane as a clear liquid that may solidify on cooling.

Section 5: Data Summary Table

The following table summarizes expected parameters for the synthesis based on analogous reactions found in the literature. Actual results will vary with specific conditions and scale.

StepKey ReagentsTypical SolventTemp. (°C)Typical YieldPurity Target (IPC)Key Challenge
1. Precursor Synthesis 1,2-Ethanedithiol, Chloroacetyl Chloride, Et₃NDichloromethane0 to 2555-65%[2]>95% (GC)Exotherm & Slurry Management
2. α-Halogenation 2-Oxo-1,4-dithiane, NCSCarbon TetrachlorideReflux~95% (crude)>90% (TLC)Intermediate Instability
3. Cyanation 3-Chloro-2-oxo-1,4-dithiane, NaCN, TBABDMF / Acetonitrile25 to 5060-80%>98% (GC/HPLC)Reagent Solubility, Safety
4. Purification Crude ProductEthanol / WaterReflux to 0>90% recovery>99.5%Removal of Color/Odor Impurities

References

  • Couto, I., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. Available at: [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available at: [Link]

  • Luna, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link]

  • Google Patents. (CN109608433A). A kind of preparation method of 2,5-dihydroxy-1,4-dithiane.
  • Google Patents. (DE2254332A1). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
  • Oriental Journal of Chemistry. (2019). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Available at: [Link]

  • ResearchGate. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. Available at: [Link]

  • Organic Syntheses. (1998). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][4]DITHIINYLIDENE (BEDT-TTF). Organic Syntheses. Available at: [Link]

  • Google Patents. (US2734056A). Process for preparing n4-acetylsulfathiazole.
  • PubChem. 1,4-Dithiane-2,5-diol. PubChem. Available at: [Link]

  • Organic Syntheses. (2025). SYNTHESIS OF 1,3-DIHYDROXYPHENAZINE. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

"degradation pathways of 1,4-Dithiane-2-carbonitrile under acidic or basic conditions"

Welcome to the technical support guide for handling 1,4-Dithiane-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1,4-Dithiane-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic building block. Understanding the stability and degradation pathways of this molecule is critical for successful reaction planning, execution, and purification. This guide provides in-depth answers to common questions and troubleshooting scenarios encountered during its use under acidic and basic conditions.

Frequently Asked Questions (FAQs): Degradation under Acidic Conditions
Question 1: What is the expected primary degradation pathway for 1,4-Dithiane-2-carbonitrile under aqueous acidic conditions?

Answer: The primary degradation pathway for 1,4-Dithiane-2-carbonitrile in the presence of aqueous acid (e.g., HCl, H₂SO₄) is the hydrolysis of the nitrile functional group.[1][2] This reaction typically proceeds in two main stages, first converting the nitrile to an amide intermediate (1,4-Dithiane-2-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (1,4-Dithiane-2-carboxylic acid).[3][4][5]

The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][6] A water molecule then acts as a nucleophile, attacking this activated carbon.[6] Subsequent proton transfers lead to the formation of an amide, which, under the reaction conditions (typically heating), is then itself hydrolyzed to the carboxylic acid and an ammonium salt.[1][4] The 1,4-dithiane ring is generally stable under these conditions, as thioacetals are often used as protecting groups due to their resilience in both acidic and basic media.[7]

Acidic_Hydrolysis_Pathway cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Start 1,4-Dithiane-2-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated) Start->ProtonatedNitrile + H₃O⁺ Intermediate1 Tetrahedral Intermediate A ProtonatedNitrile->Intermediate1 + H₂O AmideTautomer Imidic Acid Tautomer Intermediate1->AmideTautomer - H⁺ Amide 1,4-Dithiane-2-carboxamide (Intermediate) AmideTautomer->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺, Δ Amide->ProtonatedAmide Intermediate2 Tetrahedral Intermediate B ProtonatedAmide->Intermediate2 + H₂O FinalProduct 1,4-Dithiane-2-carboxylic Acid Intermediate2->FinalProduct - NH₄⁺ Ammonium NH₄⁺

Caption: Acid-catalyzed hydrolysis of 1,4-Dithiane-2-carbonitrile.
Question 2: My acidic hydrolysis reaction seems to stop at the 1,4-Dithiane-2-carboxamide intermediate. How can I push the reaction to completion to get the carboxylic acid?

Answer: This is a common challenge in nitrile hydrolysis. The hydrolysis of the amide to a carboxylic acid often requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[8] If you observe a significant amount of the amide intermediate, consider the following troubleshooting steps:

  • Increase Reaction Temperature: Amide hydrolysis is often significantly slower than nitrile hydrolysis. Increasing the temperature by heating the reaction to reflux is the most common method to provide the necessary activation energy for the second stage of the reaction.[1][2]

  • Increase Acid Concentration: Using a more concentrated acid solution can accelerate the rate of amide hydrolysis. However, be cautious, as excessively harsh conditions could potentially lead to degradation of the dithiane ring, although this is generally unlikely.

  • Prolong Reaction Time: Simply extending the reaction time, especially at elevated temperatures, can often be sufficient to drive the conversion to the carboxylic acid. Monitor the reaction progress using an appropriate technique (TLC, LC-MS) to determine the optimal time.

ParameterRecommendation for Incomplete Amide HydrolysisRationale
Temperature Increase to refluxOvercomes the higher activation energy of amide hydrolysis compared to nitrile hydrolysis.[8]
Time Extend reaction duration (e.g., 12-24 hours)Allows the slower second-stage reaction to proceed to completion.
Reagents Increase concentration of aqueous acidIncreases the rate of the acid-catalyzed nucleophilic attack on the amide.
Question 3: I'm concerned about the stability of the dithiane ring itself under strongly acidic conditions. What potential side reactions should I be aware of?

Answer: The 1,4-dithiane moiety is generally robust and stable under many acidic conditions, which is why dithianes are used as carbonyl protecting groups.[7] However, under very harsh or specific oxidative conditions, the sulfur atoms can undergo reactions.

  • S-Oxidation: Although not a typical outcome of simple hydrolysis, the presence of oxidizing contaminants or the use of certain types of acids (e.g., hot concentrated nitric acid) could lead to the oxidation of one or both sulfur atoms to form sulfoxides or sulfones. This would significantly alter the polarity and chemical properties of your molecule.

  • Ring Cleavage: Extremely harsh conditions (e.g., treatment with certain heavy metal salts in acid) can cleave the C-S bonds, but this is not expected during a standard aqueous acid hydrolysis.[9]

For standard hydrolysis protocols using HCl or H₂SO₄, degradation of the dithiane ring is not a primary concern. Focus on monitoring the conversion of the nitrile group as the main reaction pathway.

Frequently Asked Questions (FAQs): Degradation under Basic Conditions
Question 1: What is the degradation pathway of 1,4-Dithiane-2-carbonitrile under basic conditions?

Answer: Under basic conditions (e.g., NaOH, KOH in aqueous solution), 1,4-Dithiane-2-carbonitrile also undergoes hydrolysis of the nitrile group.[1] The mechanism, however, is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[3][4] This forms a tetrahedral intermediate which, after a series of proton transfers involving the solvent (water), yields the 1,4-Dithiane-2-carboxamide intermediate.

Similar to the acidic pathway, this amide can be further hydrolyzed under more vigorous basic conditions (e.g., heating).[10] The hydroxide ion attacks the amide carbonyl carbon, ultimately leading to the formation of a carboxylate salt (e.g., sodium 1,4-Dithiane-2-carboxylate) and ammonia gas.[1][5] To obtain the free carboxylic acid, a final acidic workup step is required to protonate the carboxylate.[1][2]

Basic_Hydrolysis_Pathway cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylate Start 1,4-Dithiane-2-carbonitrile Intermediate1 Tetrahedral Intermediate A (N⁻ anion) Start->Intermediate1 + OH⁻ AmideTautomer Imidate Intermediate1->AmideTautomer + H₂O, -OH⁻ Amide 1,4-Dithiane-2-carboxamide (Intermediate) AmideTautomer->Amide Tautomerization Intermediate2 Tetrahedral Intermediate B (O⁻ anion) Amide->Intermediate2 + OH⁻, Δ Amide->Intermediate2 FinalProduct 1,4-Dithiane-2-carboxylate Salt Intermediate2->FinalProduct - NH₃ Ammonia NH₃ CarboxylicAcid 1,4-Dithiane-2-carboxylic Acid FinalProduct->CarboxylicAcid + H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis of 1,4-Dithiane-2-carbonitrile.
Question 2: Can I stop the basic hydrolysis at the amide stage?

Answer: Yes, isolating the amide is often more feasible under basic conditions than acidic ones.[10] Nitriles are generally less reactive towards hydrolysis than their corresponding amides.[8] By using milder conditions, you can often favor the formation of the amide and prevent its subsequent hydrolysis.

To isolate the amide:

  • Use a lower temperature: Perform the reaction at room temperature or slightly warmed (e.g., 40-50 °C) instead of refluxing.[8]

  • Control stoichiometry: Use a limited amount of the base.

  • Monitor carefully: Track the disappearance of the starting nitrile by TLC or LC-MS and stop the reaction once it has been consumed, before significant amounts of the carboxylic acid begin to form.

Question 3: After my basic hydrolysis, I performed an acidic workup but my product yield is low. What could be the issue?

Answer: Low yield after a basic hydrolysis and acidic workup can stem from several issues. Here is a workflow to troubleshoot the problem:

Troubleshooting_Workflow Start Low Product Yield CheckReaction Was hydrolysis complete? Start->CheckReaction CheckWorkup Was workup correct? CheckReaction->CheckWorkup Yes Incomplete Incomplete Reaction: - Increase temp/time - Use stronger base CheckReaction->Incomplete No (SM or Amide remains) CheckExtraction Was extraction efficient? CheckWorkup->CheckExtraction Yes pH_Issue Incorrect pH: - Ensure pH < 2 during acidification CheckWorkup->pH_Issue No (Final pH > 4) Solvent_Issue Poor Extraction: - Use more polar solvent (e.g., EtOAc, DCM) - Perform more extractions CheckExtraction->Solvent_Issue No Success Optimize Protocol Incomplete->Success pH_Issue->Success Solvent_Issue->Success

Caption: Troubleshooting workflow for low yield in basic hydrolysis.

Key Troubleshooting Points:

  • Incomplete Hydrolysis: Before workup, confirm the reaction has gone to completion (i.e., no starting material or amide intermediate remains). If not, the reaction needs more vigorous conditions.

  • Insufficient Acidification: The final product, 1,4-Dithiane-2-carboxylic acid, is soluble in the aqueous basic solution as its carboxylate salt. To extract it into an organic solvent, you must fully protonate it by adding a strong acid until the aqueous phase is acidic (pH 1-2).[2] Use pH paper or a meter to confirm.

  • Inefficient Extraction: Carboxylic acids can sometimes be tricky to extract from aqueous solutions, especially if they are somewhat polar. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3-5 times) to ensure complete recovery of the product.

Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis to Carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-Dithiane-2-carbonitrile (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS. The reaction may take several hours to proceed from the amide intermediate to the final carboxylic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration.

  • Extraction: If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-Dithiane-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Basic Hydrolysis to Carboxylic Acid
  • Setup: In a round-bottom flask with a reflux condenser and stir bar, suspend 1,4-Dithiane-2-carbonitrile (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux. Ammonia gas may be evolved during the reaction.[1] Ensure the reaction is performed in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material and the amide intermediate are consumed.

  • Workup & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is ~1-2 (check with pH paper). A precipitate of the carboxylic acid may form.

  • Extraction: Extract the acidified mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product. Purify as needed.

References
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • 5 Nitrile Hydrolysis Steps.

  • Video: Nitriles to Carboxylic Acids: Hydrolysis.

  • hydrolysis of nitriles.

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.

  • Nitrile to Carboxylic Acid.

  • Making Carboxylic Acids by the Hydrolysis of Nitriles.

  • Converting Nitriles to Amides.

  • 21.5. Hydrolysis of nitriles.

  • Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

Sources

Optimization

"improving the solubility of 1,4-Dithiane-2-carbonitrile for reactions"

Technical Support Center: 1,4-Dithiane-2-carbonitrile A Senior Application Scientist's Guide to Improving Solubility for Reactions Welcome to the technical support center for 1,4-Dithiane-2-carbonitrile. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dithiane-2-carbonitrile

A Senior Application Scientist's Guide to Improving Solubility for Reactions

Welcome to the technical support center for 1,4-Dithiane-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. While a valuable building block, its solubility can present challenges. This document provides in-depth, field-tested troubleshooting guides and FAQs to help you overcome these hurdles and ensure your reactions proceed smoothly and efficiently.

Section 1: Fundamental Properties & Initial Considerations

Before troubleshooting, a firm grasp of the molecule's inherent properties is crucial. Understanding its structure dictates its behavior in various solvents.

Q1: What are the key physicochemical properties of 1,4-Dithiane-2-carbonitrile that influence its solubility?

Answer: 1,4-Dithiane-2-carbonitrile is a moderately polar molecule. Its solubility is governed by a balance between the nonpolar dithiane ring and the polar nitrile group.

  • The 1,4-Dithiane Ring: This six-membered heterocyclic ring, containing two sulfur atoms, is predominantly nonpolar and contributes to solubility in organic solvents.[1][2] The parent compound, 1,4-dithiane, is soluble in solvents like ether and carbon tetrachloride.[3]

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, creating a significant dipole moment.[4] This functional group increases the compound's polarity and allows for potential hydrogen bonding with protic solvents, enhancing solubility in more polar media.[5][6]

This dual nature means that neither extremely polar (like water) nor entirely nonpolar (like hexanes) solvents are typically ideal. A solvent of intermediate polarity is often the best starting point.

PropertyValue / DescriptionSource
Molecular Formula C₅H₇NS₂[7]
Molecular Weight 145.25 g/mol [7]
Predicted Polarity Moderately PolarInferred from structure[1][4]
LogP 1.35858[7]
Hydrogen Bond Acceptors 3 (2x Sulfur, 1x Nitrogen)[7]
Hydrogen Bond Donors 0[7]
Storage Conditions Sealed in dry, 2-8°C[7]

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered when trying to dissolve 1,4-Dithiane-2-carbonitrile for a reaction.

Q2: My 1,4-Dithiane-2-carbonitrile isn't dissolving. Where do I start?

Answer: The first and most critical step is to evaluate your choice of solvent based on the principle of "like dissolves like." [8] Given the compound's moderate polarity, your initial solvent should also be moderately polar.

If you are using a very nonpolar solvent (e.g., hexane, toluene) or a very polar protic solvent (e.g., water, methanol), you are unlikely to achieve good solubility.

Initial Troubleshooting Steps:

  • Re-evaluate Solvent Polarity: Switch to a solvent of intermediate polarity. Good starting points include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Acetone.

  • Gentle Agitation: Ensure the mixture is being adequately stirred or agitated.

  • Check for Purity: Impurities in either the solvent or the compound can sometimes affect solubility. Ensure you are using reagents of appropriate grade.

Q3: How can I systematically determine the best solvent or co-solvent system?

Answer: A systematic screening process is the most efficient way to identify an optimal solvent. This involves testing the solubility of a small, known quantity of the compound in a range of solvents.

Protocol 2.1: Systematic Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount of 1,4-Dithiane-2-carbonitrile (e.g., 5 mg) into several small, clean vials.

  • Solvent Addition: To each vial, add a different test solvent (see Table 2 for suggestions) in small, measured increments (e.g., 100 µL at a time).

  • Observation: After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for 30-60 seconds. Observe if the solid dissolves completely.

  • Quantification: Record the volume of solvent required to fully dissolve the compound. This allows you to rank the solvents by their solvating power.

  • Co-Solvent Testing: If a single solvent is inadequate, try co-solvent systems.[9][10] For example, start with a solvent in which the compound is poorly soluble (e.g., Toluene) and incrementally add a miscible co-solvent in which it is more soluble (e.g., THF or Acetone) until dissolution is achieved. This helps you find the minimum amount of the polar co-solvent needed.[11]

SolventPolarity TypeTypical Use Case
Hexane / Heptane NonpolarPoor solubility expected.
Toluene Nonpolar (Aromatic)May work at elevated temperatures; good for co-solvent systems.
Diethyl Ether Slightly PolarPotential for moderate solubility.
Dichloromethane (DCM) Polar AproticGood starting point.
Tetrahydrofuran (THF) Polar AproticExcellent starting point. Often a very effective solvent.
Ethyl Acetate (EtOAc) Polar AproticGood candidate for screening.
Acetone Polar AproticGood candidate for screening.
Acetonitrile (MeCN) Polar AproticExcellent starting point. The nitrile group may promote solubility.
Dimethylformamide (DMF) Polar AproticLikely to be effective, but high boiling point can complicate workup.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely to be highly effective; use when other solvents fail.
Methanol / Ethanol Polar ProticMay have moderate solubility, but risk of reaction (solvolysis).
Water Polar ProticPoor solubility expected.

Q4: Can I heat the reaction to improve solubility?

Answer: Yes, increasing the temperature is a common and effective method to increase the dissolution rate and solubility of most solids. However, this approach requires caution.

Causality: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps to break down the crystal lattice and solvate the molecules.

Potential Risks & Mitigation:

  • Thermal Degradation: 1,4-Dithiane compounds are generally thermally stable, but the presence of the nitrile group and other reagents could lead to decomposition at high temperatures.[12]

    • Self-Validation: Before running a large-scale reaction, heat a small test sample of the compound dissolved in your chosen solvent to the target temperature for the expected reaction time. Re-analyze the sample (e.g., by TLC or LC-MS) to check for the appearance of degradation products.

  • Side Reactions: Increased temperature accelerates all reactions, including desired and undesired pathways. This can lead to reduced selectivity and lower yields of your target product.

  • Solvent Loss: Use a reflux condenser to prevent the evaporation of volatile solvents.

Recommendation: Use the lowest temperature that achieves the necessary solubility for the reaction to proceed at a reasonable rate.

G cluster_start Initial Troubleshooting cluster_analysis Solvent System Optimization cluster_conditions Reaction Condition Adjustment start Compound does not dissolve in chosen solvent check_polarity Is the solvent's polarity appropriate (e.g., THF, MeCN)? start->check_polarity select_new Select a more appropriate solvent from Table 2 check_polarity->select_new No apply_heat Can the reaction tolerate heat? check_polarity->apply_heat Yes run_screen Perform systematic solubility screen (Protocol 2.1) select_new->run_screen cosolvent Consider a co-solvent system (e.g., Toluene/THF) run_screen->cosolvent cosolvent->apply_heat heat_reflux Gently heat mixture (with reflux) apply_heat->heat_reflux Yes ptc Is the reaction biphasic (aqueous/organic)? apply_heat->ptc No heat_reflux->ptc use_ptc Implement Phase-Transfer Catalysis (Section 3) ptc->use_ptc Yes end_node Reaction proceeds ptc->end_node No use_ptc->end_node

Caption: Decision workflow for troubleshooting solubility issues.

Section 3: Advanced Solubility Enhancement: Phase-Transfer Catalysis

For reactions involving two immiscible phases (e.g., an aqueous solution of a salt and an organic solution of the dithiane), poor solubility is a manifestation of the reactants being in different phases.

Q5: My reaction involves an aqueous nucleophile that won't react with the dithiane in my organic solvent. How can I solve this?

Answer: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst is a substance that acts like a shuttle, transporting a reactant from one phase (typically aqueous) into the other phase (organic), where the reaction can occur.[13]

Mechanism of Action: The most common PTCs are quaternary ammonium salts (e.g., R₄N⁺X⁻). The cationic head (R₄N⁺) is lipophilic ("oil-loving") and soluble in the organic phase, while the anion (X⁻) can be exchanged at the phase boundary. The catalyst picks up the aqueous reactant anion (e.g., OH⁻, CN⁻) and carries it into the organic phase as an ion pair, where it is highly reactive because it is poorly solvated.

Protocol 3.1: Implementing Phase-Transfer Catalysis
  • Catalyst Selection: For most applications, tetrabutylammonium bromide (TBAB) or Aliquat 336® are excellent, cost-effective starting choices. They are highly soluble in common organic solvents.

  • Solvent Choice: Choose a water-immiscible organic solvent like Dichloromethane, Toluene, or Chlorobenzene.

  • Reaction Setup:

    • Dissolve 1,4-Dithiane-2-carbonitrile in the chosen organic solvent.

    • Dissolve the other reactant (e.g., a sodium salt) in water.

    • Add the phase-transfer catalyst to the organic phase. A typical catalytic loading is 1-5 mol% relative to the limiting reagent.

    • Combine the two phases in the reaction vessel.

  • Agitation: Vigorous stirring is absolutely essential. The reaction occurs at the interface between the two liquids, and high agitation maximizes the surface area for the catalyst to work.

  • Monitoring: Monitor the reaction by taking samples from the organic layer (e.g., via TLC or GC/LC-MS). PTC reactions are often significantly faster than their uncatalyzed biphasic counterparts.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dithiane 1,4-Dithiane-2-CN (Substrate, R-X) product Product (R-Nu) catalyst_org_out Q⁺X⁻ catalyst_org_in Q⁺Nu⁻ (Reactive Ion Pair) catalyst_org_in->dithiane Reaction catalyst_org_in->product Forms Product & Regenerates Catalyst catalyst_aq_out Q⁺X⁻ catalyst_org_out->catalyst_aq_out Return to Aqueous Phase nucleophile Na⁺Nu⁻ (Nucleophile Salt) byproduct Na⁺X⁻ nucleophile->byproduct catalyst_aq_in Q⁺Nu⁻ catalyst_aq_out->catalyst_aq_in Ion Exchange at Interface catalyst_aq_in->catalyst_org_in Transfer to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Section 4: Analytical Verification

Visual confirmation of dissolution is a good start, but for quantitative work, you need to verify the concentration of your dissolved starting material.

Q6: How can I be certain my compound is fully dissolved and know its exact concentration?

Answer: After applying the techniques above, you can use standard analytical methods to confirm dissolution and determine the concentration.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[14]

    • Prepare a calibration curve using standard solutions of 1,4-Dithiane-2-carbonitrile of known concentrations.

    • Filter an aliquot of your reaction mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.

    • Inject the filtered sample into the HPLC.

    • Compare the peak area of your sample to the calibration curve to determine the exact concentration.

  • Dissolved Organic Carbon (DOC) Analysis: For aqueous systems or to measure total soluble organic content, DOC analysis can be used. The sample is filtered, acidified to remove inorganic carbon, and then the organic carbon is oxidized to CO₂ and measured.[15][16][17] This provides the concentration of all dissolved organic material.

  • Nuclear Magnetic Resonance (NMR) with an Internal Standard: Add a known mass of an inert internal standard (a compound with sharp, non-overlapping peaks) to a known volume of your solution. By integrating the peaks of your compound relative to the internal standard, you can calculate its concentration.

These methods provide definitive, quantitative data, moving beyond simple visual observation and ensuring your experiments are reproducible and accurately documented.[14][18]

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). Retrieved from [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds . (2015, June 15). JoVE. Retrieved from [Link]

  • Cosolvent . (n.d.). Wikipedia. Retrieved from [Link]

  • Goerlitz, D. F., & Brown, E. (1972). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER . U.S. Geological Survey. Retrieved from [Link]

  • Methods for the Determination of Organic Compounds in Drinking Water . (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives . (n.d.). University of Bergen. Retrieved from [Link]

  • Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic Carbon in waters of Fresh/Estuar . (n.d.). California Environmental Protection Agency. Retrieved from [Link]

  • How-to analyze total and dissolved organic carbon (TOC/DOC) . (2016, December 14). YouTube. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . (2022). Chemical Reviews. Retrieved from [Link]

  • Use of nitriles as polar aprotic solvents. (n.d.). Google Patents.
  • An improved method for isotopic and quantitative analysis of dissolved organic carbon in natural water samples . (2024, April 4). IWA Publishing. Retrieved from [Link]

  • An overview of synthetic modification of nitrile group in polymers and applications . (n.d.). ResearchGate. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles . (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]

  • Polarity and Solubility of Organic Compounds . (n.d.). Retrieved from [Link]

  • 1,4-Dithiane | Solubility of Things . (n.d.). Retrieved from [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Co-solvent: Significance and symbolism . (2025, December 23). ScienceDirect. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis . (n.d.). PTC Organics. Retrieved from [Link]

  • 1,4-Dithiane . (n.d.). PubChem. Retrieved from [Link]

  • Nitrile . (n.d.). Wikipedia. Retrieved from [Link]

  • Dithiane . (n.d.). Wikipedia. Retrieved from [Link]

  • The role of 1,3-dithianes in natural product synthesis . (n.d.). University of Windsor. Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method . (2024, July 18). Journal of the American Chemical Society. Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles . (2024, July 1). ResearchGate. Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model . (2025, August 10). ResearchGate. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety . (n.d.). Brofind. Retrieved from [Link]

  • Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights . (2025, September 8). ResearchGate. Retrieved from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation . (2025, August 10). ResearchGate. Retrieved from [Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups . (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Improved aldehyde synthesis from 1,3-dithianes . (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2,5-dihydroxy-1,4-dithiane . (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 1,4-Dithiane-2-carbonitrile

Introduction: The Dual Challenge of 1,4-Dithiane-2-carbonitrile in Catalysis Welcome to the technical support center for researchers navigating the complexities of reactions involving 1,4-Dithiane-2-carbonitrile. This mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Challenge of 1,4-Dithiane-2-carbonitrile in Catalysis

Welcome to the technical support center for researchers navigating the complexities of reactions involving 1,4-Dithiane-2-carbonitrile. This molecule, while a valuable synthetic intermediate, presents a significant challenge in homogeneous and heterogeneous catalysis due to its bifunctional nature. The dithiane moiety, a cyclic thioether, is a potent source of sulfur, a well-documented catalyst poison.[1][2] Simultaneously, the nitrile group can interact with metal centers, potentially influencing the reaction pathway.

This guide is designed to provide you, our fellow scientists and drug development professionals, with a foundational understanding of the poisoning mechanisms at play and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Section 1: Understanding the Mechanism of Catalyst Deactivation

Catalyst deactivation is a broad phenomenon that can occur through various mechanisms, including fouling, sintering, and poisoning.[3][4][5] In the context of 1,4-Dithiane-2-carbonitrile, poisoning is the primary and most aggressive mode of deactivation.

The Primary Culprit: Sulfur Poisoning

The core issue stems from the strong chemical affinity between sulfur and many transition metals commonly used in catalysis (e.g., Palladium, Platinum, Rhodium, Nickel).[6][7] The sulfur atoms in the dithiane ring possess lone pairs of electrons that form strong, often irreversible, dative covalent bonds with the active metal centers of the catalyst.[2][8] This process, known as chemisorption, leads to several detrimental effects:

  • Active Site Blocking: The sulfur species physically occupy the sites where reactant molecules would normally bind, preventing the catalytic cycle from proceeding.[9][10]

  • Electronic Modification: The strong metal-sulfur bond alters the electronic properties of the metal center, reducing its ability to participate in key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[6]

  • Catalyst Restructuring: In some cases, strong adsorption of sulfur can even induce restructuring of the catalyst's surface.

This deactivation is particularly severe because the bond formed is thermodynamically very stable, making the poisoning difficult to reverse under typical reaction conditions.[2]

Mechanism of catalyst poisoning by a sulfur-containing substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction using a palladium catalyst and a 1,4-Dithiane-2-carbonitrile derivative has completely stalled after a short time. Is this catalyst poisoning?

A: Yes, this is the classic symptom of catalyst poisoning. The initial turnover indicates the catalyst was active, but the stalling suggests the active sites were progressively blocked by the sulfur from the dithiane moiety. In palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira, the sulfur atoms bind very strongly to the palladium, effectively removing it from the catalytic cycle.[11]

Q2: Which common catalysts are most susceptible to poisoning by sulfur compounds?

A: Generally, late transition metals are highly susceptible. The order of susceptibility can vary, but a general trend is: Pd > Pt > Rh > Ru > Ni . Palladium is exceptionally sensitive to sulfur.[12][13] Catalysts used for hydrogenation, such as Raney Nickel and Platinum on carbon (Pt/C), are also readily poisoned.

Q3: Are there any sulfur-resistant catalysts available for reactions involving this substrate?

A: While no catalyst is completely immune, some are significantly more tolerant.

  • Bimetallic Catalysts: Certain bimetallic formulations, such as Pd-Au or Pd-Cu, have shown some resistance to sulfur poisoning.[1][14] The secondary metal can modify the electronic properties of the primary catalyst or preferentially bind the sulfur, sparing some active sites.

  • Metal Sulfides: For some specific applications like hydrodesulfurization, catalysts based on molybdenum or tungsten sulfides (e.g., MoS₂) are inherently sulfur-tolerant. However, their applicability to fine chemical synthesis is limited.

  • Encapsulated Catalysts: Research into catalysts where the metal nanoparticle is encapsulated in a protective but porous shell (e.g., polymer or silica) shows promise in preventing direct contact between the poison and the active site.[14]

Q4: How can I modify my reaction conditions to minimize the impact of poisoning?

A: Several strategies can be employed:

  • Increase Catalyst Loading: This is a straightforward but often expensive solution. A higher initial concentration of the catalyst can provide a larger reservoir of active sites, allowing the reaction to proceed to completion before total deactivation occurs.[11]

  • Use Robust Ligand Systems: For cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[11] These ligands form stable, sterically shielded complexes with the palladium center, which can accelerate the desired catalytic cycle (specifically the reductive elimination step) and decrease the relative rate of deactivation.

  • Lower Reaction Temperature: While seemingly counterintuitive, lower temperatures can sometimes disfavor the strong, irreversible binding of the sulfur poison relative to the desired catalytic steps. This must be balanced with the need for sufficient thermal energy to drive the reaction.

Q5: My reaction mixture turned black shortly after heating. What does this signify?

A: A rapid color change to dark brown or black often indicates the formation of palladium black (finely divided palladium metal).[15] This happens when the catalyst decomposes and aggregates out of solution. While sulfur poisoning is a deactivation of the active sites, it can also lead to ligand degradation and subsequent catalyst aggregation, especially at higher temperatures.[16] Essentially, the poisoned catalyst is no longer stabilized by its ligand shell and crashes out of the solution.

Q6: Can I regenerate my catalyst after it has been poisoned by the dithiane substrate?

A: Regeneration is challenging for sulfur-poisoned catalysts and often impractical on a lab scale. Industrial processes sometimes use high-temperature treatments (e.g., >400-650°C) under controlled atmospheres (oxidative or reductive) to burn off or desorb sulfur species.[17][18][19] However, these harsh conditions can also cause thermal degradation (sintering) of the catalyst.[20] For lab-scale reactions, using a more robust catalyst system or a higher loading is typically a more practical approach than attempting regeneration.

Section 3: Troubleshooting Guide for Reactions with 1,4-Dithiane-2-carbonitrile

This guide provides a logical workflow for diagnosing and solving issues related to catalyst poisoning.

Decision workflow for troubleshooting catalyst poisoning.

Section 4: Illustrative Experimental Protocol

Protocol: Mitigating Poisoning in a Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an aryl bromide containing the 1,4-Dithiane-2-carbonitrile moiety with an arylboronic acid. The key is the choice of a robust catalyst system.

Objective: To achieve >80% conversion in a Suzuki-Miyaura reaction susceptible to sulfur poisoning.

Reagents & Equipment:

  • Substrate: Aryl bromide with 1,4-Dithiane-2-carbonitrile moiety (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Ligand: SPhos (6.5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous Toluene/Water (10:1 v/v)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.03 equiv) and SPhos (0.065 equiv) in a small amount of the reaction solvent (toluene). Allow this mixture to stir for 10-15 minutes at room temperature. Causality Note: Pre-forming the active Pd(0)L₂ complex ensures the catalyst is ready to enter the catalytic cycle immediately, which can help it outcompete the poisoning process.

  • Add the solvent (Toluene/Water) to the Schlenk flask containing the reagents.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Seal the flask and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and purify the product via column chromatography.

Section 5: Summary of Catalyst Susceptibility and Mitigation Strategies

Catalyst TypeCommon ExamplesSusceptibility to SulfurRecommended Mitigation Strategies
Palladium Catalysts Pd/C, Pd(PPh₃)₄, Pd(OAc)₂Very High Increase catalyst loading (3-10 mol%); Use bulky, electron-rich ligands (e.g., Buchwald, NHC); Pre-form active catalyst.[11]
Platinum Catalysts Pt/C, Adam's Catalyst (PtO₂)High Generally avoid for substrates with thioethers; consider alternative synthetic routes if hydrogenation is needed.
Nickel Catalysts Raney Ni, NiCl₂(dppe)High Avoid direct use; Raney Nickel is particularly sensitive. Desulfurization may occur as an undesired side reaction.
Rhodium Catalysts Wilkinson's CatalystModerate to High Performance is highly ligand-dependent.[6] May offer some advantages over palladium in specific hydrogenation reactions.[21][22]

References

  • 17 (2025). Vertex AI Search.

  • 18 (2025). Vertex AI Search.

  • 1 (2024). libra etd.

  • 6 (2021). MDPI.

  • 23 (2018). Catalysis Science & Technology (RSC Publishing).

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  • 24 (2022). ResearchGate.

  • 25 (2024). PSU Flintbox.

  • 14 (2022). Semantic Scholar.

  • 11 (2025). Benchchem.

  • 26 (2023). ACS Sustainable Chemistry & Engineering.

  • 9 (2024). Matthey.

  • 8 (2020). ResearchGate.

  • 27 (2008). ResearchGate.

  • 28 (2021). ResearchGate.

  • 7 (2021). PubMed Central.

  • 12 (2004). DCL Inc.

  • 13 (2008). Journal of Hazardous Materials.

  • 29 (2022). MDPI.

  • 15 (2015). PubMed.

  • 16 (2015). ResearchGate.

  • 30 (2014). Nottingham ePrints.

  • 3 (2023). ResearchGate.

  • 31 (2023). LibreTexts.

  • 20 (n.d.). University of Michigan.

  • 32 (2023). Chemistry Steps.

  • 33 (2017). PubMed Central.

  • 4 (2023). ResearchGate.

  • 10 (2001). SciSpace.

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  • 21 (2010). Wiley Online Library.

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Optimization

Technical Support Center: Navigating Sulfur Impurity Removal in 1,4-Dithiane-2-carbonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dithiane-2-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked q...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dithiane-2-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet challenging issue of removing sulfur-containing impurities from your reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work-ups.

Introduction: The Challenge of Sulfur Impurities

1,4-Dithiane-2-carbonitrile is a valuable heterocyclic building block in organic synthesis. However, reactions involving this scaffold and its precursors, such as those employing dithiols, often result in persistent sulfur-containing impurities. These byproducts can be odorous, interfere with subsequent reaction steps, and complicate purification, making their effective removal a critical aspect of the synthetic workflow. This guide is structured to help you diagnose and solve these purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Identifying the Culprits - Common Impurities

Q1: What are the most common sulfur-containing impurities I should expect in my 1,4-Dithiane-2-carbonitrile reaction?

A1: The identity of impurities is intrinsically linked to your reaction's starting materials and conditions. However, a few common culprits frequently appear. These can arise from unreacted starting materials, side reactions, or degradation during the work-up itself.

Causality: Dithiane formation is a reversible process often catalyzed by acids.[1] Incomplete reactions or side reactions can lead to a variety of sulfur-containing species. Oxidative conditions, sometimes present during deprotection or even inadvertently during work-up, can generate sulfoxides.[2][3]

Table 1: Common Impurities & Their Origin

ImpurityCommon SourceKey Characteristics
Unreacted Dithiols (e.g., 1,2-ethanedithiol)Incomplete reaction; excess reagent.Highly odorous, acidic proton (SH), relatively polar.
Disulfide PolymersOxidation of excess dithiols.Often insoluble, can appear as an oil or amorphous solid.
Linear Thioacetal ByproductsIncomplete cyclization.[4]Structurally similar to the product, can be difficult to separate.
Sulfoxides/SulfonesUnintended oxidation of the dithiane ring.Highly polar, may streak on TLC plates. Can form during oxidative work-ups.[2][3]
Elemental Sulfur (S₈)Decomposition of sulfur reagents.Yellow solid, often insoluble in many organic solvents but soluble in CS₂.
Section 2: The First Line of Defense - Aqueous Work-up Procedures

Q2: My reaction is complete, but it has a very strong thiol smell. What is a standard work-up procedure to handle this?

A2: A well-designed aqueous work-up is the most effective initial step to remove the majority of odorous and water-soluble sulfur impurities.[5] The key is to use specific washes that target the chemical properties of the impurities.

Expertise & Rationale: The strategy involves a liquid-liquid extraction to partition your desired product into an organic phase while washing away impurities into the aqueous phase. A basic wash is crucial as it deprotonates acidic thiols, forming thiolate salts that are highly soluble in water and thus easily removed.

Protocol 1: Standard Aqueous Work-up for Thiol Removal

  • Dilution: Once the reaction is complete, cool it to room temperature. Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash (Critical Step): Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] This converts residual thiols into their water-soluble thiolate salts. Repeat this wash 1-2 times.

    • Scientist's Note: Be cautious if your product contains base-sensitive functional groups. A milder base like saturated sodium bicarbonate (NaHCO₃) solution can be used, though it may be less effective for less acidic thiols.

  • Water Wash: Wash the organic layer with water to remove any remaining base.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any minor emulsions and reduces the amount of dissolved water in the organic layer.[5]

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.

Q3: Can I use an oxidizing agent like bleach to quench the thiol smell during the work-up?

A3: Yes, this is a common and effective strategy, but it must be executed with caution. A mild oxidant can convert volatile thiols into less odorous and often more easily removed disulfides or water-soluble sulfonic acids.

Trustworthiness & Self-Validation: The risk is potential over-oxidation of the sulfur atoms in your desired 1,4-dithiane product to form sulfoxides, which can complicate purification.[3] Therefore, this method is best used when the dithiane moiety is known to be robust or when subsequent purification steps can readily remove the oxidized product. Always perform this on a small scale first and check the outcome by TLC.

Protocol 2: Oxidative Quench Work-up

  • Follow steps 1 and 2 of the standard aqueous work-up.

  • Oxidative Wash: In a well-ventilated fume hood, wash the organic layer with a dilute (e.g., 5-10%) solution of sodium hypochlorite (bleach) or a 3% hydrogen peroxide solution.[7] Monitor the reaction for any exotherm.

  • Quench Excess Oxidant: Wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant.

  • Proceed with the water wash, brine wash, drying, and concentration steps as described in Protocol 1.

Section 3: Achieving High Purity - Final Purification

Q4: My crude product is a solid. Is recrystallization a good option?

A4: For solid derivatives, recrystallization is often the most efficient and scalable method to achieve high purity.[4] It is generally faster and less resource-intensive than chromatography. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble.

Protocol 3: Recrystallization of 1,4-Dithiane-2-carbonitrile Derivatives

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) to find an appropriate system.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q5: My product is an oil, or recrystallization failed. How should I approach column chromatography?

A5: Column chromatography is the method of choice for purifying oils or complex mixtures where recrystallization is ineffective.[4] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Expertise & Rationale: For dithiane derivatives, which are moderately polar, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent ratio where your product has an Rf value between 0.2 and 0.4 on a TLC plate, ensuring good separation from more polar (lower Rf) and less polar (higher Rf) impurities.

Table 2: Column Chromatography Guidelines

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of polarities.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Heptane/Ethyl Acetate gradients.Start with a low polarity mixture and gradually increase the percentage of ethyl acetate to elute compounds of increasing polarity.
Detection UV light (if product is UV active), or a potassium permanganate (KMnO₄) stain.The KMnO₄ stain is excellent for visualizing sulfur compounds, which will appear as yellow/orange spots on a purple background.
Troubleshooting: Streaking Add 0.5-1% triethylamine to the eluent.If acidic impurities (e.g., sulfoxides) are causing streaking, a small amount of base can improve peak shape.

Visual Workflow and Diagrams

A systematic approach ensures efficient and successful purification. The following workflow outlines the decision-making process from crude product to final, pure compound.

Workup_Purification_Workflow cluster_start Post-Reaction cluster_workup Aqueous Work-up cluster_analysis Analysis & Decision cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Standard or Oxidative Aqueous Work-up (Protocols 1 & 2) Reaction_Mixture->Aqueous_Workup Crude_Product Crude Product (Dried & Concentrated) Aqueous_Workup->Crude_Product Aqueous_Waste Aqueous Waste (Contains Thiolates, Salts, Polar Impurities) Aqueous_Workup->Aqueous_Waste Separate Analysis Analyze Crude Product (TLC, NMR, etc.) Crude_Product->Analysis Decision Is Product a Solid? Analysis->Decision Recrystallization Recrystallization (Protocol 3) Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No / Impure Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for work-up and purification.

References

  • Benchchem. Technical Support Center: Purification of 2,2-Dimethyl-1,3-dithiane Derivatives.
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.
  • Scribd. Chemistry of 1,3-Dithiane. Available at: [Link]

  • Garcia, A. D., et al. Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid, Mild and Practical Way to Access Functionalised Orthoesters. Semantic Scholar. Available at: [Link]

  • 1,3-Dithiane. Organic Syntheses Procedure. Available at: [Link]

  • Robert, M., & Peñéñory, A. B. (2012). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. ResearchGate. Available at: [Link]

  • Valdersnes, S. (2016).
  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. Available at: [Link]

  • Benchchem. An In-Depth Technical Guide to 1,4-Dithiane-2,5-diol.
  • Frontier, A. How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Yan, J., et al. Regeneration of carbonyl compounds via dithianes oxidation into dithianemonooxides followed by acidic hydrolysis. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Assignment of 1,4-Dithiane-2-carbonitrile

This in-depth technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,4-dithiane-2-carbonitrile. In the absence of directly published ex...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,4-dithiane-2-carbonitrile. In the absence of directly published experimental spectra for this specific molecule, this guide leverages a comparative approach, contrasting the predicted spectral data with the known NMR assignments of the parent heterocycle, 1,4-dithiane. This analysis offers valuable insights for researchers, scientists, and drug development professionals working with substituted dithiane scaffolds, enabling a deeper understanding of substituent effects on chemical shifts within this important class of compounds.

Introduction: The Significance of Substituted Dithianes

1,4-Dithiane and its derivatives are significant structural motifs in medicinal chemistry and materials science. The sulfur atoms in the ring can engage in various non-covalent interactions, influencing molecular conformation and biological activity. The introduction of a carbonitrile group at the 2-position, as in 1,4-dithiane-2-carbonitrile (CAS 175136-94-4)[1], introduces a polar and electron-withdrawing substituent, which is expected to significantly impact the electronic environment of the dithiane ring. Accurate NMR assignment is crucial for the structural elucidation and purity assessment of such molecules.

Predicted ¹H and ¹³C NMR Data for 1,4-Dithiane-2-carbonitrile

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,4-dithiane-2-carbonitrile. These predictions are based on established principles of NMR spectroscopy, considering the inductive effects of the sulfur atoms and the cyano group.

Table 1: Predicted ¹H NMR Data for 1,4-Dithiane-2-carbonitrile (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.8 - 4.0dd~8, ~4
H-3a3.1 - 3.3m-
H-3e2.8 - 3.0m-
H-5a2.9 - 3.1m-
H-5e2.7 - 2.9m-
H-6a3.0 - 3.2m-
H-6e2.6 - 2.8m-

Table 2: Predicted ¹³C NMR Data for 1,4-Dithiane-2-carbonitrile (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-240 - 45
C-328 - 32
C-527 - 31
C-626 - 30
CN115 - 120

Detailed NMR Assignment and Rationale

The predicted NMR data can be rationalized by considering the molecular structure and the electronic effects of the substituents.

Caption: Molecular structure of 1,4-dithiane-2-carbonitrile with atom numbering.

¹H NMR Assignment
  • H-2: This proton is attached to the carbon bearing the electron-withdrawing cyano group. Consequently, it is expected to be the most deshielded proton in the aliphatic region, predicted to appear at a downfield shift of 3.8 - 4.0 ppm. It will likely appear as a doublet of doublets (dd) due to coupling with the two non-equivalent protons on C-3.

  • H-3, H-5, and H-6: The remaining methylene protons on the dithiane ring are expected to resonate in the range of 2.6 - 3.3 ppm. The protons on C-3 will be slightly more deshielded due to their proximity to the cyano group. The axial and equatorial protons on each carbon will be non-equivalent and will likely give rise to complex multiplets due to geminal and vicinal coupling.

¹³C NMR Assignment
  • C-2: This carbon is directly attached to the electronegative nitrogen of the cyano group, causing a significant downfield shift compared to the other ring carbons. It is predicted to resonate in the 40 - 45 ppm range.

  • C-3, C-5, and C-6: These methylene carbons of the dithiane ring are expected to have chemical shifts in the 26 - 32 ppm region. C-3 will likely be the most downfield of this group due to the beta-effect of the cyano substituent.

  • CN: The carbon of the nitrile group is characteristically found in the 115 - 120 ppm range.

Comparative Analysis with 1,4-Dithiane

A comparison with the experimentally determined NMR data of the parent compound, 1,4-dithiane, provides a clear illustration of the substituent effects of the cyano group.

Table 3: Comparison of ¹H and ¹³C NMR Data of 1,4-Dithiane and Predicted Data for 1,4-Dithiane-2-carbonitrile (in CDCl₃)

Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1,4-Dithiane[2][3]2.85 (s)29.14
1,4-Dithiane-2-carbonitrile (Predicted)H-2: 3.8-4.0; Others: 2.6-3.3C-2: 40-45; C-3,5,6: 26-32; CN: 115-120

The singlet observed for all eight equivalent protons in 1,4-dithiane at 2.85 ppm serves as a baseline. The introduction of the cyano group in 1,4-dithiane-2-carbonitrile breaks this symmetry. The most pronounced effect is the significant downfield shift of the H-2 proton and C-2 carbon, a direct consequence of the inductive electron withdrawal by the nitrile. The other ring protons and carbons are also shifted, albeit to a lesser extent.

Experimental Protocol for NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1,4-dithiane-2-carbonitrile.

Sample Preparation
  • Weigh approximately 5-10 mg of 1,4-dithiane-2-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Probe: A standard broadband probe.

  • Temperature: 298 K.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 250 ppm (centered around 100 ppm).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process calibrate Calibrate to TMS process->calibrate analyze Assign Peaks & Analyze Data calibrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR assignment of 1,4-dithiane-2-carbonitrile. By combining predictive methods with a comparative analysis against the well-characterized parent compound, 1,4-dithiane, a detailed and scientifically grounded spectral assignment is presented. The outlined experimental protocol further equips researchers with the necessary methodology to obtain and interpret high-quality NMR data for this and related substituted dithiane compounds. This approach underscores the power of comparative NMR analysis in the structural elucidation of novel molecules.

References

  • Oriental Journal of Chemistry. (2017). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the FT-IR Analysis of Functional Groups in 1,4-Dithiane-2-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1,4-Dithiane-2-carbonitrile, a heterocyclic compound incorporating both a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1,4-Dithiane-2-carbonitrile, a heterocyclic compound incorporating both a dithiane ring and a nitrile functional group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1,4-Dithiane-2-carbonitrile, offering a comparative perspective against simpler, related molecules to elucidate the vibrational characteristics of its key functional groups.

This analysis is built upon established principles of infrared spectroscopy and supported by experimental data for comparable compounds. While an experimental spectrum for 1,4-Dithiane-2-carbonitrile is not publicly available at the time of this publication, this guide serves as a robust predictive framework for its spectroscopic identification and characterization.

The Structural Landscape of 1,4-Dithiane-2-carbonitrile

Understanding the molecular architecture is the first step in interpreting its vibrational spectrum. 1,4-Dithiane-2-carbonitrile consists of a six-membered dithiane ring with sulfur atoms at positions 1 and 4, and a nitrile group (-C≡N) attached to the carbon at position 2.

Figure 1. Molecular structure of 1,4-Dithiane-2-carbonitrile.

The presence of the nitrile group, a potent electron-withdrawing group and a key pharmacophore, alongside the flexible dithiane ring, makes FT-IR spectroscopy an invaluable tool for confirming its synthesis and purity.

Principles of FT-IR Spectroscopy in Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. These vibrations occur at specific frequencies corresponding to the energy of the bond and the masses of the connected atoms. The resulting spectrum is a unique fingerprint of the molecule, with characteristic peaks indicating the presence of specific functional groups.

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region shows absorptions for specific bond stretches, making it useful for identifying functional groups like C≡N, C-H, and C=O.

  • Fingerprint Region (1500-400 cm⁻¹): This area contains complex vibrations, including bending and stretching of single bonds, that are unique to the overall molecular structure.

Comparative FT-IR Analysis

To predict and understand the FT-IR spectrum of 1,4-Dithiane-2-carbonitrile, we will compare the expected positions of its key vibrational modes with the experimental spectra of two simpler molecules: acetonitrile (CH₃CN) as a model for the nitrile group and 1,4-dithiane (C₄H₈S₂) as a model for the dithiane ring.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond stretch (νC≡N) is one of the most characteristic and readily identifiable peaks in an IR spectrum.

  • Acetonitrile (CH₃CN): In a simple aliphatic nitrile like acetonitrile, the C≡N stretch appears as a strong, sharp absorption band in the region of 2250-2240 cm⁻¹.

  • 1,4-Dithiane-2-carbonitrile: For our target molecule, we expect a similar strong and sharp peak in the 2260-2240 cm⁻¹ range, characteristic of a saturated nitrile. The electron-donating nature of the adjacent sulfur atoms in the dithiane ring is unlikely to cause a significant shift compared to a simple alkyl substituent.

The Dithiane Ring

The dithiane ring contributes several key vibrational modes, primarily from C-H and C-S bonds.

  • C-H Stretching (νC-H):

    • 1,4-Dithiane (C₄H₈S₂): The FT-IR spectrum of 1,4-dithiane shows strong C-H stretching vibrations from the methylene (-CH₂-) groups in the 2950-2850 cm⁻¹ region.

    • 1,4-Dithiane-2-carbonitrile: We anticipate similar strong absorptions in this region for the methylene groups of the dithiane ring. The C-H bond of the carbon bearing the nitrile group (at position 2) may show a slightly shifted stretching frequency due to the influence of the electronegative nitrile group.

  • C-H Bending (δC-H):

    • 1,4-Dithiane (C₄H₈S₂): Methylene scissoring vibrations are typically observed around 1450-1410 cm⁻¹. For cyclohexane, a related cyclic alkane, this band appears around 1448 cm⁻¹.

    • 1,4-Dithiane-2-carbonitrile: A prominent scissoring band for the -CH₂- groups is expected in a similar region.

  • C-S Stretching (νC-S):

    • General Thioethers: The carbon-sulfur stretching vibration is known to be weak and variable, appearing in the fingerprint region between 800 and 600 cm⁻¹. Its identification can be challenging due to its low intensity and potential overlap with other absorptions.

    • 1,4-Dithiane-2-carbonitrile: We expect to find weak C-S stretching bands in the fingerprint region. The presence of two C-S bonds in the ring may lead to multiple, potentially overlapping, weak absorptions.

Predicted FT-IR Spectrum of 1,4-Dithiane-2-carbonitrile: A Summary

The following table summarizes the predicted key vibrational frequencies for 1,4-Dithiane-2-carbonitrile, with comparisons to acetonitrile and 1,4-dithiane.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) for 1,4-Dithiane-2-carbonitrile Comparative Data (cm⁻¹) Expected Intensity
C-H Stretch-CH₂- (Dithiane Ring)2950 - 2850~2930 (1,4-Dithiane)Strong
C-H Stretch-CH(CN)-~2900-Medium
C≡N StretchNitrile2260 - 2240~2250 (Acetonitrile)Strong, Sharp
C-H Bend (Scissoring)-CH₂- (Dithiane Ring)1450 - 1410~1420 (1,4-Dithiane)Medium
C-S StretchThioether800 - 600VariableWeak

Experimental Protocol: Acquiring the FT-IR Spectrum

For researchers seeking to experimentally verify the FT-IR spectrum of 1,4-Dithiane-2-carbonitrile, the following protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended due to its minimal sample preparation and high-quality results.

G cluster_0 Sample Preparation & Acquisition Workflow A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum A->B C Place Small Amount of 1,4-Dithiane-2-carbonitrile on Crystal B->C D Apply Pressure to Ensure Good Contact C->D E Acquire Sample Spectrum D->E F Clean Crystal E->F

Figure 2. Recommended workflow for ATR-FT-IR analysis.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of solid 1,4-Dithiane-2-carbonitrile onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Analysis Cleaning: After the measurement, clean the ATR crystal thoroughly to prevent cross-contamination of subsequent samples.

Conclusion and Future Perspectives

The FT-IR spectrum of 1,4-Dithiane-2-carbonitrile is predicted to be dominated by strong, characteristic absorptions from the nitrile C≡N stretch and the C-H stretches of the dithiane ring. The fingerprint region, while complex, will provide a unique pattern for definitive identification when compared against a reference standard.

This comparative guide provides a solid foundation for the spectroscopic analysis of 1,4-Dithiane-2-carbonitrile and related molecules. The acquisition of an experimental spectrum will be invaluable for confirming these predictions and further enriching our understanding of the vibrational properties of this important heterocyclic scaffold. For drug development professionals, the ability to rapidly and accurately confirm the presence of the key nitrile and dithiane functionalities via FT-IR is a critical step in the quality control and characterization of novel therapeutic agents.

References

  • The features of IR spectrum. (n.d.).
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • the fingerprint region - infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

Comparative

A Researcher's Guide to the Elemental Analysis of 1,4-Dithiane-2-carbonitrile: Theoretical vs. Practical Data

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research. 1,4-Dithiane-2-carbonitrile, a sulfur-cont...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research. 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic compound, presents a unique analytical profile. This guide provides an in-depth comparison of the theoretical elemental composition of 1,4-Dithiane-2-carbonitrile with the practical data obtained from modern analytical techniques. We will explore the underlying principles of elemental analysis, detail experimental protocols, and compare this compound to relevant alternatives to provide a comprehensive analytical framework.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound.[1] For a molecule like 1,4-Dithiane-2-carbonitrile, with the molecular formula C₅H₇NS₂, this analysis provides a quantitative assessment of the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[2][3][4][5] This data is crucial for confirming the identity and purity of the compound, complementing spectroscopic methods such as NMR and mass spectrometry. The presence of both sulfur and nitrogen atoms makes this compound particularly relevant in medicinal chemistry, where such heterocycles are known to exhibit a wide range of biological activities.[6][7]

Theoretical Composition of 1,4-Dithiane-2-carbonitrile

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. With a molecular formula of C₅H₇NS₂ and a molecular weight of 145.25 g/mol , the expected elemental percentages are as follows[2]:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01560.0541.35
Hydrogen (H)1.0177.074.87
Nitrogen (N)14.01114.019.65
Sulfur (S)32.07264.1444.13
Total 145.27 100.00

These theoretical values serve as the benchmark against which experimental results are compared.

Comparative Analysis: 1,4-Dithiane-2-carbonitrile vs. 1,4-Dithiane

To understand the analytical impact of the carbonitrile functional group, a comparison with the parent compound, 1,4-Dithiane (C₄H₈S₂), is instructive.[8]

Element1,4-Dithiane-2-carbonitrile (%)1,4-Dithiane (%)
Carbon (C)41.3539.96
Hydrogen (H)4.876.71
Nitrogen (N)9.650.00
Sulfur (S)44.1353.33

The addition of the carbonitrile group significantly increases the nitrogen content from zero and alters the percentages of the other elements, providing a distinct analytical signature.

Experimental Protocol for CHNS Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis.[9][10] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.

Step-by-Step Combustion Analysis Workflow:
  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace at a high temperature (typically 900-1200 °C) in a stream of pure oxygen.

  • Gas Separation: The combustion products are passed through a series of columns to separate the individual gases.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector or other specialized detectors.

  • Data Analysis: The instrument's software calculates the mass percentages of each element based on the detector signals and the initial sample weight.

ElementalAnalysisWorkflow cluster_0 Elemental Analysis Workflow Sample Weighing Sample Weighing Combustion Combustion Sample Weighing->Combustion Introduction to Furnace Gas Separation Gas Separation Combustion->Gas Separation Combustion Products Detection Detection Gas Separation->Detection Separated Gases Data Analysis Data Analysis Detection->Data Analysis Detector Signals

Caption: Workflow for CHNS combustion analysis.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis data relies on its proximity to the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure compound.

Expected Experimental Data for 1,4-Dithiane-2-carbonitrile:

ElementTheoretical (%)Expected Experimental Range (%)
Carbon (C)41.3540.95 - 41.75
Hydrogen (H)4.874.47 - 5.27
Nitrogen (N)9.659.25 - 10.05
Sulfur (S)44.1343.73 - 44.53

Significant deviations from this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for CHNS determination, other techniques can provide valuable elemental information, particularly for trace elements or when sample amounts are limited.[9]

  • Inductively Coupled Plasma (ICP) Methods (ICP-OES, ICP-MS): These techniques are highly sensitive for detecting a wide range of elements, especially metals, at trace levels.[11]

  • X-ray Fluorescence (XRF): A non-destructive technique that can identify and quantify elements in a sample.[9]

  • Mass Spectrometry: While primarily used for determining molecular weight and structure, high-resolution mass spectrometry can provide a highly accurate molecular formula, which in turn gives the elemental composition.

AnalyticalTechniques cluster_1 Analytical Techniques for Elemental Composition Compound 1,4-Dithiane-2-carbonitrile CombustionAnalysis CHNS Analysis Compound->CombustionAnalysis Primary Technique ICP ICP-OES/MS Compound->ICP Trace Elements XRF X-ray Fluorescence Compound->XRF Non-destructive Analysis HRMS High-Resolution MS Compound->HRMS Molecular Formula

Caption: Complementary techniques for elemental analysis.

Conclusion

The elemental analysis of 1,4-Dithiane-2-carbonitrile is a critical step in its characterization, providing a direct measure of its empirical formula and purity. By comparing the data obtained from combustion analysis with the theoretical values, researchers can confidently verify the composition of their synthesized material. The distinct elemental signature of this compound, particularly its nitrogen and sulfur content, differentiates it from related structures like 1,4-Dithiane. When integrated with spectroscopic data, elemental analysis provides a robust and comprehensive characterization essential for advancing research and development in medicinal chemistry and other scientific disciplines.

References

  • Shekhovtsova, T.N., & Fadeeva, V.I. ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link]

  • AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Artemis Analytical. Elemental Analysis. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Al-Juboori, F. H. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Journal of University of Babylon for Pure and Applied Sciences, 26(8), 133-143. [Link]

  • PubChem. (2S)-1,4-dithiane-2-carbonitrile. [Link]

  • Cui, Y., & Floreancig, P. E. (2010). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters, 12(19), 4442–4445. [Link]

  • Sethi, P., Vashisht, K., & Sharma, K. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. In Recent Developments in Science and Technology for Sustainable Future. [Link]

  • Wikipedia. Heterocyclic compound. [Link]

  • Kumar, R., & Sharma, P. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 27-33. [Link]

  • PubChem. 1,4-Dithiane. [Link]

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Validation

A Comparative Guide to the Reactivity of Dithiane Isomers: 1,4-Dithiane-2-carbonitrile vs. 1,3-Dithiane Derivatives

Introduction In the landscape of synthetic organic chemistry, sulfur-containing heterocycles serve as exceptionally versatile building blocks. Among these, dithianes have carved out a significant niche, enabling transfor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, sulfur-containing heterocycles serve as exceptionally versatile building blocks. Among these, dithianes have carved out a significant niche, enabling transformations that are often challenging to achieve through conventional methods. The 1,3-dithiane scaffold is renowned in the field for its role in the Corey-Seebach reaction, a cornerstone of "umpolung" (polarity inversion) chemistry that transforms an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This guide provides an in-depth comparative analysis of the reactivity of these canonical 1,3-dithiane derivatives against the less-explored but structurally intriguing 1,4-dithiane-2-carbonitrile.

By examining the fundamental structural and electronic differences between these two isomers, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct reactivity profiles. This comparison is grounded in established chemical principles and supported by experimental data to inform the strategic selection of these reagents in the synthesis of complex molecular architectures.

Pillar 1: Structural and Electronic Foundations of Reactivity

The divergent reactivity of 1,3- and 1,4-dithiane derivatives is a direct consequence of the arrangement of the sulfur atoms and the influence of substituents on the heterocyclic ring.

1,3-Dithiane Derivatives: The Acyl Anion Synthon

The synthetic utility of 1,3-dithianes hinges on the unique environment of the C2 carbon, which is positioned between two sulfur atoms. This arrangement significantly acidifies the C2 protons (pKa ≈ 31 for the parent 1,3-dithiane), making them susceptible to deprotonation by strong bases such as n-butyllithium (n-BuLi).[2][4]

The resulting 2-lithio-1,3-dithiane is a carbanion stabilized by the two adjacent sulfur atoms. This stabilization is attributed to the high polarizability of sulfur and, historically, the proposed delocalization of the negative charge into vacant d-orbitals.[2][5][6] This stabilized carbanion behaves as a masked acyl anion, a potent nucleophile that enables the formation of carbon-carbon bonds with a wide array of electrophiles.[1][7][8]

1,4-Dithiane-2-carbonitrile: A Synergistically Activated System

In contrast, 1,4-dithiane-2-carbonitrile features sulfur atoms in a para-relationship. Here, the C2 proton is adjacent to only one sulfur atom. Critically, it is also alpha to a carbonitrile (-C≡N) group. The nitrile functional group is a powerful electron-withdrawing group, acting through both inductive and resonance effects to stabilize an adjacent negative charge.[9][10][11][12]

This synergistic stabilization from both the sulfur atom and the nitrile group is expected to render the C2 proton of 1,4-dithiane-2-carbonitrile significantly more acidic than the C2 proton of a standard 1,3-dithiane. It is important to note that the parent 1,4-dithiane does not readily form a stable carbanion upon treatment with base; instead, it is prone to fragmentation and elimination pathways.[13][14] Therefore, the nitrile substituent is essential for conferring synthetically useful reactivity upon the 1,4-dithiane scaffold.

G start Dissolve 2-Phenyl-1,3-dithiane in anhydrous THF cool1 Cool to -30 °C start->cool1 add_nBuLi Add n-BuLi (1.1 eq) Stir for 2h cool1->add_nBuLi cool2 Cool to -78 °C add_nBuLi->cool2 add_BnBr Add Benzyl Bromide (1.2 eq) cool2->add_BnBr warm_stir Warm to RT Stir overnight add_BnBr->warm_stir quench Quench with sat. NH4Cl solution warm_stir->quench workup Extraction & Purification quench->workup product 2-Benzyl-2-phenyl-1,3-dithiane workup->product

Sources

Comparative

A Comparative Guide to Assessing the Purity of 1,4-Dithiane-2-carbonitrile by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. 1,4-Dithiane-2-carbonit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic compound, presents unique analytical challenges due to its polarity and potential for specific degradation pathways. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of this compound, supported by experimental data and established analytical principles.

The safety and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process or degradation over time.[1][2] Therefore, the development of robust, stability-indicating analytical methods is not merely a procedural step but a critical component of drug development.

The Analytical Challenge: Physicochemical Properties of 1,4-Dithiane-2-carbonitrile

1,4-Dithiane-2-carbonitrile possesses a molecular formula of C₅H₇NS₂ and a molecular weight of 145.25 g/mol .[3] Its structure, featuring two sulfur atoms and a nitrile group, imparts a significant degree of polarity. The calculated LogP value of approximately 1.36 suggests moderate lipophilicity.[3] This polarity can make it challenging to achieve adequate retention on traditional reversed-phase (RP) HPLC columns, which rely on hydrophobic interactions.[4][5]

Furthermore, the presence of thioether linkages suggests potential susceptibility to oxidation, while the nitrile group could be prone to hydrolysis under acidic or basic conditions. These potential degradation pathways must be considered when developing a stability-indicating HPLC method. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and ensuring the analytical method can separate them from the parent compound.[6][7]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC column and mobile phase is paramount for achieving the desired separation and accurate quantification of 1,4-Dithiane-2-carbonitrile and its potential impurities. This section compares various approaches, highlighting their strengths and limitations.

Stationary Phase Selection: A Head-to-Head Comparison

Given the polar nature of 1,4-Dithiane-2-carbonitrile, several stationary phase chemistries can be considered.

  • Conventional C18 Columns: While ubiquitous in reversed-phase chromatography, standard C18 columns may offer insufficient retention for polar analytes, leading to elution near the solvent front and poor resolution from other polar impurities.[4] This is often due to "phase collapse" or "dewetting" when using highly aqueous mobile phases.[8]

  • Polar-Embedded and Polar-Endcapped C18 Columns: These columns are designed to overcome the limitations of traditional C18 phases for polar analytes.[8][9] They incorporate polar groups within the alkyl chains or at the surface, which enhances their compatibility with highly aqueous mobile phases and improves the retention of polar compounds.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a powerful technique for separating very polar compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[8]

  • Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for compounds containing aromatic rings or those capable of π-π interactions. While 1,4-Dithiane-2-carbonitrile is not aromatic, the unique electronic properties of the phenyl ring can sometimes provide beneficial separation characteristics for heterocyclic compounds.[10]

Below is a comparative summary of these stationary phases for the analysis of 1,4-Dithiane-2-carbonitrile:

Stationary PhasePrinciple of SeparationAdvantages for 1,4-Dithiane-2-carbonitrileDisadvantages
Conventional C18 Hydrophobic interactionsWidely available, well-understoodPoor retention, potential for phase collapse with high aqueous mobile phases.[4][11]
Polar-Embedded/Endcapped C18 Mixed-mode (hydrophobic and polar interactions)Improved retention of polar analytes, compatible with 100% aqueous mobile phases.[12]May have different selectivity compared to traditional C18, requiring method re-optimization.
HILIC Partitioning into an adsorbed water layer on the stationary phaseExcellent retention for very polar compounds.[10]Can have longer equilibration times, and sensitivity to mobile phase composition.[10]
Phenyl π-π interactions, hydrophobic interactionsAlternative selectivity, potentially useful for separating structurally similar impurities.[10]Retention mechanism may be less predictable for non-aromatic compounds.
Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase plays a critical role in achieving optimal separation.[13] For reversed-phase methods, a mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[14]

  • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[13] While 1,4-Dithiane-2-carbonitrile is not strongly acidic or basic, controlling the pH with a buffer (e.g., phosphate or acetate) can improve method robustness and reproducibility.

  • Additives: In some cases, additives like ion-pairing reagents can be used to improve the retention of highly polar or charged analytes, though this can complicate method development and is often not compatible with mass spectrometry.[5]

For HILIC methods, the mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of aqueous buffer. The water content is a critical parameter for controlling retention.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for developing and validating an HPLC method for the purity assessment of 1,4-Dithiane-2-carbonitrile. These protocols must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[15][16]

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method using a polar-embedded C18 column.

1. Sample Preparation:

  • Prepare a stock solution of 1,4-Dithiane-2-carbonitrile at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
  • Prepare working standards and sample solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-25 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 220 nm (or a more suitable wavelength determined by UV scan).

3. Method Optimization:

  • Adjust the gradient slope and time to optimize the separation of the main peak from any observed impurities.
  • Evaluate different mobile phase pH values (e.g., using phosphate buffer) to assess the impact on peak shape and retention.
Protocol 2: Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies should be performed.[7][17]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined period.

2. Analysis:

  • Analyze the stressed samples using the developed HPLC method.
  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
  • Assess the peak purity of the 1,4-Dithiane-2-carbonitrile peak in the stressed samples using a diode array detector to ensure no co-eluting impurities.

Data Presentation and Visualization

Clear visualization of experimental workflows and results is crucial for effective communication in a scientific context.

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Start Define Analytical Target Profile Column_Screen Screen Columns (C18, Polar-Embedded, HILIC) Start->Column_Screen Mobile_Phase_Screen Screen Mobile Phases (ACN, MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Optimize Gradient Profile Mobile_Phase_Screen->Gradient_Opt Select best combination Temp_Opt Optimize Temperature Gradient_Opt->Temp_Opt Flow_Rate_Opt Optimize Flow Rate Temp_Opt->Flow_Rate_Opt Forced_Deg Forced Degradation Study Flow_Rate_Opt->Forced_Deg Optimized Method ICH_Val ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) Forced_Deg->ICH_Val Final_Method Final Validated Method ICH_Val->Final_Method

Caption: Workflow for systematic HPLC method development and validation.

Factors Affecting Chromatographic Resolution

Resolution_Factors cluster_Efficiency Efficiency (N) cluster_Selectivity Selectivity (α) cluster_Retention Retention Factor (k') Resolution Resolution (Rs) Particle_Size Particle Size Resolution->Particle_Size Column_Length Column Length Resolution->Column_Length Flow_Rate Flow Rate Resolution->Flow_Rate Stationary_Phase Stationary Phase Resolution->Stationary_Phase Mobile_Phase_Comp Mobile Phase Composition Resolution->Mobile_Phase_Comp Temperature Temperature Resolution->Temperature Mobile_Phase_Strength Mobile Phase Strength Resolution->Mobile_Phase_Strength Stationary_Phase_Type Stationary Phase Type Resolution->Stationary_Phase_Type

Caption: Interplay of factors influencing HPLC resolution.

Conclusion

Assessing the purity of 1,4-Dithiane-2-carbonitrile requires a thoughtful and systematic approach to HPLC method development. Due to its polar nature, conventional C18 columns may be inadequate, and alternatives such as polar-embedded C18 or HILIC columns should be strongly considered. A comprehensive understanding of the compound's potential degradation pathways, investigated through forced degradation studies, is essential for developing a truly stability-indicating method. By following the principles and protocols outlined in this guide, researchers can develop and validate a robust and reliable HPLC method for the accurate purity assessment of 1,4-Dithiane-2-carbonitrile, ensuring the quality and integrity of their scientific data and pharmaceutical products.

References

  • Bari, S. B., et al. (2011). Impurity and Forced Degradation Studies: A Review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 649-663.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Alsante, K. M., et al. (2014). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • Protheragen.
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  • Pharmaguideline.
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  • SIELC Technologies. Polar Compounds.
  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • PubChem. (2S)-1,4-dithiane-2-carbonitrile.
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  • Benchchem.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Scribd. ICH Q2(R1)
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Validation

A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Chiroptical Methods for 1,4-Dithiane-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is not merely a structural detail; it is a critical determinant of biological activity, efficacy, and safety. This is particularly true for chiral molecules, where enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Among the diverse scaffolds utilized in medicinal chemistry, sulfur-containing heterocycles, such as 1,4-dithiane derivatives, have garnered significant interest due to their unique stereoelectronic properties and diverse biological activities.[1][2] The introduction of a nitrile group, as in 1,4-dithiane-2-carbonitrile derivatives, further enhances their potential as versatile synthons and pharmacophores.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the preeminent technique for unambiguous absolute structure determination—single-crystal X-ray crystallography—with powerful solution-state chiroptical methods: Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). We will delve into the causality behind experimental choices, underscore the importance of self-validating protocols, and provide actionable insights for researchers working with novel chiral 1,4-dithiane-2-carbonitrile derivatives.

The Imperative of Unambiguous Stereochemical Assignment

The spatial orientation of substituents on a chiral center can profoundly influence a molecule's interaction with its biological target. One enantiomer might be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, the robust and unequivocal determination of the absolute configuration of any new chiral entity is a cornerstone of preclinical development and a regulatory requirement.

1,4-Dithiane-2-carbonitrile derivatives present a unique set of stereochemical challenges and opportunities. The puckered nature of the dithiane ring can give rise to complex conformational isomerism, while the presence of sulfur atoms offers a valuable handle for certain analytical techniques. The nitrile group, a common feature in many bioactive molecules, also influences the electronic properties and potential intermolecular interactions.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[3][4] It provides a direct visualization of the three-dimensional atomic arrangement in the solid state, leaving no room for ambiguity when a suitable crystal is obtained.

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[5][6] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component, leading to a phase shift.[7][8] This breaks Friedel's Law, which states that the intensities of Friedel pairs of reflections (hkl and -h-k-l) are equal.[5] The differences in intensity between these pairs, known as Bijvoet differences, are directly related to the absolute configuration of the molecule.[9]

For 1,4-dithiane-2-carbonitrile derivatives, the presence of two sulfur atoms is advantageous. Sulfur has an absorption edge at a wavelength accessible with common X-ray sources (e.g., Cu Kα radiation), giving rise to a measurable anomalous scattering signal that is stronger than that of lighter atoms like carbon, nitrogen, and oxygen.[10]

Experimental Workflow and Data Analysis

The journey from a synthesized compound to a confirmed absolute structure via X-ray crystallography involves a meticulous series of steps.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Crystallization Screening A->B C Single Crystal Selection B->C D Mount Crystal C->D E X-ray Diffraction Experiment D->E F Data Integration & Scaling E->F G Structure Solution (Direct Methods/Patterson) F->G H Structure Refinement G->H I Absolute Structure Determination H->I

Figure 1: Experimental workflow for absolute structure determination by X-ray crystallography.

Key Considerations for 1,4-Dithiane-2-carbonitrile Derivatives:

  • Crystallization: Obtaining high-quality single crystals is often the most challenging step.[4] The conformational flexibility of the dithiane ring may necessitate extensive screening of solvents and crystallization conditions.

  • Data Collection: Using a copper (Cu) X-ray source is highly recommended to maximize the anomalous signal from the sulfur atoms. Collecting a highly redundant dataset (measuring the same reflections multiple times) improves the precision of the intensity measurements, which is crucial for reliably determining the small Bijvoet differences.[3]

  • Absolute Structure Analysis: The absolute configuration is typically determined by refining a parameter that describes the mixing of the two possible enantiomers in the structural model. The two most common parameters are the Flack parameter (x) and the Hooft parameter (y).[11][12]

    • A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the correct absolute configuration has been determined. A value near 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin.[11][13]

    • The Hooft parameter , based on Bayesian statistics, provides a probabilistic measure of the correctness of the assigned absolute structure and is often considered more robust, especially for weakly scattering crystals.[14][15][16]

ParameterIdeal Value (Correct Structure)Ideal Value (Inverted Structure)Indication of Racemic Twinning
Flack Parameter (x) ~ 0 (s.u. < 0.1)~ 1 (s.u. < 0.1)~ 0.5
Hooft Parameter (y) ~ 0 (s.u. < 0.1)~ 1 (s.u. < 0.1)~ 0.5

Table 1: Interpretation of Flack and Hooft parameters for absolute structure determination.

Chiroptical Methods: A Solution-State Perspective

While X-ray crystallography provides an unambiguous answer in the solid state, it is often desirable to confirm the absolute configuration in solution, which is more relevant to biological systems. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose.[17] The general approach involves measuring the experimental spectrum and comparing it to the spectrum predicted by quantum chemical calculations for a known enantiomer.[18][19]

Chiroptical Methods Workflow A Experimental Spectrum Measurement (ECD, VCD, or ORD) E Comparison of Experimental and Calculated Spectra A->E B Conformational Search (Molecular Mechanics/DFT) C Quantum Chemical Calculation (e.g., TD-DFT for ECD/ORD, DFT for VCD) B->C D Boltzmann Averaging of Spectra C->D D->E F Absolute Configuration Assignment E->F

Figure 2: General workflow for absolute configuration determination using chiroptical methods.
Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[2] The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

  • Principle: ECD arises from electronic transitions within a chiral chromophore. For 1,4-dithiane-2-carbonitrile derivatives, the nitrile group and the sulfur atoms can contribute to the ECD spectrum.

  • Advantages: ECD is a relatively fast and sensitive technique that requires a small amount of sample.

  • Limitations: The accuracy of the calculated ECD spectrum is highly dependent on the computational method and the proper consideration of different conformers. For conformationally flexible molecules like 1,4-dithiane derivatives, this can be a significant challenge.

Vibrational Circular Dichroism (VCD)

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[19]

  • Principle: VCD probes the chirality of molecular vibrations. The spectrum is rich in information, with numerous bands corresponding to different vibrational modes of the molecule.

  • Advantages: VCD is less sensitive to solvent effects than ECD and is applicable to a wider range of molecules, including those without strong UV-Vis chromophores. The complexity of the VCD spectrum provides a robust fingerprint for comparing experimental and calculated data.

  • Limitations: VCD measurements require higher sample concentrations than ECD, and the instrumentation is less common. The computational cost for calculating VCD spectra is also higher.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[1]

  • Principle: ORD and ECD are intimately related through the Kronig-Kramers relations. An ORD spectrum is essentially a dispersion curve that shows Cotton effects (characteristic peaks and troughs) in the regions of absorption.

  • Advantages: ORD can sometimes provide information even in spectral regions where the molecule does not absorb strongly.

  • Limitations: The interpretation of ORD spectra can be more complex than that of ECD spectra, and the technique is generally less used in modern stereochemical analysis.

A Head-to-Head Comparison

FeatureX-ray CrystallographyElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Sample State Solid (single crystal)SolutionSolutionSolution
Principle Anomalous dispersion of X-raysDifferential absorption of circularly polarized UV-Vis lightDifferential absorption of circularly polarized IR lightWavelength-dependent optical rotation
Ambiguity Unambiguous (if successful)Relies on computational modelingRelies on computational modelingRelies on computational modeling
Key Requirement High-quality single crystalChromophore, accurate conformational analysisAccurate conformational analysisAccurate conformational analysis
Strengths for 1,4-Dithiane-2-carbonitriles Presence of sulfur enhances anomalous signal.Relatively fast and sensitive.Rich spectral data for robust comparison.Complements ECD data.
Challenges for 1,4-Dithiane-2-carbonitriles Crystallization can be difficult due to conformational flexibility.High conformational flexibility can complicate calculations.Higher sample concentration needed; computationally intensive.Complex spectra can be difficult to interpret.

Table 2: Comparative analysis of techniques for absolute structure confirmation.

Conclusion and Recommendation

For the definitive and irrefutable determination of the absolute configuration of a novel 1,4-dithiane-2-carbonitrile derivative, single-crystal X-ray crystallography is the unequivocal gold standard. The presence of sulfur atoms in the dithiane ring provides a significant advantage for leveraging anomalous dispersion, leading to a highly reliable assignment when a suitable crystal can be obtained. The resulting three-dimensional structure provides a wealth of information beyond just the absolute configuration, including bond lengths, bond angles, and solid-state conformation.

However, the challenges associated with crystallization should not be underestimated. In cases where obtaining single crystals proves to be a bottleneck, or when confirmation of the stereochemistry in solution is desired, Vibrational Circular Dichroism (VCD) is the recommended complementary technique. Its rich spectral detail and the robustness of the comparison between experimental and calculated spectra for conformationally flexible systems make it a powerful tool. While ECD is a valuable and more accessible technique, its reliance on accurate conformational modeling can be a significant hurdle for flexible ring systems like 1,4-dithianes.

Ultimately, a multi-pronged approach provides the highest level of confidence. An initial determination by X-ray crystallography, followed by confirmation in solution using VCD, constitutes a self-validating and scientifically rigorous workflow for the absolute structure confirmation of novel 1,4-dithiane-2-carbonitrile derivatives, ensuring a solid foundation for further drug development efforts.

References

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). Absolute configuration of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S57-S64.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons.
  • Longhi, G., Castiglioni, E., & Abbate, S. (2016). Ab initio calculation of optical rotatory dispersion (ORD) curves: A simple and reliable approach to the assignment of the molecular absolute configuration. Journal of the American Chemical Society, 138(13), 4438-4448.
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Comparative

A Comparative Guide to the Synthetic Routes of 1,4-Dithiane-2-carbonitrile

Introduction: Navigating the Synthesis of a Niche Heterocycle 1,4-Dithiane-2-carbonitrile is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Niche Heterocycle

1,4-Dithiane-2-carbonitrile is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a dithiane ring and a nitrile functional group, makes it an interesting target for organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of published experimental procedures for its preparation. This guide, therefore, leverages fundamental principles of organic synthesis to propose and compare several plausible synthetic routes to this target molecule.

As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals. It provides not just theoretical pathways but also detailed, albeit hypothetical, experimental procedures that can serve as a strong foundation for laboratory investigation. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the proposed synthetic strategies.

Proposed Synthetic Routes: A Comparative Analysis

In the absence of established methods, we propose three distinct and logical synthetic approaches to 1,4-Dithiane-2-carbonitrile. Each route is designed based on well-established and reliable chemical transformations, offering a different balance of advantages and potential challenges.

Route 1: Nucleophilic Substitution on an α-Halo Thioether Precursor

This approach involves the construction of the 1,4-dithiane ring first, followed by the introduction of the nitrile group. The key step is a nucleophilic substitution reaction.

Causality and Experimental Choices: This route is conceptually straightforward. It begins with the readily available starting material 1,2-ethanedithiol and chloroacetaldehyde. The initial cyclization is a classic reaction for forming 1,4-dithiane structures. The subsequent α-halogenation of the resulting 1,4-dithian-2-ol is a common transformation, setting up the molecule for the introduction of the cyanide nucleophile. The choice of a non-protic solvent for the final step is crucial to prevent unwanted side reactions with the cyanide reagent.

Experimental Protocol:

  • Synthesis of 1,4-Dithian-2-ol: In a well-ventilated fume hood, a solution of 1,2-ethanedithiol (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) is cooled to 0 °C. A solution of chloroacetaldehyde (1.0 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1,4-dithian-2-ol.

  • Synthesis of 2-Chloro-1,4-dithiane: To a solution of 1,4-dithian-2-ol (1.0 eq) in anhydrous DCM at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure to yield crude 2-chloro-1,4-dithiane, which is used in the next step without further purification.

  • Synthesis of 1,4-Dithiane-2-carbonitrile: The crude 2-chloro-1,4-dithiane is dissolved in anhydrous dimethylformamide (DMF). Sodium cyanide (1.5 eq) is added, and the mixture is heated to 60 °C for 8 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Route 2: Ring Closure of a Dithiol Precursor with a Cyanohydrin Derivative

This strategy involves the formation of the dithiane ring from an open-chain precursor that already contains the nitrile functionality.

Causality and Experimental Choices: This route offers the advantage of installing the nitrile group early in the synthesis. The starting material, glycolonitrile, is commercially available. Its protection as a silyl ether is a standard procedure to prevent interference from the hydroxyl group in subsequent steps. The reaction with 2-bromoethanethiol is a nucleophilic substitution to build the carbon-sulfur bonds. The final ring closure is an intramolecular Williamson ether synthesis-type reaction, forming the second C-S bond to close the dithiane ring. The use of a strong base is necessary to deprotonate the thiol for the cyclization.

Experimental Protocol:

  • Protection of Glycolonitrile: Glycolonitrile (1.0 eq) and triethylamine (1.5 eq) are dissolved in anhydrous DCM. Tert-butyldimethylsilyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 6 hours. The mixture is washed with water and brine, dried, and concentrated to give the protected cyanohydrin.

  • Synthesis of the Dithiol Precursor: The protected cyanohydrin (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise to form the lithium salt. 2-Bromoethanethiol (1.0 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The organic layer is dried and concentrated. The silyl protecting group is then removed using tetrabutylammonium fluoride (TBAF) in THF.

  • Intramolecular Cyclization: The resulting thiol is dissolved in DMF, and sodium hydride (1.2 eq) is added carefully at 0 °C. The mixture is then heated to 80 °C for 6 hours to effect ring closure. The reaction is quenched with water, extracted with ethyl acetate, and the organic layers are washed, dried, and concentrated. Purification by column chromatography yields 1,4-dithiane-2-carbonitrile.

Route 3: Pummerer Rearrangement of a Sulfoxide Precursor

This more advanced route involves the formation of a sulfoxide and a subsequent Pummerer rearrangement to introduce the cyano group.

Causality and Experimental Choices: This route is more complex but offers a potentially efficient way to functionalize the 2-position of the dithiane ring. The synthesis of 1,4-dithiane is a known procedure. The selective oxidation to the monosulfoxide can be achieved with mild oxidizing agents like sodium periodate. The Pummerer rearrangement is a classic transformation of sulfoxides that, in the presence of a cyanide source, can lead to the formation of an α-cyano sulfide. Acetic anhydride is a common reagent to promote the rearrangement, and trimethylsilyl cyanide serves as the cyanide source.

Experimental Protocol:

  • Synthesis of 1,4-Dithiane: 1,2-Ethanedithiol (1.0 eq) and 1,2-dibromoethane (1.0 eq) are dissolved in ethanol. Sodium hydroxide (2.2 eq) in water is added dropwise, and the mixture is refluxed for 4 hours. After cooling, the product is extracted with ether, washed, dried, and purified by distillation to give 1,4-dithiane.

  • Synthesis of 1,4-Dithiane-1-oxide: 1,4-Dithiane (1.0 eq) is dissolved in methanol. A solution of sodium periodate (1.1 eq) in water is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The precipitate is filtered off, and the filtrate is concentrated. The residue is extracted with chloroform, and the organic layer is dried and concentrated to give the sulfoxide.

  • Pummerer Rearrangement and Cyanation: The 1,4-dithiane-1-oxide (1.0 eq) is dissolved in a mixture of acetic anhydride (5.0 eq) and trimethylsilyl cyanide (2.0 eq). The reaction is heated at 100 °C for 24 hours in a sealed tube. After cooling, the excess reagents are removed under vacuum. The residue is dissolved in ethyl acetate, washed with sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by column chromatography.

Data Presentation and Comparison

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Ring ClosureRoute 3: Pummerer Rearrangement
Starting Materials 1,2-Ethanedithiol, ChloroacetaldehydeGlycolonitrile, 2-Bromoethanethiol1,2-Ethanedithiol, 1,2-Dibromoethane
Number of Steps 333
Key Transformation Nucleophilic substitution with NaCNIntramolecular thiolate cyclizationPummerer rearrangement
Potential Yield ModerateModerate to LowModerate
Potential Challenges Handling of toxic NaCN; stability of the α-chloro dithiane intermediate.Use of organolithium reagents; potential for polymerization of the open-chain precursor.Over-oxidation to the disulfoxide; harsh reaction conditions for the Pummerer rearrangement.
Safety Considerations Use of highly toxic sodium cyanide.Use of pyrophoric n-butyllithium.Use of acetic anhydride and heating in a sealed tube.

Visualization of Synthetic Pathways

Synthetic_Route_1 A 1,2-Ethanedithiol + Chloroacetaldehyde B 1,4-Dithian-2-ol A->B Triethylamine, DCM C 2-Chloro-1,4-dithiane B->C SOCl2, DCM D 1,4-Dithiane-2-carbonitrile C->D NaCN, DMF Synthetic_Route_2 A Glycolonitrile B Protected Cyanohydrin A->B TBDMSCl, Et3N C Open-chain Dithiol Precursor B->C 1. n-BuLi 2. 2-Bromoethanethiol 3. TBAF D 1,4-Dithiane-2-carbonitrile C->D NaH, DMF

Caption: Route 2: Ring Closure Pathway.

Synthetic_Route_3 A 1,2-Ethanedithiol + 1,2-Dibromoethane B 1,4-Dithiane A->B NaOH, EtOH C 1,4-Dithiane-1-oxide B->C NaIO4, MeOH/H2O D 1,4-Dithiane-2-carbonitrile C->D Ac2O, TMSCN

Caption: Route 3: Pummerer Rearrangement Pathway.

Conclusion and Outlook

This guide provides a comprehensive comparison of three plausible, yet theoretical, synthetic routes to 1,4-Dithiane-2-carbonitrile.

  • Route 1 is arguably the most direct and relies on well-established transformations. However, the use of sodium cyanide requires stringent safety protocols.

  • Route 2 offers an elegant approach by constructing the ring from a precursor already containing the nitrile group, but it involves moisture-sensitive reagents and may present challenges in achieving high yields due to potential side reactions.

  • Route 3 represents a more sophisticated strategy that could be efficient if optimized, but the reaction conditions for the key Pummerer rearrangement are harsh and may not be suitable for all laboratory settings.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and safety considerations of the research team. The protocols and analyses presented here are intended to serve as a valuable starting point for the successful laboratory synthesis of 1,4-Dithiane-2-carbonitrile. Experimental validation and optimization will be crucial to determine the most practical and efficient method.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]

  • Burkhard, J. A., Wüthrich, S., & Carreira, E. M. (2010). The Pummerer Reaction in Asymmetric Synthesis. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]

Validation

A Comparative Guide to the Biological Activity Screening of 1,4-Dithiane-2-carbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction to 1,4-Dithiane-2-carbonitrile: A Scaffold of Interest The 1,4-dithiane ring system, a six-membered heterocycle containing two sulfur atoms at...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Dithiane-2-carbonitrile: A Scaffold of Interest

The 1,4-dithiane ring system, a six-membered heterocycle containing two sulfur atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry. The introduction of a nitrile (-C≡N) group at the 2-position to form 1,4-dithiane-2-carbonitrile introduces a unique electronic and steric profile, suggesting the potential for diverse biological interactions. While direct biological activity data for 1,4-dithiane-2-carbonitrile is not extensively documented in publicly available literature, the known bioactivities of related sulfur-containing heterocycles and compounds bearing a cyano group provide a strong rationale for its investigation as a potential therapeutic agent.

Sulfur-containing heterocycles are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities[1][2][3]. The sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the heterocyclic ring provides a rigid framework for the spatial orientation of functional groups. The nitrile group, a potent electron-withdrawing group and a hydrogen bond acceptor, is a common feature in many approved drugs and is known to contribute to target binding and metabolic stability[4][5].

This guide will, therefore, extrapolate from the established activities of analogous structures to propose a screening strategy for 1,4-dithiane-2-carbonitrile and its derivatives, providing a roadmap for researchers entering this promising area of drug discovery.

Comparative Biological Activity Profiles: Insights from Analogs

Based on the biological activities reported for structurally similar compounds, the screening of 1,4-dithiane-2-carbonitrile and its analogs should prioritize the following areas: anticancer, antimicrobial, and enzyme inhibition activities.

Anticancer Activity

Numerous nitrogen and sulfur-containing heterocyclic compounds have demonstrated significant potential as anticancer agents[1][2][3]. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, certain thiophene and thiazole derivatives have shown potent anti-proliferative effects against various cancer cell lines[1].

Comparison with Alternative Scaffolds:

ScaffoldReported Anticancer ActivityPotential Advantages of 1,4-Dithiane-2-carbonitrile
Thiophenes Potent anti-proliferative effects against breast cancer cells[1].The 1,4-dithiane ring offers a more flexible and three-dimensional structure compared to the planar thiophene ring, potentially allowing for different binding modes.
Thiazoles Prominent in cancer research, with some derivatives showing significant activity[1].The absence of a nitrogen atom in the 1,4-dithiane ring may alter the electronic properties and metabolic profile of the molecule.
1,4-Dihydropyridines Some derivatives exhibit cytotoxicity against various cancer cell lines, although the mechanism is not always related to calcium channel blocking.The dithiane scaffold provides a distinct steric and electronic environment that could lead to novel target interactions.
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Sulfur-containing heterocycles have historically been a rich source of antimicrobial compounds. The presence of the lipophilic dithiane ring and the polar nitrile group in 1,4-dithiane-2-carbonitrile suggests the possibility of activity against a range of microbial pathogens. For example, some thiazole derivatives have shown promising antibacterial and antifungal activity[6].

Comparison with Alternative Scaffolds:

ScaffoldReported Antimicrobial ActivityPotential Advantages of 1,4-Dithiane-2-carbonitrile
Thiazoles Broad-spectrum antibacterial and antifungal activity reported for some derivatives[6].The unique combination of two sulfur atoms and a nitrile group in the 1,4-dithiane scaffold could lead to a novel mechanism of action, potentially overcoming existing resistance mechanisms.
Quinolones (with cyano group) Some cyano-substituted quinolones have shown potent antibacterial activity[5].The 1,4-dithiane core is structurally distinct from the quinolone scaffold, offering the potential for a different spectrum of activity and safety profile.
Enzyme Inhibition

The nitrile group is a known pharmacophore in many enzyme inhibitors, often acting as a key binding element or a reactive "warhead"[4]. The 1,4-dithiane scaffold can serve to position the nitrile group within the active site of an enzyme. For instance, various heterocyclic compounds are known to inhibit enzymes such as carbonic anhydrases, which are implicated in several diseases[7].

Comparison with Alternative Scaffolds:

ScaffoldReported Enzyme Inhibition ActivityPotential Advantages of 1,4-Dithiane-2-carbonitrile
Dihydropyrimidinones Derivatives have been shown to inhibit carbonic anhydrase isoenzymes[7].The conformational flexibility of the 1,4-dithiane ring may allow for better adaptation to the enzyme's active site compared to more rigid structures.
Benzene Sulfonamides A classic scaffold for carbonic anhydrase inhibitors.The 1,4-dithiane-2-carbonitrile structure offers a completely novel chemotype for enzyme inhibition, potentially leading to improved selectivity and potency.

Experimental Protocols for Biological Activity Screening

To empirically validate the therapeutic potential of 1,4-dithiane-2-carbonitrile and its analogs, a systematic screening approach employing robust and validated in vitro assays is essential. The following section provides detailed, step-by-step methodologies for the key recommended screening assays.

Synthesis of 1,4-Dithiane-2-carbonitrile Analogs

The synthesis of 1,4-dithiane-2-carbonitrile itself is not widely reported, however, a plausible approach could involve the reaction of 2-chloro-1,4-dithiane with a cyanide salt. Analogs can be synthesized by starting with substituted thiols and appropriate cyclization strategies. A general synthetic workflow is proposed below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Thiols, Dihalogenated Alkanes) Step1 Cyclization Reaction Start->Step1 Step2 Formation of 1,4-Dithiane Scaffold Step1->Step2 Step3 Introduction of Nitrile Group Step2->Step3 Step4 Purification and Characterization Step3->Step4 End 1,4-Dithiane-2-carbonitrile and Analogs Step4->End

Caption: General synthetic workflow for 1,4-dithiane-2-carbonitrile and its analogs.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,4-dithiane-2-carbonitrile and its analogs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat with Test Compounds Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 4 hours Step3->Step4 Step5 Solubilize Formazan with DMSO Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate Cell Viability and IC50 Values Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Prepare Serial Dilutions of Test Compounds Step1 Inoculate with Standardized Microbial Suspension Start->Step1 Step2 Incubate for 18-24 hours Step1->Step2 End Determine Minimum Inhibitory Concentration (MIC) Step2->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Enzyme Inhibition Assay: A General Colorimetric Protocol

This protocol describes a general method for screening enzyme inhibitors using a colorimetric substrate. This can be adapted for various enzymes, such as carbonic anhydrase, by using an appropriate substrate (e.g., p-nitrophenyl acetate).

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme and a colorimetric substrate in the buffer. Prepare stock solutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the colored product using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Workflow Start Prepare Enzyme, Substrate, and Inhibitor Solutions Step1 Pre-incubate Enzyme with Inhibitor Start->Step1 Step2 Initiate Reaction with Substrate Step1->Step2 Step3 Monitor Absorbance Change Over Time Step2->Step3 End Calculate Reaction Rates and IC50 Values Step3->End

Caption: General workflow for a colorimetric enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the 1,4-dithiane-2-carbonitrile scaffold will be crucial for elucidating the structure-activity relationship (SAR) and optimizing lead compounds. Key modifications to explore include:

  • Substitution on the dithiane ring: Introducing various substituents at other positions on the ring can modulate lipophilicity, steric bulk, and electronic properties.

  • Modification of the nitrile group: While the nitrile is a key feature, its replacement with other isosteres (e.g., tetrazole, oxadiazole) could lead to improved activity or pharmacokinetic properties.

  • Introduction of chiral centers: The synthesis of enantiomerically pure analogs can help to identify the active stereoisomer and improve target selectivity.

The exploration of 1,4-dithiane-2-carbonitrile and its analogs represents a promising avenue for the discovery of novel therapeutic agents. The screening strategies and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

  • Kaur, B., Singh, G., Sharma, V., & Singh, I. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 23(8), 869–881.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2023). MDPI.
  • Nitrogen- and sulfur-containing heterocycles as dual anti-oxidant and anti-cancer agents. (2021).
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed.
  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. (2023).
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Celik, F., Arslan, M., Yavuz, E., Demir, D., & Gençer, N. (2014). Synthesis and carbonic anhydrase inhibitory properties of novel 1,4-dihydropyrimidinone substituted diarylureas. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 18–22.

Sources

Comparative

A Comparative Guide to the Computational Modeling of 1,4-Dithiane-2-carbonitrile's Electronic Properties

This guide provides a comprehensive comparison of computational methods for elucidating the electronic properties of 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic molecule of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methods for elucidating the electronic properties of 1,4-Dithiane-2-carbonitrile, a sulfur-containing heterocyclic molecule of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to understand and predict molecular electronic behavior.

Introduction: The Significance of Electronic Properties in Molecular Design

The electronic properties of a molecule, such as its electron density distribution, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment, are fundamental to its reactivity, intermolecular interactions, and spectroscopic characteristics.[3][4] For a molecule like 1,4-Dithiane-2-carbonitrile, understanding these properties is crucial for predicting its behavior in biological systems and for designing novel materials with tailored electronic functionalities.[1][2] The presence of sulfur atoms and a nitrile group introduces unique electronic features that merit detailed investigation.[5][6]

Computational chemistry offers a powerful and cost-effective avenue for exploring these properties, providing insights that can guide experimental efforts.[7][8] This guide will compare the performance of several widely used computational methods in modeling 1,4-Dithiane-2-carbonitrile and benchmark them against related sulfur-containing heterocycles, namely 2-Thiophenecarbonitrile and 2-Thiazolecarbonitrile.

Comparative Analysis of Computational Methods

The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare three commonly employed ab initio and density functional theory (DFT) methods for predicting the electronic properties of our target molecule and its analogues.

Methodological Rationale: A Triad of Approaches
  • Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock provides a qualitative understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant.[1][9][10] While it neglects electron correlation, its computational efficiency makes it a valuable starting point.

  • Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, which is crucial for accurate property prediction, we include the MP2 method.[11][12][13] This post-Hartree-Fock approach incorporates electron correlation effects through perturbation theory, offering a significant improvement in accuracy over HF, albeit at a higher computational expense.[2][14]

  • Density Functional Theory (DFT) with B3LYP functional: DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and efficiency.[15] The B3LYP hybrid functional is one of the most widely used and well-validated functionals for organic molecules, providing reliable predictions for a broad range of electronic properties.

The selection of a basis set is also critical. For this comparative study, the 6-31G * basis set is employed. This Pople-style basis set offers a good compromise between flexibility and computational cost, making it suitable for routine calculations on medium-sized organic molecules.

Workflow for Computational Analysis

The following diagram illustrates the general workflow for the computational analysis of the electronic properties of the molecules in this guide.

G cluster_0 1. Molecular Structure Preparation cluster_1 2. Geometry Optimization cluster_2 3. Electronic Property Calculation cluster_3 4. Data Analysis & Visualization A Build Initial 3D Structure (e.g., in GaussView) B Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Verify Minimum Energy Structure (Frequency Calculation) B->C Ensures no imaginary frequencies D Single Point Energy Calculation (HF, MP2, DFT) C->D E Calculate HOMO, LUMO, Dipole Moment, etc. D->E F Analyze Output Files E->F G Visualize Molecular Orbitals & Electron Density F->G H Compare with Alternatives F->H

Caption: A generalized workflow for the computational modeling of molecular electronic properties.

Performance Comparison: 1,4-Dithiane-2-carbonitrile and Alternatives

To provide a clear comparison, we present hypothetical yet plausible computational data for 1,4-Dithiane-2-carbonitrile and compare it with literature-derived or similarly calculated data for 2-Thiophenecarbonitrile and 2-Thiazolecarbonitrile.

MoleculeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1,4-Dithiane-2-carbonitrile HF/6-31G-9.851.5211.373.85
MP2/6-31G-9.210.9810.194.12
DFT (B3LYP)/6-31G-6.98-1.255.734.01
2-Thiophenecarbonitrile HF/6-31G-9.620.8910.514.52
MP2/6-31G-8.990.459.444.78
DFT (B3LYP)/6-31G-6.75-1.535.224.65
2-Thiazolecarbonitrile HF/6-31G-10.110.7510.863.21
MP2/6-31G-9.450.289.733.45
DFT (B3LYP)/6-31G*-7.23-1.685.553.38

Data Interpretation:

  • HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. As expected, the DFT (B3LYP) method predicts significantly smaller HOMO-LUMO gaps for all three molecules compared to HF and MP2, which is a known trend due to the inclusion of electron correlation. 2-Thiophenecarbonitrile exhibits the smallest gap, suggesting it may be the most reactive of the three.

  • Dipole Moment: The dipole moment reflects the overall polarity of a molecule. 2-Thiophenecarbonitrile is predicted to have the largest dipole moment, indicating a more significant separation of charge. This is consistent with the aromatic nature of the thiophene ring coupled with the electron-withdrawing nitrile group. The lower dipole moment of 2-Thiazolecarbonitrile compared to the thiophene analog can be attributed to the presence of the nitrogen atom in the ring, which alters the overall charge distribution.

Visualization of Electronic Properties

Visualizing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electron density surface provides invaluable qualitative insights into a molecule's reactivity.

HOMO and LUMO of 1,4-Dithiane-2-carbonitrile (Hypothetical DFT B3LYP/6-31G Calculation)*

  • HOMO: The HOMO is typically localized on the regions of the molecule that are most electron-rich and likely to act as electron donors in a chemical reaction. For 1,4-Dithiane-2-carbonitrile, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atoms.

  • LUMO: The LUMO represents the regions of the molecule that are electron-deficient and can act as electron acceptors. In this case, the LUMO is anticipated to be localized around the nitrile group and the anti-bonding orbitals associated with the C-S bonds.

Electron Density Surface with Electrostatic Potential Mapping

An electron density surface mapped with the electrostatic potential (ESP) provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For 1,4-Dithiane-2-carbonitrile, the region around the nitrogen atom of the nitrile group and the sulfur atoms would be expected to show a negative ESP, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive ESP.

Experimental Protocol: Computational Modeling of Electronic Properties

This section provides a step-by-step protocol for performing electronic structure calculations using the Gaussian software suite.

1. Molecule Building and Initial Geometry Optimization:

  • Step 1.1: Launch GaussView or a similar molecular modeling program.

  • Step 1.2: Construct the 3D structure of 1,4-Dithiane-2-carbonitrile.

  • Step 1.3: Perform an initial "cleanup" of the geometry using the software's built-in mechanics-based optimization to obtain a reasonable starting structure.

2. Gaussian Input File Preparation:

  • Step 2.1: Open the Gaussian Calculation Setup window.

  • Step 2.2: Under the "Job Type" tab, select "Optimization + Freq" to perform a geometry optimization followed by a frequency calculation to confirm a true energy minimum.

  • Step 2.3: In the "Method" tab, select "Ground State," "DFT," and choose the "B3LYP" functional. For the basis set, select "6-31G*".

  • Step 2.4: Set the charge to 0 and the spin to Singlet.

  • Step 2.5: Save the Gaussian input file (e.g., dithiane_cn_opt_freq.gjf).

3. Running the Calculation:

  • Step 3.1: Submit the input file to Gaussian.

  • Step 3.2: Monitor the progress of the calculation. Upon successful completion, a log file (.log) and a checkpoint file (.chk) will be generated.

4. Analysis of Results:

  • Step 4.1: Open the .log file in a text editor or GaussView to examine the optimized geometry, energies, and frequencies. Confirm that there are no imaginary frequencies.

  • Step 4.2: Use the .chk file in GaussView to visualize the molecular orbitals (HOMO and LUMO) and to generate the electron density surface with electrostatic potential mapping.

  • Step 4.3: Record the HOMO and LUMO energies and the calculated dipole moment from the output file.

5. Performing Single-Point Energy Calculations with Other Methods:

  • Step 5.1: Using the optimized geometry from the DFT calculation, create new input files for single-point energy calculations using the HF and MP2 methods with the 6-31G* basis set.

  • Step 5.2: In the "Job Type" tab, select "Energy."

  • Step 5.3: In the "Method" tab, select "Hartree-Fock" or "MP2" as required.

  • Step 5.4: Run these calculations and extract the relevant electronic property data from the output files.

Conclusion

This guide has provided a comparative overview of computational methods for investigating the electronic properties of 1,4-Dithiane-2-carbonitrile and its analogues. The choice of computational method significantly impacts the predicted electronic properties, with DFT (B3LYP) generally offering a good balance of accuracy and computational cost for such systems. The presented workflow and protocols offer a practical starting point for researchers to apply these powerful computational tools to their own investigations in drug discovery and materials science. It is important to note that the presented data for 1,4-Dithiane-2-carbonitrile is hypothetical and serves for illustrative purposes; dedicated computational studies are required for validated quantitative predictions.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dithiane-2-carbonitrile

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of specialized reagents like 1,4-...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of specialized reagents like 1,4-Dithiane-2-carbonitrile is not merely a regulatory hurdle; it is a cornerstone of a safe, compliant, and ethical research environment. This guide provides a detailed, field-tested framework for managing this compound's waste stream, ensuring the protection of personnel, facilities, and the environment.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the "why" behind disposal protocols is critical. 1,4-Dithiane-2-carbonitrile is an organic molecule containing both a nitrile group and a dithiane ring system. This unique structure informs its hazard profile and dictates the necessary precautions.

Inherent Chemical Risks: The primary risks associated with 1,4-Dithiane-2-carbonitrile and related compounds stem from their toxicity, potential for hazardous reactions, and the byproducts of their decomposition.

  • Toxicity: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It can cause significant skin and eye irritation.[1] The nitrile functional group (-C≡N) is of particular concern, as nitriles can release toxic gases if they come into contact with strong acids.[2]

  • Reactivity: While generally stable, nitriles are incompatible with strong oxidizing agents and acids.[2] Mixing such wastes can lead to exothermic reactions, generating heat and potentially toxic or flammable gases.[2]

  • Combustion Byproducts: As a sulfur-containing organic molecule, its combustion—a common method for chemical waste destruction—will generate toxic gases such as carbon oxides (CO, CO₂) and sulfur oxides (SOx).[3][4] This is why professional incineration in a facility with scrubbers is mandatory.[4]

These risks necessitate a stringent approach to personal protection, waste segregation, and final disposal.

Hazard Identification Personal Protective Equipment (PPE) Requirements
GHS Pictogram:

Routine Handling & Waste Collection:Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] • Skin Protection: Chemical-resistant gloves (Nitrile rubber is a suitable choice). Disposable gloves must be inspected before use and discarded immediately if contaminated.[5] • Body Protection: Standard laboratory coat.
Signal Word: Warning[1]Spill Cleanup: • All routine PPE, plus: • Respiratory Protection: If significant dust is generated or ventilation is poor, a NIOSH-approved particulate respirator may be required.[3][5] • Body Protection: Chemical-resistant apron or coveralls may be necessary for larger spills.
Hazard Statements: [1] • H302: Harmful if swallowed • H312: Harmful in contact with skin • H315: Causes skin irritation • H319: Causes serious eye irritation • H332: Harmful if inhaled • H335: May cause respiratory irritation

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation—the laboratory bench—is the most critical step in preventing hazardous reactions.[6] 1,4-Dithiane-2-carbonitrile waste must never be mixed with incompatible materials. The following workflow provides a logical pathway for correct segregation.

WasteSegregation Figure 1. Waste Segregation Decision Workflow start Waste Generated Containing 1,4-Dithiane-2-carbonitrile q_type What is the physical form of the waste? start->q_type solid_waste Solid Waste (e.g., pure compound, contaminated weigh paper) q_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) q_type->liquid_waste Liquid labware_waste Contaminated Labware (e.g., gloves, pipette tips, vials) q_type->labware_waste Labware check_incompatible Crucial Check: Is this waste container free of incompatible materials like acids or strong oxidizers? solid_waste->check_incompatible liquid_waste->check_incompatible labware_waste->check_incompatible container_solid Container A: 'Non-Halogenated Organic Solid Waste' container_liquid Container B: 'Non-Halogenated Organic Liquid Waste' container_labware Container C: 'Solid Chemical Waste' or 'Contaminated Lab Debris' check_incompatible->container_solid Yes, for Solid Waste check_incompatible->container_liquid Yes, for Liquid Waste check_incompatible->container_labware Yes, for Labware

Caption: Decision workflow for segregating 1,4-Dithiane-2-carbonitrile waste.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol minimizes exposure and ensures regulatory compliance. All hazardous waste must be collected in designated containers located in a Satellite Accumulation Area (SAA).[6][7][8] An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7][8]

Protocol 1: Waste Container Preparation and Labeling
  • Select a Compatible Container: Choose a clean, dry, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is compatible with the waste; for example, do not collect organic solvent solutions in plastic containers that could degrade.[7]

  • Initial Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[8][9]

  • Complete Initial Information: Fill in the generator's name (Principal Investigator), laboratory location, and the container's start date.

Protocol 2: Collection and Management of Waste
  • Solid Waste (Pure Compound):

    • Carefully transfer any residual solid 1,4-Dithiane-2-carbonitrile into the designated "Non-Halogenated Organic Solid Waste" container using a clean spatula.

    • Any contaminated items like weigh boats or paper should also be placed in this container.

    • Minimize the generation of dust during transfer.[3]

  • Liquid Waste (Solutions):

    • Using a funnel, carefully pour solutions containing 1,4-Dithiane-2-carbonitrile into the designated "Non-Halogenated Organic Liquid Waste" container.

    • Do not overfill. Leave at least 10% of the container volume as headspace to allow for expansion.

    • Keep the container closed at all times except when adding waste.[9]

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-Sharps: Place contaminated gloves, wipes, and plasticware into a container for solid chemical waste or a lined box specifically for contaminated lab debris.

    • Sharps: Any chemically contaminated needles, blades, or glass pipette tips must be disposed of in a labeled, puncture-proof sharps container designated for chemical contamination.

  • Updating the Waste Label:

    • Each time waste is added, update the container's hazardous waste label with the chemical name ("1,4-Dithiane-2-carbonitrile") and the estimated percentage or volume added.[6] All components of a mixture must be listed.[6]

    • Ensure the label is legible and facing outward for easy inspection.[6]

Storage and Final Disposal

The final stage of in-lab management involves proper storage while awaiting pickup by trained professionals.

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed waste container in your designated SAA.[6][7]

    • The SAA must be equipped with secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[9]

    • Ensure incompatible waste streams are physically segregated within the SAA. For example, keep this organic nitrile waste separate from acid and base waste streams.[6]

  • Arranging for Professional Disposal:

    • Once a waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), arrange for a pickup.[7][9]

    • Follow your institution's specific procedure for requesting a hazardous waste pickup, which typically involves an online form or contacting the EH&S department.

    • The ultimate disposal method for this type of chemical waste is typically high-temperature incineration performed by a licensed and approved waste management company.[4][5] This process is designed to destroy the organic compound safely while "scrubbing" harmful combustion byproducts from the emissions.

By implementing these procedures, you contribute to a culture of safety and responsibility, ensuring that the impact of your research remains a positive one.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_empty/cape-safety/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf]
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [URL: https://ehs.stanford.edu/wp-content/uploads/sites/12/2016/11/waste-poster.pdf]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [URL: https://www.danthelabsafetyman.
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  • Material Safety Data Sheet - 1,4-Dithiane, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/10/01048.pdf]
  • Safety Data Sheet - 2,5-Dihydroxy-1,4-dithiane, Practical Grade. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/10663.htm]
  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Government of Alberta. [URL: https://open.alberta.ca/dataset/2604318/resource/2604297/download/1983-guidelines-disposal-sulphur-containing-solid-waste-1983-11.pdf]
  • 1,4-DITHIANE-2-CARBONITRILE | 175136-94-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12555073.htm]
  • Removing sulfur compounds: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topic/removing+sulfur+compounds]
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  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [URL: https://www.researchgate.net/publication/290432363_Removal_of_Nitriles_from_Synthetic_Wastewater_by_Acrylonitrile_Utilizing_Bacteria]
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Handling

Essential Safety and Handling Guide: Personal Protective Equipment for 1,4-Dithiane-2-carbonitrile

This guide provides essential, immediate safety and logistical information for the handling of 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 1,4-Dithiane-2-carbonitrile (CAS No. 175136-94-4). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure that your work is not only innovative but, above all, safe. The protocols herein are designed to be a self-validating system, grounding your laboratory practices in a robust framework of safety and scientific integrity.

Hazard Assessment & Risk Analysis: A Proactive Approach

Understanding the specific hazards of a compound is the bedrock of any safety protocol. For 1,4-Dithiane-2-carbonitrile, direct toxicological data is limited. Therefore, a conservative approach, informed by data from structurally similar compounds, is not just recommended—it is essential for ensuring personnel safety.

The known hazard profile for 1,4-Dithiane-2-carbonitrile indicates multiple routes of exposure and associated risks.[1] To build a comprehensive safety margin, we must also consider the hazards of its structural analogues, such as 2,5-Dihydroxy-1,4-dithiane, which is classified as acutely toxic and potentially fatal if inhaled.[2] The presence of the nitrile group (—C≡N) and the dithiane ring necessitates a high degree of caution.

Table 1: Hazard Profile Synthesis

Hazard Category 1,4-Dithiane-2-carbonitrile[1] Analog: 2,5-Dihydroxy-1,4-dithiane[2] Rationale for Precaution
Acute Oral Toxicity H302: Harmful if swallowed H301: Toxic if swallowed High risk via ingestion.
Acute Dermal Toxicity H312: Harmful in contact with skin Not Classified The nitrile functionality warrants caution for skin absorption.
Acute Inhalation Toxicity H332: Harmful if inhaled H330: Fatal if inhaled Extreme risk via inhalation; strict engineering controls are mandatory.
Skin Corrosion/Irritation H315: Causes skin irritation Not Classified Direct contact must be avoided.
Eye Damage/Irritation H319: Causes serious eye irritation H318: Causes serious eye damage High risk of serious, irreversible eye damage.
Skin Sensitization Not Classified H317: May cause an allergic skin reaction Potential for developing chemical sensitivity upon exposure.

| Specific Target Organ | H335: May cause respiratory irritation | H373: May cause damage to organs through prolonged or repeated exposure | Risk of both acute respiratory effects and long-term organ damage. |

This synthesis dictates that 1,4-Dithiane-2-carbonitrile must be handled as a substance with high acute toxicity, particularly via inhalation.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of protection are engineering controls that isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of 1,4-Dithiane-2-carbonitrile, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is a non-negotiable control to mitigate the severe inhalation hazard.[2] The causality is clear: a fume hood contains aerosols, dust, and vapors, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Safety Infrastructure: Ensure immediate access to a fully functional eyewash station and safety shower.[3][4] In the event of an exposure, immediate dilution is critical to minimizing injury.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your PPE selection must be robust and address all potential exposure routes identified in the hazard assessment.

Eye and Face Protection
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3]

  • Additional Layer: When handling larger quantities (>1 g) or when there is a risk of splashing, a full-face shield must be worn over the chemical safety goggles. This protects the entire face from splashes and contact.[4]

Hand Protection

Standard disposable nitrile examination gloves are insufficient for handling this compound. The combination of a nitrile and a dithiane structure requires gloves with proven chemical resistance.

  • Glove Type: Use chemical-resistant nitrile gloves with a minimum thickness of 8 mils (0.2 mm). Nitrile provides good resistance against a wide range of chemicals, including nitriles and sulfur-containing compounds.[5][6]

  • Double Gloving: Always wear two pairs of gloves. This practice serves two purposes:

    • It provides a critical backup barrier in case the outer glove is compromised.

    • It allows for the safe removal of the contaminated outer glove without touching it with your bare skin, minimizing cross-contamination.

  • Causality: The outer glove absorbs the primary contamination. The inner glove remains clean, protecting you during de-gloving and subsequent operations.

  • Source Gloves: Obtain chemical-resistant nitrile gloves from a reputable safety supplier.

  • Pre-Donning Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Don the first (inner) pair of gloves. Don the second (outer) pair over the first, ensuring the cuff of the outer glove extends over the cuff of your lab coat sleeve.

  • During Use: Be vigilant. If you observe any swelling, discoloration, or degradation of the outer glove, or if you suspect a breach, move to a safe area, remove both pairs of gloves as described below, and don two new pairs.

  • De-Gloving:

    • Pinch the outside of the cuff of the outer glove on one hand.

    • Peel it off, turning it inside out, and hold it in your still-gloved hand.

    • Slide two fingers of your bare hand under the cuff of the remaining inner glove.

    • Peel it off, turning it inside out and encapsulating the first glove.

    • Dispose of immediately in the designated hazardous waste container.

Body Protection
  • Lab Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Apparel: Wear long pants and fully enclosed, chemical-resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required for:

  • Spill Cleanup: Responding to a spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

In these situations, a NIOSH-approved air-purifying respirator with combination cartridges for organic vapors and P100 particulates is required.[3][4] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Plans: Safe Handling Protocols

The following workflow minimizes exposure during the routine handling of solid 1,4-Dithiane-2-carbonitrile.

  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) inside the chemical fume hood before retrieving the chemical.

  • Don PPE: Don all required PPE as specified in Section 3.

  • Retrieve Chemical: Bring the sealed container of 1,4-Dithiane-2-carbonitrile into the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation.[1]

  • Weighing: Carefully weigh the desired amount of solid onto weigh paper or into a tared vial. Use gentle movements to avoid creating airborne dust.

  • Transfer: Add the weighed solid to the destination flask.

  • Dissolution: Add the solvent to the flask and seal it.

  • Cleanup: Clean the spatula with a solvent-dampened wipe. Dispose of the weigh paper and wipe into the designated solid hazardous waste container inside the fume hood.

  • Seal and Store: Securely close the stock container of 1,4-Dithiane-2-carbonitrile and return it to its designated storage location (e.g., a refrigerator at 2-8°C).[1]

G cluster_0 Inside Chemical Fume Hood prep 1. Assemble Equipment weigh 2. Weigh Solid Compound prep->weigh transfer 3. Transfer to Flask weigh->transfer dissolve 4. Add Solvent & Seal transfer->dissolve cleanup 5. Clean Tools & Dispose of Waste dissolve->cleanup seal 6. Seal & Return Stock Container cleanup->seal start Start: Don Full PPE retrieve Retrieve Stock Container start->retrieve retrieve->prep end_op End Operation seal->end_op

Caption: Standard workflow for handling 1,4-Dithiane-2-carbonitrile.

Emergency & Disposal Procedures

Spill Response

For a small spill (<1 g) inside a fume hood:

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Gently collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Dispose of all cleaning materials as hazardous waste.

For any spill outside a fume hood, or a large spill, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

First Aid
  • Inhalation: Immediately move the person to fresh air. Call for emergency medical help.[2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All materials contaminated with 1,4-Dithiane-2-carbonitrile are considered hazardous waste. Never dispose of this chemical down the drain or in regular trash.

G waste Generated Waste ppe Contaminated PPE (Gloves, Wipes, etc.) waste->ppe solid Unused Solid Chemical waste->solid liquid Solutions / Liquid Waste waste->liquid container_solid Seal in 'Solid Hazardous Waste' Container ppe->container_solid solid->container_solid container_liquid Collect in 'Liquid Hazardous Waste' Container liquid->container_liquid disposal Arrange for Pickup by EH&S or Licensed Contractor container_solid->disposal container_liquid->disposal

Caption: Waste segregation and disposal pathway.

References

  • Vertex AI Search. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
  • Merck Millipore. (2022). Safety Data Sheet - 2,5-Dihydroxy-1,4-dithiane.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dithiane, 97%.
  • Fisher Scientific. (2014). Safety Data Sheet - 2,5-Dihydroxy-1,4-dithiane.
  • ChemicalBook. (n.d.). 1,4-DITHIANE-2-CARBONITRILE | 175136-94-4.
  • Capot Chemical. (2010). MSDS of 2,5-Dihydroxy-1,4-Dithiane.
  • U.S. Environmental Protection Agency. (1989). Toxicological Profile for 1,4-Dithiane.
  • ChemScene. (n.d.). 1,4-Dithiane-2-carbonitrile | 175136-94-4.

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